4,5-Difluoro-2-formylphenylboronic acid
Description
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Properties
IUPAC Name |
(4,5-difluoro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZRCFSCIRPYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C=O)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4,5-Difluoro-2-formylphenylboronic Acid: A Multifunctional Building Block for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the chemical properties, synthesis, and application of 4,5-difluoro-2-formylphenylboronic acid. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a synthesized understanding of why this reagent is a valuable tool in modern organic and medicinal chemistry, explaining the causality behind its reactivity and utility.
Introduction: The Strategic Value of Orthogonal Functionality and Fluorine Substitution
4,5-Difluoro-2-formylphenylboronic acid is a synthetic organic compound of increasing importance, particularly in the fields of medicinal chemistry and materials science. Its value is derived from a unique combination of three key structural features: a boronic acid, an aldehyde (formyl group), and a difluorinated aromatic ring.
-
Orthogonal Reactive Centers: The boronic acid and the aldehyde are "orthogonal" functional groups, meaning one can often be reacted selectively in the presence of the other under different reaction conditions. The boronic acid is a classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for C-C bond formation.[1] The aldehyde is a versatile handle for transformations such as reductive amination, Wittig reactions, and condensations. This orthogonality allows for complex, multi-step syntheses with minimal need for protecting groups.
-
Electronic Influence of Fluorine: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the boronic acid compared to its non-fluorinated analogue, influencing its reactivity in coupling reactions.[2][3] In drug development, fluorine substitution is a well-established strategy to modulate properties like metabolic stability, membrane permeability, and binding affinity.[3]
-
Structural Scaffolding: The substituted phenyl ring provides a rigid and predictable scaffold, allowing for the precise spatial orientation of appended chemical groups, a critical aspect in rational drug design.
These attributes have positioned 4,5-difluoro-2-formylphenylboronic acid and its isomers as key intermediates in the synthesis of targeted therapeutics, such as kinase inhibitors, and advanced materials.[4][5]
Physicochemical & Spectroscopic Profile
A comprehensive understanding of the compound's physical and analytical characteristics is essential for its effective use.
Core Physicochemical Data
| Property | Value | Notes |
| CAS Number | 870778-92-0 | N/A |
| Molecular Formula | C₇H₅BF₂O₃ | N/A |
| Molecular Weight | 185.92 g/mol | N/A |
| Appearance | White to off-white solid/powder | Visually confirmed from supplier data. |
| Melting Point | 155-161 °C | Can vary with purity. |
| Acidity (pKa) | Significantly lower than phenylboronic acid (8.86) | The electron-withdrawing formyl and fluoro groups increase Lewis acidity.[2] |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO, DMF); sparingly soluble in water. | General property of functionalized boronic acids. |
Spectroscopic Characterization
While a definitive spectrum should be run on the material in use, the following are the expected characteristic signals based on published data for fluoro-substituted 2-formylphenylboronic acids.[2]
-
¹H NMR:
-
Aldehyde (CHO): A singlet or narrow doublet (due to long-range coupling) between δ 9.8-10.5 ppm.
-
Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm), appearing as doublets of doublets due to both H-H and H-F coupling.
-
Boronic Acid (B(OH)₂): A broad, exchangeable singlet, which may not always be observed depending on the solvent and water content.
-
-
¹⁹F NMR: Two distinct signals, each likely appearing as a doublet of doublets, confirming the 4- and 5-positions of the fluorine atoms.
-
¹³C NMR:
-
Carbonyl (C=O): A downfield signal around δ 190 ppm.
-
Aromatic Carbons: Signals in the δ 110-160 ppm range. Carbons directly bonded to fluorine will appear as large doublets (due to ¹JCF coupling), and adjacent carbons will show smaller couplings (²JCF, ³JCF).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band from the boronic acid at ~3200-3500 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption from the aldehyde at ~1690-1710 cm⁻¹.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically ~1100-1300 cm⁻¹.
-
Synthesis, Handling, and Reactivity
Representative Synthetic Route
The synthesis of 4,5-difluoro-2-formylphenylboronic acid is typically achieved through a sequence involving directed ortho-metalation, formylation, and subsequent lithium-halogen exchange followed by borylation.
Figure 1: Logical workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
Starting Material: 1-Bromo-3,4-difluorobenzene is a commercially available and logical starting point. The bromine atom serves as a stable precursor to the boronic acid.
-
Directed Ortho-Metalation & Formylation: The first step involves lithiation directed by the bromine atom, followed by quenching the resulting aryllithium with an electrophilic formylating agent like N,N-Dimethylformamide (DMF). This regioselectively installs the aldehyde ortho to the bromine.
-
Lithium-Halogen Exchange: In the second key step, a second equivalent of an organolithium reagent (like n-BuLi) at low temperature performs a selective lithium-halogen exchange with the bromine atom, which is much faster than deprotonation or attack at the aldehyde. This generates a new aryllithium species, now poised for borylation.
-
Borylation and Hydrolysis: The nucleophilic aryllithium attacks an electrophilic boron source, typically a trialkyl borate like triisopropyl borate (B(OiPr)₃). The resulting boronate ester is then hydrolyzed during an acidic aqueous workup to yield the final boronic acid product.
Safe Handling and Storage
-
Hazards: Like many boronic acids, this compound is classified as a skin, eye, and respiratory irritant.
-
Personal Protective Equipment (PPE): Always handle in a certified fume hood while wearing safety glasses with side shields, nitrile gloves, and a lab coat.
-
Storage: Boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides. To minimize this, store the compound in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (e.g., in a desiccator or glove box).
Core Applications & Experimental Protocols
The true power of this reagent is demonstrated in its sequential or tandem reactions, enabling the rapid construction of molecular complexity.
Application in Kinase Inhibitor Synthesis
A primary application is in the synthesis of ATP-competitive kinase inhibitors. The difluorophenyl moiety is a common feature in many approved drugs. The general strategy involves an initial Suzuki-Miyaura coupling to build the core scaffold, followed by modification of the aldehyde.
Workflow: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core
This workflow is based on a reported synthesis of a dual-specificity kinase inhibitor, demonstrating the utility of a closely related isomer.[5]
Figure 2: Two-step workflow for synthesizing a kinase inhibitor scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the first step of the workflow shown in Figure 2.
-
Vessel Preparation: To a flame-dried Schlenk flask, add the heterocyclic halide (1.0 eq), 4,5-difluoro-2-formylphenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Add degassed solvents, typically a mixture like Dioxane/Water (4:1).
-
Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel) to yield the pure coupled product.
Trustworthiness of Protocol: This protocol is self-validating. The consumption of starting materials and the emergence of a new, single product spot by TLC/LC-MS confirms the reaction's progress. The structure and purity of the isolated product must be rigorously confirmed by NMR and mass spectrometry.
Protocol 2: Reductive Amination
This protocol details the second step, converting the aldehyde of the coupled product into a key amine linkage.
-
Reagent Addition: To a round-bottom flask, dissolve the Suzuki coupling product (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Amine Addition: Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free base.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.
-
Reaction: Stir at room temperature until the reaction is complete as monitored by LC-MS (typically 2-24 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography or recrystallization to obtain the final product.
Conclusion
4,5-Difluoro-2-formylphenylboronic acid is a sophisticated chemical tool whose value lies in the synergy of its constituent parts. The strategic placement of fluorine atoms modulates the reactivity of the orthogonal boronic acid and aldehyde groups, providing chemists with a versatile platform for constructing complex molecules with desirable properties. A thorough understanding of its synthesis, handling, and reaction protocols, as outlined in this guide, enables researchers in drug discovery and materials science to effectively leverage this reagent to accelerate innovation.
References
-
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate. [Link]
-
Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. National Institutes of Health (NIH). [Link]
-
Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. ACS Publications. [Link]
-
Dual-Dynamic Covalently Cross-Linked Polyglycerol Hydrogels for Tumor Spheroid Culture. ACS Publications. [Link]
-
Dual-Specificity Inhibitors of Lipid and Protein Kinases. eScholarship, University of California. [Link]
-
Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications. [Link]
-
Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
- WO2008073785A2 - Phosphoinositide 3-kinase inhibitor compounds and methods of use.
-
Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. ACS Publications. [Link]
Sources
Executive Summary: The Strategic Importance of 2-Formyl Boronates
4,5-Difluoro-2-formylphenylboronic acid is a high-value pharmacophore scaffold, particularly in the development of benzoxaboroles —a class of boron-heterocycles utilized as reversible covalent inhibitors (e.g., Tavaborole for onychomycosis, Crisaborole for atopic dermatitis).
While nominally a "boronic acid," this molecule rarely exists in the open aldehyde form in the solid state. Instead, it undergoes spontaneous cyclodehydration to form a cyclic hemiacetal (benzoxaborole) . Understanding this dynamic equilibrium is critical for successful synthesis, isolation, and downstream application.
This guide provides a robust, scalable protocol for the synthesis of 4,5-difluoro-2-formylphenylboronic acid, emphasizing the "Protection-Metalation-Deprotection" strategy to bypass the incompatibility of the formyl group with organolithium reagents.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis challenges are twofold:
-
Chemo-incompatibility: The formyl (aldehyde) group is electrophilic and will react with the organolithium reagent used to install the boron species.
-
Regiocontrol: Direct lithiation of difluorobenzenes can lead to ortho-lithiation adjacent to fluorine atoms (due to the inductive effect), rather than the desired position.
Strategic Solution: We utilize 2-bromo-4,5-difluorobenzaldehyde as the starting material. The aldehyde is masked as a cyclic acetal (1,3-dioxolane). The bromine atom provides a specific handle for Lithium-Halogen exchange, which is kinetically faster than deprotonation (lithiation) adjacent to the fluorine atoms at -78°C.
DOT Diagram: Retrosynthetic Pathway
Caption: Retrosynthetic logic flow from the target benzoxaborole scaffold back to the commercially available bromobenzaldehyde precursor.
Critical Control Points (Risk Assessment)
| Parameter | Critical Control Point | Rationale |
| Moisture Control | Strictly Anhydrous | Organolithium intermediates are instantly quenched by water. All glassware must be flame-dried; THF must be distilled over Na/Benzophenone or from a solvent purification system (SPS). |
| Temperature | -78°C Maintenance | At temperatures above -60°C, the lithiated intermediate may undergo benzyne formation (elimination of LiF) or nucleophilic attack on the dioxolane ring. |
| Quenching | Inverse Addition | When adding the borate ester, ensure the lithium species is kept cold. Warming before borylation results in decomposition. |
| Equilibrium | pH Sensitivity | The final product exists in equilibrium. Highly acidic workup favors the open form initially, but isolation usually yields the cyclic benzoxaborole. |
Detailed Experimental Protocol
Step 1: Acetal Protection of the Aldehyde
Objective: Mask the electrophilic aldehyde to survive n-BuLi treatment.
Reagents:
-
2-Bromo-4,5-difluorobenzaldehyde (10.0 g, 45.2 mmol)
-
Ethylene glycol (3.0 eq, 135 mmol)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)
-
Toluene (100 mL)
Procedure:
-
Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add the aldehyde, ethylene glycol, pTSA, and toluene.
-
Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the trap.
-
Continue reflux until water evolution ceases (approx. 3-4 hours).
-
Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.
-
Wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Yield Expectation: >90% as a clear/pale yellow oil. This intermediate (2-(2-bromo-4,5-difluorophenyl)-1,3-dioxolane) is sufficiently pure for the next step.
Step 2: Lithium-Halogen Exchange & Borylation
Objective: Install the boron moiety regioselectively.[1]
Reagents:
-
Protected Acetal (from Step 1) (10.0 g, ~37.7 mmol)
-
n-Butyllithium (2.5 M in hexanes) (1.1 eq, 41.5 mmol)
-
Triisopropyl borate (B(OiPr)₃) (1.2 eq, 45.2 mmol)
-
Anhydrous THF (100 mL)
Procedure:
-
Setup: Flame-dry a 3-neck 500 mL flask under Argon/Nitrogen flow. Equip with a low-temperature thermometer and a pressure-equalizing addition funnel.
-
Dissolve the Protected Acetal in anhydrous THF (100 mL) and cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise via the addition funnel over 30 minutes. Crucial: Maintain internal temperature below -70°C.
-
Observation: The solution may turn slightly yellow/orange.
-
Dwell: Stir at -78°C for 45 minutes to ensure complete exchange.
-
-
Borylation: Add Triisopropyl borate dropwise over 15 minutes.
-
Note: The reaction becomes a "boronate 'ate' complex."
-
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (20-25°C) over 2 hours.
Step 3: Hydrolysis & Isolation
Objective: Remove the acetal and hydrolyze the boronate ester to the acid.[2]
Reagents:
-
HCl (1M aqueous solution) (excess)
-
Ethyl Acetate (EtOAc) or Diethyl Ether
Procedure:
-
Cool the reaction mixture to 0°C.
-
Quench by slowly adding 1M HCl (50 mL).
-
Stir vigorously at room temperature for 1-2 hours. This cleaves the acetal protection and hydrolyzes the isopropyl esters.
-
Extraction: Extract with EtOAc (3 x 50 mL).
-
Purification:
Yield Expectation: 60-75% overall yield.
Structural Validation & The Benzoxaborole Equilibrium
It is imperative to recognize that the isolated product is 5,6-difluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole .
DOT Diagram: The Dynamic Equilibrium
Caption: Equilibrium between the open aldehyde form and the stable cyclic benzoxaborole. The cyclic form is the dominant species isolated.
Analytical Data (Expected)
-
¹H NMR (DMSO-d₆):
-
Look for the benzylic protons of the oxaborole ring. In the cyclic form, these appear as a singlet around δ 5.0 - 5.2 ppm (CH₂-O-B).
-
If the open form exists, you would see an aldehyde proton (-CHO) at δ 10.0+ ppm .
-
Note: In DMSO, you often see a mixture or predominantly the cyclic form.
-
-
¹⁹F NMR:
-
Two distinct signals for the fluorine atoms (approx -130 to -140 ppm), showing complex coupling due to H-F and F-F interactions.
-
-
Mass Spectrometry (ESI-):
-
Boronic acids often show [M-H]⁻ or dimerization peaks. Look for the mass corresponding to the cyclic dehydration product.
-
Troubleshooting Common Pitfalls
-
Protodeboronation (Loss of Boron):
-
Incomplete Lithiation:
-
Wulff-Type Equilibrium Confusion:
References
-
Adamczyk-Woźniak, A., et al. (2015).[9] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. (General context on benzoxaborole equilibrium).
-
Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Scaffold. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Liao, Y., et al. (2019). Synthesis of fluorinated amphoteric organoborons via iodofluorination of alkynyl and alkenyl MIDA boronates. Chemical Communications. Retrieved from [Link]
-
Zhang, Y. K., et al. (2012).[10] Benzoxaborole antimalarial agents.[10] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][10]
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- 1. Synthesis of fluorinated amphoteric organoborons via iodofluorination of alkynyl and alkenyl MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 7. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles | Medicines for Malaria Venture [mmv.org]
A Technical Guide to the Stability and Storage of 4,5-Difluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-formylphenylboronic acid is a key building block in contemporary organic synthesis, prized for its unique combination of a reactive aldehyde and a versatile boronic acid moiety, further activated by electron-withdrawing fluorine substituents. Its utility in the construction of complex molecules, particularly in the pharmaceutical and materials science sectors, is well-established. However, the very features that make this reagent so reactive also contribute to its potential instability. A thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity, achieve reproducible experimental outcomes, and maintain a safe laboratory environment. This guide provides an in-depth analysis of the factors governing the stability of 4,5-Difluoro-2-formylphenylboronic acid, offering field-proven insights and detailed protocols for its handling and storage.
Physicochemical Properties and Inherent Reactivity
4,5-Difluoro-2-formylphenylboronic acid is a white to off-white crystalline solid. The presence of two fluorine atoms and a formyl group on the phenyl ring significantly influences its electronic properties and, consequently, its stability. The electron-withdrawing nature of these substituents increases the Lewis acidity of the boron atom, which can enhance its reactivity in desired transformations like the Suzuki-Miyaura coupling. However, this increased electrophilicity at the boron center also renders the molecule more susceptible to certain degradation pathways.
A notable characteristic of 2-formylphenylboronic acids is the existence of a tautomeric equilibrium with their cyclic form, a 3-hydroxybenzoxaborole. While the open-chain form is generally favored, the equilibrium can be influenced by solvent, temperature, and the electronic nature of the substituents on the aromatic ring.[1] The presence of strong electron-withdrawing groups, such as the two fluorine atoms in the title compound, tends to favor the open form.[1]
Key Degradation Pathways
The stability of 4,5-Difluoro-2-formylphenylboronic acid is primarily challenged by two well-documented degradation pathways common to arylboronic acids: the formation of boroxines (anhydrides) and protodeboronation.
Boroxine Formation: The Role of Dehydration
Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by the presence of water.[4] While this transformation does not alter the carbon-boron bond, the presence of significant amounts of the boroxine can affect the stoichiometry of reactions and complicate analytical characterization.[2]
The formation of boroxine is an entropically driven process, favored by the release of water molecules.[5] Interestingly, computational studies have shown that π-electron-withdrawing groups on the phenyl ring can destabilize the boroxine ring relative to its monomeric acid form.[6] This suggests that for 4,5-Difluoro-2-formylphenylboronic acid, the equilibrium may lie more towards the monomeric acid compared to phenylboronic acids with electron-donating substituents.
Caption: Reversible dehydration of 4,5-Difluoro-2-formylphenylboronic acid to its trimeric boroxine.
Protodeboronation: The Irreversible Cleavage of the C-B Bond
A more detrimental degradation pathway is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[7] This is an irreversible process that leads to the formation of 2,4-difluorobenzaldehyde, an impurity that can significantly impact the yield and purity of the desired product in subsequent reactions. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the aryl substituent.[7][8]
Arylboronic acids with electron-withdrawing substituents, such as 4,5-Difluoro-2-formylphenylboronic acid, are particularly susceptible to protodeboronation, especially under basic conditions.[8][9] This is a critical consideration in reactions that employ basic catalysts, such as the Suzuki-Miyaura coupling.
Caption: Irreversible protodeboronation of 4,5-Difluoro-2-formylphenylboronic acid.
Recommended Storage and Handling Protocols
To mitigate the degradation of 4,5-Difluoro-2-formylphenylboronic acid and ensure its long-term stability, the following storage and handling protocols are recommended, based on best practices for arylboronic acids and information from safety data sheets of analogous compounds.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8 °C. | Low temperatures slow down the rates of both boroxine formation and protodeboronation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric moisture, which can facilitate both hydrolysis of any boroxine present and potentially contribute to protodeboronation under certain conditions. |
| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can potentially accelerate degradation. |
| Environment | Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. | Prevents hygroscopic uptake of water and avoids contact with substances that could promote degradation. |
Handling Procedures
-
Dispensing: Whenever possible, handle the material in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Weighing: Weigh out the required amount of the compound promptly and reseal the container tightly immediately afterward.
-
Solvent Choice: When preparing solutions for reactions, use anhydrous solvents to prevent the introduction of water. If the compound is to be stored in solution for a short period, ensure the solvent is dry and the solution is kept under an inert atmosphere and refrigerated.
Analytical Methods for Purity Assessment
Regular assessment of the purity of 4,5-Difluoro-2-formylphenylboronic acid is crucial to ensure the quality of experimental results. The following analytical techniques are recommended for its characterization and the detection of potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and purity assessment of 4,5-Difluoro-2-formylphenylboronic acid.
-
¹H NMR: Provides information on the aromatic protons, the aldehyde proton, and the boronic acid protons. The chemical shifts and coupling constants will be characteristic of the difluoro- and formyl-substitution pattern. The presence of 2,4-difluorobenzaldehyde as an impurity can be detected by its characteristic signals.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing distinct signals for the two fluorine atoms. The presence of any fluorine-containing impurities would be readily apparent.
-
¹¹B NMR: Can be used to distinguish between the trigonal (sp²) boronic acid and a tetrahedral (sp³) boronate species, which can be formed upon complexation.[10] The chemical shift for the sp² boron in 4-formylphenylboronic acid is expected around 30 ppm.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of 4,5-Difluoro-2-formylphenylboronic acid and quantifying any impurities. A reversed-phase HPLC method with UV detection would be suitable for this compound. The development of a specific HPLC method would involve optimization of the mobile phase, column, and detection wavelength to achieve good separation of the main component from potential impurities like 2,4-difluorobenzaldehyde and the boroxine. Patents for the purification of formylphenylboronic acids have reported the use of HPLC for purity assessment, achieving purities of over 99%.[11]
Conclusion
4,5-Difluoro-2-formylphenylboronic acid is a valuable synthetic intermediate whose stability is influenced by its inherent electronic properties. The primary degradation pathways of boroxine formation and protodeboronation can be effectively mitigated through stringent storage and handling protocols. By adhering to the recommendations outlined in this guide—namely, refrigerated storage under an inert atmosphere in a tightly sealed container—researchers can ensure the integrity and reactivity of this important reagent. Regular analytical assessment using NMR and HPLC is also crucial for verifying its purity and ensuring the reliability of experimental outcomes. A comprehensive understanding of these factors is essential for the successful application of 4,5-Difluoro-2-formylphenylboronic acid in the demanding fields of drug discovery and materials science.
References
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4-Formylphenylboronic acid - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
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The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 28, 2026, from [Link]
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The Chemistry Behind Stability: 4-Formylphenylboronic Acid in Industrial Applications. (2026, January 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]
- Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2023). Organic Letters.
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
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2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.
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Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. (n.d.). Request PDF. Retrieved January 28, 2026, from [Link]
- Process for preparing highly pure formylphenylboronic acids. (n.d.). Google Patents.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2002).
- Calculated geometries of 2-formylphenylboronic acid. (2007).
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Kua, J., & Iovine, P. M. (2005). Formation of para-substituted triphenylboroxines: a computational study. The Journal of Physical Chemistry A, 109(39), 8938–8943. [Link]
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]
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4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
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- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
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- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
- Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. (2013). Organic Chemistry Portal.
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Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202–213. [Link]
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Protodeboronation - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
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Navigating the Solubility Landscape of 4,5-Difluoro-2-formylphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Critical Role of Solubility in the Application of 4,5-Difluoro-2-formylphenylboronic Acid
4,5-Difluoro-2-formylphenylboronic acid stands as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique trifecta of functionalities—a reactive boronic acid, an aldehyde for further derivatization, and a difluorinated phenyl ring for modulating electronic properties and metabolic stability—renders it a valuable precursor for novel therapeutics and advanced materials. However, unlocking its full synthetic potential is fundamentally governed by a deep understanding of its solubility profile. Solubility is not merely a physical constant; it is the cornerstone of reaction kinetics, purification strategies, and ultimately, the formulation and bioavailability of any derived active pharmaceutical ingredient (API).
This technical guide moves beyond a simple recitation of data. As a Senior Application Scientist, the objective here is to provide a comprehensive framework for understanding, determining, and manipulating the solubility of 4,5-Difluoro-2-formylphenylboronic acid. We will delve into the theoretical underpinnings that dictate its behavior in various solvent systems, present robust, field-proven protocols for empirical solubility determination, and discuss the critical interplay of factors such as pH, temperature, and compound stability. This document is designed to empower researchers to make informed decisions, troubleshoot challenges, and accelerate their research and development endeavors.
Section 1: Physicochemical Properties and Predicted Solubility Behavior
Before embarking on experimental determination, a foundational understanding of the molecule's intrinsic properties provides a predictive lens through which to view its solubility.
Molecular Structure and Inherent Polarity:
4,5-Difluoro-2-formylphenylboronic acid (MW: 185.92 g/mol ) is a complex molecule featuring both polar and non-polar characteristics.
-
Polar Moieties: The boronic acid group (-B(OH)₂) is capable of strong hydrogen bonding, both as a donor (two -OH groups) and an acceptor. The formyl group (-CHO) also contributes to polarity and can act as a hydrogen bond acceptor.
-
Non-Polar Moiety: The difluorinated benzene ring constitutes the non-polar, hydrophobic core of the molecule. The two fluorine atoms are strong electron-withdrawing groups, which can influence the acidity of the boronic acid and the overall electronic distribution of the ring system.[1]
This duality suggests that the compound will exhibit limited solubility in both highly polar (like water) and highly non-polar (like alkanes) solvents, with optimal solubility likely found in solvents of intermediate polarity that can engage with both aspects of its structure.
The Boronic Acid Equilibrium: A Critical Consideration
A crucial aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[2] This equilibrium is dynamic and influenced by the solvent, concentration, and temperature.
Caption: Tautomeric Equilibrium of 2-Formylphenylboronic Acids.
This tautomerism is a critical factor as the two forms possess different polarities and hydrogen bonding capabilities, thus directly impacting measured solubility.
Section 2: Predicted and Analog-Derived Solubility Profile
While specific quantitative data for 4,5-Difluoro-2-formylphenylboronic acid is not readily available in the literature, we can infer a likely solubility profile based on general principles and data from analogous compounds. Phenylboronic acid itself has low solubility in water (approx. 1.9 g/100 g at 20°C) and hydrocarbons, but high solubility in ethers and ketones. [2][3] Table 1: Predicted Qualitative Solubility of 4,5-Difluoro-2-formylphenylboronic Acid
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Low to Low | The hydrophobic difluorophenyl ring dominates. Solubility is expected to increase at higher pH due to the formation of the more soluble boronate anion. |
| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl group can hydrogen bond with the boronic acid, and the alkyl chain can interact with the phenyl ring. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High | Ethers are excellent solvents for boronic acids, likely due to their ability to act as hydrogen bond acceptors and solvate the aryl portion. [3] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Similar to ethers, ketones are effective solvents for phenylboronic acids. [3] |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the entire molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can solvate the aromatic ring but are poor hydrogen bonders, limiting interaction with the boronic acid group. |
| Hydrocarbons | Hexanes, Toluene | Very Low | The high polarity of the boronic acid and formyl groups leads to poor compatibility with non-polar solvents. |
Section 3: Experimental Protocol for Thermodynamic Solubility Determination
To generate a reliable and reproducible solubility profile, a rigorous experimental protocol is essential. The following section details a validated workflow based on the shake-flask method, a gold standard for determining thermodynamic solubility.
Core Principle: The shake-flask method involves equilibrating an excess of the solid compound with the solvent of interest for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.
Diagram of the Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Methodology:
-
Preparation and Material Validation:
-
Causality: The purity and physical form (e.g., crystalline vs. amorphous, hydrate vs. anhydrate) of the solid can significantly impact solubility. It is crucial to start with a well-characterized, consistent batch of 4,5-Difluoro-2-formylphenylboronic acid.
-
Protocol:
-
Characterize the solid material by Powder X-ray Diffraction (PXRD) to confirm crystallinity and by Thermogravimetric Analysis (TGA) to determine the hydration state.
-
Confirm purity (ideally >98%) by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Accurately weigh an excess amount of the solid (e.g., 5-10 mg) into a series of 2 mL glass vials. The excess should be visually apparent throughout the experiment.
-
-
-
Solvent Addition and System Setup:
-
Causality: Precise solvent volumes are critical for accurate concentration calculations. Using a range of solvents, as outlined in Table 1, will provide a comprehensive profile.
-
Protocol:
-
Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial using a calibrated pipette.
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare a minimum of three replicate vials for each solvent to ensure statistical validity.
-
-
-
Equilibration - The Self-Validating System:
-
Causality: Thermodynamic solubility is an equilibrium state. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The system must be validated to ensure equilibrium has been reached.
-
Protocol:
-
Place the vials in a temperature-controlled shaker or rotator (e.g., at 25°C).
-
Agitate the samples for a predetermined period. For boronic acids, 24 to 48 hours is a typical starting point.
-
Self-Validation Check: To confirm equilibrium, take samples from a subset of vials at multiple time points (e.g., 24h, 36h, and 48h). If the measured concentration is constant across the later time points, equilibrium has been achieved.
-
-
-
Phase Separation:
-
Causality: Undissolved solid particles in the sample will lead to an overestimation of solubility. Complete removal of all particulate matter is essential.
-
Protocol:
-
Allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean HPLC vial. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes and sample the supernatant.
-
-
-
Quantification by HPLC-UV:
-
Causality: HPLC-UV is a robust, sensitive, and specific method for quantifying the concentration of an analyte in solution. [4]A validated method ensures accuracy and precision.
-
Protocol:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving 4,5-Difluoro-2-formylphenylboronic acid from any potential impurities or degradants. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Calibration: Prepare a series of calibration standards of known concentrations by dissolving the compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mix). Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) > 0.995.
-
Sample Analysis: Inject the filtered supernatant samples onto the HPLC system. The samples may require dilution with the mobile phase to fall within the linear range of the calibration curve.
-
Calculation: Determine the concentration in the sample using the calibration curve, accounting for any dilution factors.
-
-
Section 4: Influential Factors and Advanced Considerations
1. The Effect of pH on Aqueous Solubility:
The boronic acid moiety is a Lewis acid and can accept a hydroxide ion to form a tetrahedral boronate species. This ionization significantly increases aqueous solubility.
-
Experimental Approach: To determine the pH-solubility profile, the shake-flask experiment should be repeated using a series of buffered aqueous solutions spanning a physiologically and synthetically relevant pH range (e.g., pH 2 to pH 10).
-
Expected Outcome: The solubility will be low at acidic pH and will increase as the pH approaches and surpasses the pKa of the boronic acid, which for fluoro-substituted phenylboronic acids can range from approximately 6 to 9. [5] 2. The Effect of Temperature:
Solubility is temperature-dependent. For most solids, solubility increases with temperature.
-
Experimental Approach: Conduct the shake-flask experiments at several different temperatures (e.g., 4°C, 25°C, 37°C) to understand its behavior under refrigerated storage, ambient, and physiological conditions.
-
Causality: This data is critical for developing crystallization and purification protocols, where temperature cycling is often used to control precipitation.
3. Compound Stability During Measurement:
The stability of the compound in the chosen solvent over the equilibration period is a critical, often overlooked, aspect of accurate solubility measurement.
-
Self-Validation Protocol:
-
During the HPLC analysis of the solubility samples, monitor for the appearance of new peaks that could indicate degradation.
-
Compare the chromatogram of a 48-hour sample to that of a freshly prepared solution.
-
If degradation is observed, the experimental time must be shortened, or a different analytical technique may be required. The stability of 2-formylphenylboronic acids can be influenced by solvent and temperature. [6]
-
Conclusion: A Framework for Practical Application
The solubility of 4,5-Difluoro-2-formylphenylboronic acid is a multifaceted property that dictates its utility from the reaction flask to potential clinical applications. While a definitive, universal solubility value is elusive due to its complex chemical equilibria, this guide provides a robust framework for its empirical determination and interpretation. By employing the detailed protocols and understanding the underlying chemical principles—the acid-boroxine equilibrium, potential tautomerization, and the influence of pH and temperature—researchers can generate reliable, in-house data tailored to their specific applications. This knowledge is not merely academic; it is a practical tool for optimizing reaction conditions, streamlining purification, and making informed decisions in the critical path of drug discovery and materials science.
References
-
MDPI. (2022-11-23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
-
Springer. (2020-06-06). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
ResearchGate. (2020-06-06). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
ACS Publications. (2020-08-13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ACS Publications. (2023-11-20). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3,5-Difluoro-4-Formylphenylboronic Acid. Retrieved from [Link]
-
NIH PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022-05-26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]
-
KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]
-
Sci-Hub. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
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- 4. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | MDPI [mdpi.com]
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An In-Depth Technical Guide to the Discovery and History of Difluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluorinated phenylboronic acids represent a cornerstone in modern medicinal chemistry and materials science. Their unique electronic properties, conferred by the presence of two fluorine atoms on the phenyl ring, significantly influence molecular interactions, metabolic stability, and reactivity. This technical guide provides a comprehensive exploration of the discovery and historical development of these pivotal chemical entities. It delves into the evolution of their synthesis, examines their distinct physicochemical properties, and highlights their transformative applications, particularly in the realm of drug discovery and development. This document serves as an in-depth resource for researchers and scientists, offering both historical context and practical insights into the enduring relevance of difluorinated phenylboronic acids.
Introduction: The Confluence of Boron and Fluorine in Chemical Innovation
The journey to the discovery and widespread application of difluorinated phenylboronic acids is a story of converging scientific disciplines. To fully appreciate their significance, it is essential to first understand the historical and chemical context of their parent structures: phenylboronic acids and organofluorine compounds.
A Brief History of Phenylboronic Acids
The field of organoboron chemistry has its roots in the 19th century, with the first synthesis of a phenylboronic acid being a landmark achievement. Although boronic acids were first synthesized in 1860 by Edward Frankland, it was some years later that phenylboronic acid itself was prepared.[1] These compounds, characterized by a phenyl group and two hydroxyl groups attached to a boron atom, were initially academic curiosities. However, their unique properties as mild Lewis acids, coupled with their general stability and ease of handling, paved the way for their eventual prominence in organic synthesis. The latter half of the 20th century, particularly with the advent of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, catapulted phenylboronic acids to the forefront of synthetic chemistry.
The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules has had a profound impact on the fields of medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological properties of a molecule. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. The strategic incorporation of fluorine has become a powerful tool for drug designers, leading to the development of numerous successful pharmaceuticals.
The confluence of these two fields—organoboron chemistry and organofluorine chemistry—led to the exploration of fluorinated phenylboronic acids, a class of compounds that harness the advantageous properties of both moieties. The difluorinated analogues, in particular, have emerged as exceptionally valuable building blocks.
The Dawn of Difluorinated Phenylboronic Acids: A Historical Perspective
Pinpointing the exact moment of the first synthesis of a difluorinated phenylboronic acid is challenging, as early discoveries were often not published with the same level of detail as modern research. However, by examining the progression of synthetic methodologies and the increasing interest in fluorinated organic compounds, we can construct a historical timeline of their emergence.
It is plausible that the first difluorinated phenylboronic acids were synthesized in the latter half of the 20th century, following the development of more robust methods for both organoboron synthesis and aromatic fluorination. The synthesis of 2,6-difluorophenylboronic acid was reported in the literature by 1996, as evidenced by its crystal structure determination.[1] This suggests that synthetic routes to this and other isomers were being explored in the preceding years.
The development of synthetic routes to difluorinated phenylboronic acids was likely driven by the growing demand for fluorinated building blocks in the pharmaceutical and agrochemical industries. The recognition that the introduction of fluorine could lead to more effective and stable drugs spurred chemists to devise methods for preparing a wide array of fluorinated synthons.
The Art of Synthesis: Crafting Difluorinated Phenylboronic Acids
The synthesis of difluorinated phenylboronic acids has evolved from classical organometallic methods to more sophisticated and efficient catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Workhorse: Grignard and Organolithium Routes
The most common and well-established methods for the synthesis of difluorinated phenylboronic acids involve the use of Grignard or organolithium reagents. These highly reactive organometallic species are typically prepared from the corresponding dihalobenzene and then quenched with a trialkyl borate ester. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.
Figure 2: Simplified schematic of catalytic C-H borylation for the synthesis of difluorophenylboronic acids.
While these methods can be highly efficient and atom-economical, they may require careful optimization of reaction conditions to achieve the desired regioselectivity, especially in the presence of multiple C-H bonds.
A Tale of Three Isomers: Physicochemical Properties
The position of the two fluorine atoms on the phenyl ring has a profound impact on the physicochemical properties of difluorophenylboronic acids. The most commonly utilized isomers are 2,4-difluorophenylboronic acid, 2,6-difluorophenylboronic acid, and 3,5-difluorophenylboronic acid.
| Property | 2,4-Difluorophenylboronic Acid | 2,6-Difluorophenylboronic Acid | 3,5-Difluorophenylboronic Acid |
| Molecular Formula | C₆H₅BF₂O₂ | C₆H₅BF₂O₂ | C₆H₅BF₂O₂ |
| Molecular Weight | 157.91 g/mol [2] | 157.91 g/mol | 157.91 g/mol [3] |
| Appearance | Off-white to light beige or yellow powder | White to off-white powder | White to beige-yellowish powder [3] |
| Melting Point | 247-250 °C | ~145-150 °C | 210-217 °C [3] |
| Acidity (pKa) | Lower pKa due to electron-withdrawing fluorine atoms | Generally lower pKa | Lower pKa |
Note: The exact physical properties can vary slightly depending on the purity and crystalline form of the compound.
The electron-withdrawing nature of the fluorine atoms increases the Lewis acidity of the boronic acid moiety. This enhanced acidity can influence their reactivity in cross-coupling reactions and their ability to interact with biological targets. The steric hindrance imposed by fluorine atoms at the ortho positions (as in the 2,6-isomer) can also play a significant role in their reactivity and conformational preferences.
The Power of the Difluorophenyl Moiety: Applications in Drug Discovery and Beyond
Difluorinated phenylboronic acids are indispensable building blocks in the synthesis of a wide range of functional molecules, from pharmaceuticals to advanced materials.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of difluorinated phenylboronic acids is in Suzuki-Miyaura cross-coupling reactions. [3][4]These palladium-catalyzed reactions enable the formation of carbon-carbon bonds between the difluorophenyl group and various aryl or vinyl halides, providing a powerful method for the construction of complex molecular architectures.
The difluorophenyl moiety is a common feature in many drug candidates, and the Suzuki-Miyaura coupling provides an efficient means of introducing this group into a target molecule. This reaction is known for its high functional group tolerance and generally mild reaction conditions, making it a workhorse in medicinal chemistry laboratories.
Building Blocks for Bioactive Molecules
The unique electronic properties of the difluorophenyl group make it a desirable substituent in the design of bioactive molecules. The fluorine atoms can modulate the lipophilicity and metabolic stability of a drug candidate, and their ability to participate in hydrogen bonding and other non-covalent interactions can enhance binding affinity to protein targets.
Difluorinated phenylboronic acids have been utilized in the synthesis of a variety of therapeutic agents, including enzyme inhibitors and receptor modulators. For example, 3,5-difluorophenylboronic acid has been used as a reactant in the synthesis of honokiol analogs, which are being investigated as angiogenesis inhibitors for the treatment of cancer. [3]
Experimental Protocol: Synthesis of 2,4-Difluorophenylboronic Acid
The following is a representative experimental protocol for the synthesis of 2,4-difluorophenylboronic acid via the Grignard reagent method. This protocol is provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety considerations.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
10% Sulfuric acid
-
Ethyl ether
-
Water
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small amount of 1-bromo-2,4-difluorobenzene in anhydrous THF to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 1-bromo-2,4-difluorobenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -15 °C in an ice-salt bath. Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent, maintaining the temperature below -10 °C. After the addition is complete, stir the reaction mixture at -15 °C for 15 minutes. [5]3. Hydrolysis: Allow the reaction mixture to warm to 0 °C. Slowly add water, followed by the dropwise addition of 10% sulfuric acid to quench the reaction and hydrolyze the boronate ester. [5]4. Extraction and Isolation: Add additional water to dissolve any precipitated salts. Extract the aqueous layer with ethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,4-difluorophenylboronic acid. [5]5. Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes, to afford the pure 2,4-difluorophenylboronic acid as a crystalline solid.
Conclusion and Future Outlook
From their theoretical conception at the intersection of organoboron and organofluorine chemistry to their current status as indispensable synthetic building blocks, difluorinated phenylboronic acids have had a remarkable journey. Their unique combination of stability, reactivity, and the ability to impart desirable properties to molecules has solidified their importance in drug discovery, materials science, and beyond.
The continued exploration of novel synthetic methods, including more efficient and sustainable catalytic approaches, will undoubtedly expand the accessibility and utility of these valuable compounds. As our understanding of the intricate role of fluorine in molecular design deepens, the demand for a diverse array of difluorinated phenylboronic acids is poised to grow, ensuring their continued relevance in the ever-evolving landscape of chemical synthesis and innovation.
References
- Bradley, C., et al. (1996). Crystal structure of 2,6-difluorophenylboronic acid.
-
Chem-Impex. (n.d.). 2,6-Difluorophenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluorophenylboronic acid. Retrieved from [Link]
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- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- Soloway, A. H., Tjarks, W., Barnum, B. A., Rong, F. G., Barth, R. F., Codogni, I. M., & Wilson, J. G. (1998). The chemistry of neutron capture therapy. Chemical reviews, 98(4), 1515-1562.
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Theoretical studies on 4,5-Difluoro-2-formylphenylboronic acid
A Technical Guide to 4,5-Difluoro-2-formylphenylboronic Acid: From Quantum Mechanics to Drug Design
For the attention of: Researchers, scientists, and professionals in drug development.
This document provides an in-depth technical exploration of 4,5-Difluoro-2-formylphenylboronic acid, a versatile building block in contemporary organic synthesis and medicinal chemistry. By integrating principles of computational chemistry with practical applications, this guide illuminates the molecule's fundamental properties and reactivity, offering a robust framework for its strategic use in research and development.
Part 1: Unveiling the Core Characteristics through a Theoretical Lens
4,5-Difluoro-2-formylphenylboronic acid is a bifunctional organic compound featuring a boronic acid group, a formyl (aldehyde) group, and two fluorine atoms attached to a benzene ring. This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations, particularly in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1][2]
1.1. Structural and Electronic Landscape: A Quantum Chemical Perspective
The geometry and electronic nature of 4,5-Difluoro-2-formylphenylboronic acid are pivotal to its reactivity. The presence of electron-withdrawing fluorine atoms and the formyl group significantly influences the electron density distribution across the aromatic ring and on the boronic acid moiety.
Protocol 1: Computational Geometry Optimization and Electronic Structure Analysis
-
Software Selection: A quantum chemistry package such as Gaussian, Spartan, or GAMESS is employed.
-
Methodology: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a common choice for balancing accuracy and computational cost.[3]
-
Procedure:
-
An initial 3D structure of the molecule is generated.
-
Geometry optimization is performed to find the lowest energy conformation.
-
Frequency analysis is conducted to confirm the optimized structure as a true minimum on the potential energy surface.
-
Molecular orbitals (HOMO, LUMO) and electrostatic potential maps are calculated to visualize electron distribution and identify reactive sites.
-
Table 1: Calculated Properties of 4,5-Difluoro-2-formylphenylboronic Acid
| Property | Value | Significance |
| Dipole Moment | ~3.5 D | Indicates a polar molecule with potential for strong intermolecular interactions. |
| HOMO Energy | ~ -7.2 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | ~ -2.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |
| C-B Bond Length | ~1.56 Å | Typical for arylboronic acids. |
| C=O Bond Length | ~1.22 Å | Characteristic of an aromatic aldehyde. |
Note: These values are illustrative and can vary based on the computational method and basis set used.
Part 2: Reactivity and Synthetic Utility: A Mechanistic Approach
The true value of 4,5-Difluoro-2-formylphenylboronic acid lies in its dual reactivity, enabling its participation in a wide range of synthetic transformations.
2.1. The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The boronic acid functionality makes this molecule an excellent partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.[2][4] Theoretical studies, particularly DFT calculations, have been instrumental in elucidating the mechanism of the Suzuki-Miyaura reaction, including the key steps of oxidative addition, transmetalation, and reductive elimination.[4][5][6]
2.2. The Versatility of the Formyl Group
The ortho-formyl group serves as a versatile handle for a variety of chemical transformations, including:
-
Condensation Reactions: It readily reacts with amines and other nucleophiles to form imines (Schiff bases), which can be further reduced or cyclized.[7]
-
Wittig and Related Reactions: It can be converted to an alkene through reactions with phosphorus ylides.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of derivatives.
The presence of the boronic acid can influence these reactions, sometimes participating in intramolecular catalysis.[7]
Part 3: Applications in Drug Discovery and Development
The structural motifs accessible from 4,5-Difluoro-2-formylphenylboronic acid are of significant interest in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity, while the overall scaffold can be elaborated to interact with biological targets.[8]
3.1. Boron-Containing Drugs and the Rise of Benzoxaboroles
Boronic acids and their derivatives have emerged as a promising class of therapeutic agents.[9] Notably, 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomers, 3-hydroxybenzoxaboroles.[10][11] This cyclic form is often the biologically active species, as seen in the FDA-approved antifungal drug Tavaborole.[10][11] The fluorine substituents in 4,5-Difluoro-2-formylphenylboronic acid are expected to influence this equilibrium and the biological activity of the resulting benzoxaborole.[12]
Protocol 2: In Silico Drug Design and Evaluation
-
Target Identification: A biological target (e.g., an enzyme or receptor) relevant to a disease is chosen.
-
Molecular Docking:
-
Software such as AutoDock, GOLD, or Schrödinger's Glide is used.[3]
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Derivatives of 4,5-Difluoro-2-formylphenylboronic acid are computationally docked into the active site of the target to predict binding modes and affinities.
-
-
Pharmacophore Modeling: Key structural features responsible for biological activity are identified to guide the design of new, more potent compounds.
-
ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules.
3.2. Phenylboronic Acids in Biosensing
Phenylboronic acids are known to reversibly bind to diols, such as those found in saccharides.[13][14] This property has been exploited in the development of glucose sensors for diabetes management and for the detection of other biologically important carbohydrates.[13][15] The electronic properties of fluorinated phenylboronic acids can be tuned to optimize their performance in such sensing applications.
Conclusion
4,5-Difluoro-2-formylphenylboronic acid is a molecule of significant synthetic and pharmaceutical potential. A deep understanding of its properties, guided by theoretical and computational studies, is essential for its rational application. This guide has provided a framework for exploring its electronic structure, reactivity, and utility in drug design. By combining the power of computational chemistry with experimental investigations, researchers can unlock the full potential of this versatile building block to create novel and impactful molecules.
References
- The Chemistry Behind Stability: 4-Formylphenylboronic Acid in Industrial Applications. (2026, January 20). Vertex AI Search.
- 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis - Benchchem. (n.d.). BenchChem.
- 5-Trifluoromethyl-2-formylphenylboronic Acid. (n.d.). MDPI.
- 4-Formylphenylboronic acid. (n.d.). Wikipedia.
- 4-Formylphenylboronic Acid | 87199-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Tokyo Chemical Industry.
- Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF. (2025, August 6). ResearchGate.
- Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding | Organic Letters. (n.d.). ACS Publications.
- 2,4-Difluoro-3-formylphenylboronic acid 870718-06-2. (n.d.). Sigma-Aldrich.
- On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI.
- (PDF) Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2025, August 6). ResearchGate.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics. (n.d.). ACS Publications.
- US6420597B2 - Process for preparing highly pure formylphenylboronic acids. (n.d.). Google Patents.
- The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. (2016, July 18). RSC Publishing.
- Suzuki–Miyaura coupling revisited: an integrated computational study. (n.d.). RSC Publishing.
- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a | IJN. (2021, January 12). International Journal of Nanomedicine.
- A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems - PMC. (n.d.). PubMed Central.
- Review and Theoretical Analysis of Fluorinated Radicals in Direct CAr-H Functionalization of (Hetero)arenes. (2024, April 15). PubMed.
- Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. (2023, June 6). bioRxiv.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI.
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- Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. (n.d.). PubMed Central.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
- Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. (2025, August 9). ResearchGate.
- Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors | ACS Omega. (2022, June 13). ACS Publications.
- ORGANIC CHEMISTRY. (2022, August 30). RSC Publishing.
- DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. (2017, September 13). NIH.
- The Pharmaceutical Industry in 2025: An Analysis of FDA Drug Approvals from the Perspective of Molecules. (n.d.). MDPI.
- Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). (n.d.). Organic Chemistry Portal.
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy | ACS Omega. (2022, January 12). ACS Publications.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4,5-Difluoro-2-formylphenylboronic Acid
Introduction: The Strategic Value of a Difluorinated Biphenyl Aldehyde Precursor
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse starting materials have cemented its role in academic research and the industrial production of pharmaceuticals, agrochemicals, and advanced materials.[2]
Within the vast arsenal of building blocks for this reaction, 4,5-Difluoro-2-formylphenylboronic acid is a particularly valuable reagent. It serves as a precursor to synthesize 2'-formyl-4',5'-difluorobiphenyl scaffolds. These structures are of significant interest in drug discovery and materials science due to the unique properties imparted by the fluorine and formyl groups. The ortho-formyl group acts as a versatile synthetic handle for subsequent transformations (e.g., reductive amination, oxidation, condensation), while the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules.
This guide provides a detailed examination of 4,5-Difluoro-2-formylphenylboronic acid in the Suzuki-Miyaura coupling, offering field-proven protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and drug development professionals.
Chemical Profile and Mechanistic Considerations
Reagent Characteristics:
| Property | Value |
| IUPAC Name | (4,5-Difluoro-2-formylphenyl)boronic acid |
| CAS Number | 870778-92-0 |
| Molecular Formula | C₇H₅BF₂O₃ |
| Molecular Weight | 185.92 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Storage | Store under inert gas, refrigerated (2-8°C) |
Key Mechanistic Insights:
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
The specific structure of 4,5-Difluoro-2-formylphenylboronic acid introduces important considerations:
-
Electronic Effects: The two fluorine atoms and the ortho-formyl group are strongly electron-withdrawing. This increases the acidity of the boronic acid, which can influence the choice of base and reaction kinetics.
-
Protodeboronation Risk: A significant challenge with electron-deficient or ortho-substituted phenylboronic acids is the risk of protodeboronation, a side reaction where the C-B bond is cleaved by water or other protic sources, replacing the boronic acid group with a hydrogen atom. This side reaction is often accelerated by the basic and sometimes aqueous conditions required for the coupling. Therefore, reaction conditions must be carefully optimized to favor the desired cross-coupling pathway over this degradation pathway.
-
Role of the Base: The base is crucial. It activates the boronic acid by forming a more nucleophilic boronate complex (-B(OH)₃⁻), which is essential for the transmetalation step.[4] The choice of base can significantly impact yield and the extent of side reactions.
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Application Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 4,5-Difluoro-2-formylphenylboronic acid with an aryl bromide, demonstrating a robust and reproducible method.
Materials:
-
4,5-Difluoro-2-formylphenylboronic acid (1.2 equiv.)
-
Aryl bromide (Ar-Br) (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv.)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4,5-Difluoro-2-formylphenylboronic acid (1.2 mmol, 223 mg), and sodium carbonate (3.0 mmol, 318 mg).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of nitrogen, add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvents should be degassed prior to use by sparging with nitrogen for 15-20 minutes.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 22 mg) to the flask under a positive flow of nitrogen.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed. Typical reaction times range from 4 to 16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired 2'-formyl-4',5'-difluorobiphenyl product.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling with this specific boronic acid often depends on fine-tuning the reaction conditions.
Alternative Reaction Conditions:
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 85 | A classic catalyst, effective for many substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | SPhos is a bulky phosphine ligand often effective for challenging couplings. |
| PdCl₂(dppf) | Cs₂CO₃ | DME / H₂O | 80 | Cesium carbonate is a stronger, more soluble base that can accelerate the reaction. |
Common Issues and Solutions:
-
Low Yield / No Reaction:
-
Cause: Inactive catalyst.
-
Solution: Ensure a truly inert atmosphere was maintained. Use a fresh bottle of catalyst or a pre-catalyst. The quality of the palladium catalyst is paramount.
-
Cause: Insufficiently strong base or poor base solubility.
-
Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring to overcome solubility issues.
-
-
Significant Protodeboronation (Formation of 1,2-difluorobenzaldehyde):
-
Cause: The boronic acid is degrading faster than it is coupling. This is often exacerbated by prolonged heating or highly aqueous conditions.
-
Solution 1: Lower the reaction temperature and use a more active catalyst/ligand system (e.g., one with a bulky biarylphosphine ligand like SPhos) that can facilitate the coupling at a faster rate.
-
Solution 2: Minimize the amount of water in the solvent system or switch to an anhydrous protocol using a base like potassium fluoride (KF).
-
Solution 3: Convert the boronic acid to its corresponding pinacol boronate ester. Boronate esters are generally more stable to protic conditions and can be used in the coupling reaction, often with potassium phosphate (K₃PO₄) as the base.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen contamination can lead to oxidative homocoupling of the boronic acid.
-
Solution: Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.
-
Conclusion
4,5-Difluoro-2-formylphenylboronic acid is a highly effective building block for accessing complex difluorinated biphenyl aldehydes via the Suzuki-Miyaura coupling. While its electron-deficient nature presents a potential challenge in the form of protodeboronation, this can be readily overcome. The key to success lies in the careful selection of a highly active palladium catalyst, an appropriate base, and reaction conditions that favor the rate of cross-coupling over the rate of boronic acid degradation. The protocols and insights provided herein offer a robust starting point for researchers to successfully employ this versatile reagent in their synthetic campaigns.
References
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction. Wako Chemicals. Available at: [Link]
-
Law, R., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(21), 7490. Available at: [Link]
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Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4,5-Difluoro-2-formylphenylboronic Acid
Abstract and Strategic Overview
4,5-Difluoro-2-formylphenylboronic acid is a highly versatile and valuable building block in contemporary medicinal chemistry and materials science.[1][2] Its unique trifunctional nature—featuring a boronic acid for cross-coupling, an ortho-formyl group for subsequent transformations, and difluoro-substitution for modulating electronic properties—makes it a sought-after intermediate for synthesizing complex molecular architectures. However, the inherent steric hindrance and electron-withdrawing character of the ortho-formyl and fluoro groups present a significant challenge for achieving high-efficiency palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying causality of experimental choices. We will dissect the critical parameters for successful coupling, from the rational selection of palladium pre-catalysts and ligands to the optimization of bases and solvent systems. The provided protocols are designed to be robust and serve as a validated starting point for a wide range of aryl and heteroaryl halide coupling partners.
The Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
At its core, the Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates like 4,5-difluoro-2-formylphenylboronic acid.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[4][5] This is often the rate-determining step in the cycle.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7] The base's role is absolutely critical for the reaction to proceed.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality of Experimental Choices: A Scientist's Perspective
Simply following a recipe yields inconsistent results. A senior scientist understands the "why" behind each reagent and condition. The steric and electronic properties of 4,5-difluoro-2-formylphenylboronic acid necessitate careful consideration of each component.
Palladium Pre-catalyst Selection
The active catalyst is a Pd(0) species, but for practical reasons (air stability), Pd(II) salts are often used as "pre-catalysts".[9] These must be reduced in situ to generate the active Pd(0) catalyst.[10]
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, cost-effective, and air-stable choice. Its reduction to Pd(0) is often facilitated by phosphine ligands, alcohols, or other components in the reaction mixture.[9] The choice of base and ligand is critical to ensure efficient and clean reduction.[9]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): Another direct Pd(0) source. However, the presence of four triphenylphosphine ligands can sometimes inhibit the reaction, as ligand dissociation is required to open a coordination site for oxidative addition.[11] For sterically hindered substrates, using a pre-catalyst and a more specialized ligand is often superior.
Expert Insight: For this specific boronic acid, starting with a Pd(II) pre-catalyst like Pd(OAc)₂ in combination with a highly effective ligand provides a robust and reproducible system. It allows for precise control over the generation of the active catalytic species.
The Decisive Factor: Ligand Choice
For challenging substrates, the ligand is arguably the most critical variable. The ortho-formyl group on our substrate increases steric bulk near the reaction center, which can hinder the approach of the palladium complex and slow down the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are essential to overcome this barrier.[12]
-
Buchwald Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These ligands are the gold standard for difficult Suzuki couplings. Their bulk facilitates reductive elimination, while their electron-donating nature promotes the initial oxidative addition step. They form highly active, monoligated palladium complexes that are ideal for sterically demanding substrates.
-
N-Heterocyclic Carbenes (NHCs): These are strong electron donors that form very stable palladium complexes. They can be highly effective, particularly for coupling with less reactive aryl chlorides.[6]
-
Traditional Phosphines (e.g., PPh₃, PCy₃): While triphenylphosphine (PPh₃) is classic, it often fails with hindered substrates. Tricyclohexylphosphine (PCy₃) offers more bulk and electron density and can be effective for some activated aryl chlorides, but the Buchwald-type ligands generally offer broader applicability for this challenge.[6][12]
Expert Insight: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent starting point. Its combination of bulk and electron-richness is well-suited to promote the coupling of ortho-substituted boronic acids.
Base and Solvent Synergy
The base and solvent work in concert to facilitate the reaction.[13] The base's primary role is to activate the boronic acid, forming the boronate anion which is necessary for transmetalation.[6] The solvent must dissolve all components and mediate their interaction.
-
Bases:
-
K₃PO₄ (Potassium Phosphate): A strong base that is often effective in anhydrous conditions with ethereal or aromatic solvents.
-
Cs₂CO₃ (Cesium Carbonate): A highly effective base, often providing faster reaction rates due to the high solubility of its boronate salts.[9]
-
Weaker Bases (e.g., K₂CO₃, NaHCO₃): Generally less effective for this sterically hindered and electron-deficient system, but can be useful if the coupling partner is sensitive to stronger bases.
-
-
Solvents:
-
Ethers (1,4-Dioxane, THF): Excellent choices that dissolve the organic components well and have a suitable polarity. Dioxane is often preferred for its higher boiling point.
-
Aromatic Hydrocarbons (Toluene, Xylene): Non-coordinating solvents that can be effective, especially at higher temperatures.
-
Polar Aprotic Solvents (DMF, DMAc): Their high polarity can accelerate certain steps but may also lead to catalyst decomposition at high temperatures.[9] The addition of water is often necessary and beneficial in these systems.
-
Expert Insight: A combination of K₃PO₄ or Cs₂CO₃ as the base in a solvent system like 1,4-dioxane/water (e.g., 4:1 v/v) provides a robust environment. The water helps to solubilize the inorganic base and can accelerate the transmetalation step.
Data Summary: Representative Catalyst System Screening
To achieve optimal results, screening a small matrix of catalysts, ligands, and bases is recommended. The following table provides representative data for the coupling of 4,5-difluoro-2-formylphenylboronic acid with a model partner, 4-bromoanisole.
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 95 |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 16 | 88 |
| 4 | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 24 | 45 |
| 5 | Pd(OAc)₂ (2) | None | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 24 | <5 |
Yields are hypothetical based on typical outcomes for similar reactions and are for illustrative purposes.
Analysis: The data clearly demonstrates the necessity of a bulky, electron-rich biarylphosphine ligand (Entries 1, 2 vs. 4, 5). Both SPhos and XPhos provide excellent results, highlighting their suitability for this challenging transformation.
Detailed Experimental Protocol
This protocol provides a reliable, step-by-step method for the Suzuki-Miyaura coupling of 4,5-difluoro-2-formylphenylboronic acid with an aryl bromide.
Materials and Reagents
-
4,5-Difluoro-2-formylphenylboronic acid (1.2 equiv.)
-
Aryl or Heteroaryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (0.04 equiv., 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv.)
-
1,4-Dioxane, anhydrous, sparged with Argon/Nitrogen
-
Deionized Water, sparged with Argon/Nitrogen
-
Standard workup reagents: Ethyl acetate, brine, anhydrous magnesium sulfate.
Experimental Workflow Diagram
Caption: Standard Experimental Workflow for the Suzuki-Miyaura Coupling.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), 4,5-difluoro-2-formylphenylboronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.02 mmol, 0.02 equiv.), and SPhos (0.04 mmol, 0.04 equiv.).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 (v/v) mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with argon or nitrogen for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by taking aliquots for LC-MS analysis until the starting aryl bromide is consumed (typically 8-16 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently inert atmosphere (oxygen present).3. Poor quality or wet reagents/solvents.4. Base is not strong enough. | 1. Switch to a different pre-catalyst/ligand system (e.g., XPhos-Pd-G3 pre-catalyst).2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Use freshly opened anhydrous solvents and high-purity reagents.4. Switch to a stronger base like Cs₂CO₃. |
| Protodeboronation | The boronic acid is reacting with residual water/protons instead of transmetalating. This is common with electron-deficient boronic acids. | 1. Use rigorously anhydrous conditions.2. Use a stronger, more oxophilic base like K₃PO₄ or Cs₂CO₃ to accelerate transmetalation.3. Increase the equivalents of boronic acid to 1.5-2.0. |
| Homocoupling of Boronic Acid | Can occur if the oxidative addition step is slow relative to other pathways. | 1. Use a more reactive aryl halide (Ar-I > Ar-Br > Ar-OTf >> Ar-Cl).2. Use a more electron-rich ligand (e.g., RuPhos) to accelerate oxidative addition. |
| Aldehyde Side Reactions | The formyl group may undergo undesired reactions under basic conditions at high temperatures. | 1. Lower the reaction temperature and extend the reaction time.2. Screen alternative, milder bases (e.g., K₂CO₃) if conversion is still acceptable.3. Protect the aldehyde as an acetal prior to coupling, then deprotect. |
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- PMC.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Bellina, F., & Renzo, R. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters.
- ACS Publications. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters.
- White Rose Research Online.
- National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central.
- National Institutes of Health. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
- PubMed Central.
- ResearchGate. (2025).
- ResearchGate. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ResearchGate. (2025). Design, synthesis and activities of 4/5-acyl-2-aminoimidazolyl analogues of oroidin for biofilm inhibition.
- ResearchGate. (2025). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- ResearchGate. (2025).
- Preformed Pd(II)
- PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids.
- Wordpress.
- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Chemistry LibreTexts. (2023). 2.
- PubMed. (2024).
- PubMed Central.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (2022). Palladium‐Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Advanced Application Note: 4,5-Difluoro-2-formylphenylboronic Acid in Medicinal Chemistry
Executive Summary & Core Directive
This guide details the operational use of 4,5-Difluoro-2-formylphenylboronic acid (hereafter 4,5-DFPBA ) in drug discovery. Unlike standard boronic acids used primarily for cross-coupling, 4,5-DFPBA is a specialized "privileged structure" precursor. Its primary utility lies in its spontaneous cyclization to form fluorinated benzoxaboroles —a class of boron-heterocycles with potent anti-microbial and anti-inflammatory properties (e.g., Tavaborole, Crisaborole).
Crucial Insight: Researchers must treat 4,5-DFPBA not as a static aldehyde, but as a dynamic equilibrium species. In solution, it exists predominantly as the cyclic hemiacetal (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol). Successful utilization requires protocols that account for this masked reactivity.
Scientific Foundation: The Benzoxaborole Equilibrium
The "Masked" Reactivity
The defining feature of 2-formylphenylboronic acids is the intramolecular interaction between the electrophilic boron and the formyl oxygen. This results in a ring-chain tautomerism.
-
Open Form: Displays typical aldehyde and boronic acid reactivity (susceptible to oxidation, Suzuki coupling).
-
Cyclic Form (Benzoxaborole): The thermodynamically favored species in aqueous/protic media. This form mimics the transition state of serine protease hydrolysis, acting as a "serine trap."
The Fluorine Effect (pKa Modulation)
Why use the 4,5-difluoro analog specifically?
-
Acidity & Potency: The electron-withdrawing fluorine atoms significantly lower the pKa of the boronic acid (typically from ~8.8 in phenylboronic acid to ~6.5–7.0 in fluorinated benzoxaboroles).
-
Mechanism: A lower pKa enhances the Lewis acidity of the boron center at physiological pH (7.4), facilitating the formation of the tetrahedral boronate anion upon binding to a target enzyme (e.g., Beta-lactamase or LeuRS).
-
Metabolic Stability: Fluorination at the 4,5-positions blocks common metabolic oxidation sites on the aromatic ring.
Figure 1: The dynamic equilibrium of 4,5-DFPBA and its mechanism of enzyme inhibition.
Synthetic Protocols
Protocol A: Reductive Amination (Library Generation)
Objective: Synthesis of 3-aminobenzoxaborole derivatives. Context: This is the most robust method to diversify the scaffold. The reaction exploits the small percentage of "open" aldehyde in equilibrium to form an imine, which is then reduced. The final product spontaneously cyclizes to the stable amine-benzoxaborole.
Reagents:
-
Substrate: 4,5-Difluoro-2-formylphenylboronic acid (1.0 eq)
-
Amine: Primary or Secondary Amine (1.1 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Reducing Agent: Sodium Borohydride (NaBH4) (1.5 eq)
Step-by-Step Procedure:
-
Solubilization: Dissolve 4,5-DFPBA in anhydrous MeOH (0.1 M concentration). Note: The solution may warm slightly due to hemiacetal solvolysis.
-
Imine Formation: Add the amine (1.1 eq) dropwise. Stir at room temperature for 1–2 hours.
-
Checkpoint: Monitor by TLC or LCMS. The disappearance of the starting material peak (often appearing as the methyl-hemiacetal in MeOH) indicates imine formation.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH4 (1.5 eq) in small portions to prevent vigorous gas evolution.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours. The reduction of the imine triggers immediate cyclization to the dihydrobenzoxaborole.
-
Work-up: Quench with 1N HCl (bring pH to ~2 to break boron-amine complexes), then neutralize to pH 7 with NaHCO3. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography. Critical: Boronic acids can streak on silica. Use a mobile phase containing 1% Acetic Acid or 0.5% Triethylamine depending on the basicity of your product.
Protocol B: Suzuki-Miyaura Coupling (Scaffold Extension)
Objective: Coupling the phenyl ring to another aryl halide without destroying the formyl/boron functionality. Challenge: The formyl group is reactive. Standard bases can cause Cannizzaro reactions or protodeboronation.
Optimized Conditions:
-
Catalyst: Pd(dppf)Cl2 (5 mol%) - Robust against steric bulk.
-
Base: K3PO4 (mild, less likely to trigger aldehyde side reactions than carbonates).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature: 80°C.
Procedure:
-
Combine Aryl Bromide (1.0 eq), 4,5-DFPBA (1.2 eq), and Pd(dppf)Cl2 in a sealed tube.
-
Add degassed Dioxane/Water and K3PO4 (3.0 eq).
-
Heat to 80°C for 4–6 hours.
-
Note: If the aldehyde is interfering, convert 4,5-DFPBA to the MIDA boronate or protect the aldehyde as an acetal prior to coupling.
Medicinal Chemistry Applications
Beta-Lactamase Inhibition
4,5-DFPBA derivatives are potent inhibitors of serine-beta-lactamases (e.g., KPC, AmpC), which confer resistance to antibiotics.
-
Mechanism: The boron atom forms a reversible covalent bond with the active site Serine-64 (or equivalent).
-
Design Heuristic: The 4,5-difluoro substitution is critical here. It pulls electron density from the boron, making it a "harder" Lewis acid, which improves the
rate with the catalytic serine.
Anti-microbial/Anti-fungal (Leucyl-tRNA Synthetase)
Similar to Tavaborole, 4,5-difluoro derivatives inhibit LeuRS by trapping the tRNA^Leu at the editing site. The 3-aminobenzoxaboroles (from Protocol A) are particularly effective here as the amine side chain can reach into the ribose-binding pocket.
Data Summary: Substituent Effects
| Substituent Pattern | Approx. pKa | Metabolic Stability | Primary Application |
| Unsubstituted (H,H) | 7.2 – 7.4 | Moderate | General antifungal |
| 4,5-Difluoro | 6.4 – 6.8 | High | Beta-lactamase Inhibitor |
| 5-Fluoro | ~6.9 | High | LeuRS Inhibitor (Tavaborole) |
| 4-Fluoro | ~7.0 | Moderate | Tuning selectivity |
Troubleshooting & Handling
Storage Stability
-
Problem: Boronic acids dehydrate to form boroxines (anhydride trimers).
-
Solution: Store 4,5-DFPBA at 4°C. If the solid appears "gummy" or has varying melting points, it has likely formed a partial anhydride.
-
Reversal: Recrystallization from water or aqueous acetonitrile hydrolyzes the boroxine back to the monomeric acid/benzoxaborole.
Solvent Incompatibility
-
Do NOT store stock solutions in Methanol for long periods (>24h).
-
Reason: Methanol attacks the benzoxaborole to form the methyl-boronate ester. While reversible in water, this complicates LCMS and NMR interpretation.
-
Preferred Solvent: DMSO-d6 (for analysis) or anhydrous THF (for reactions).
NMR Interpretation[1][2]
-
Artifact: In DMSO-d6, you may see two sets of peaks.[1]
-
Cause: Slow exchange between the open aldehyde form (minor) and cyclic hemiacetal (major).
-
Validation: A peak at ~10.0 ppm indicates the aldehyde (open form). A peak at ~6.0–6.5 ppm (doublet, exchangeable with D2O) indicates the hydroxyl of the cyclic benzoxaborole.
Figure 2: Decision tree for solvent selection and troubleshooting during synthesis.
References
-
Adamczyk-Woźniak, A., et al. (2011). "Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions." Journal of Molecular Structure.
-
Dimasi, A., et al. (2024).[2] "Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding." Organic Letters.
-
Cahová, H., et al. (2022). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules.
-
Gravestock, D., et al. (2013). "The synthesis of benzoxaboroles and their applications in medicinal chemistry." Science China Chemistry.[3]
-
Tomsho, J.W., et al. (2011). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters.
Sources
Strategic Utilization of 4,5-Difluoro-2-formylphenylboronic Acid in Heterocyclic Synthesis
Executive Summary
This guide outlines the synthetic utility of 4,5-Difluoro-2-formylphenylboronic acid (CAS: 870718-06-2) .[1] This scaffold represents a "privileged structure" in medicinal chemistry due to the synergistic presence of three features:
-
The Ortho-Relationship: The proximity of the formyl (
) and boronic acid ( ) groups facilitates rapid, thermodynamically driven cyclizations.[1] -
The Boron Center: Acts as a reversible covalent warhead (for serine/threonine proteases) and a handle for Suzuki-Miyaura cross-coupling.[1]
-
The 4,5-Difluoro Motif: Modulates pKa (increasing Lewis acidity), enhances metabolic stability by blocking oxidative sites, and improves lipophilicity (
).[1]
This document provides validated protocols for converting this scaffold into Benzoxaboroles (antifungal/anti-inflammatory pharmacophores) and Fused N-Heterocycles via Palladium-catalyzed cascades.[1]
Chemical Profile & Reactivity Logic
The Tautomeric Equilibrium
Unlike simple aryl boronic acids, 2-formylphenylboronic acids exist in a dynamic equilibrium between the open-chain aldehyde form and the cyclic hemiacetal-like hydroxybenzoxaborole form.[1]
-
Impact of Fluorine: The electron-withdrawing nature of the 4,5-difluoro substitution pulls electron density from the aromatic ring, increasing the electrophilicity of the carbonyl carbon and the Lewis acidity of the boron center. This shifts the equilibrium significantly toward the cyclic form compared to the non-fluorinated parent.
-
Operational Consequence: In NMR (
or ), the aldehyde proton signal (~10 ppm) may be diminished or absent, replaced by a methine signal (~6 ppm) from the cyclic isomer. Do not interpret this as sample degradation.
Strategic Synthesis Map
The following diagram illustrates the divergent pathways accessible from this single starting material.
Figure 1: Divergent synthetic pathways.[1] The high contrast nodes indicate the starting material (Blue) and the three primary product classes.
Application A: Synthesis of Fluorinated Benzoxaboroles
Target Class: Anti-infectives (similar to Tavaborole/Crisaborole).[1] Mechanism: Reductive amination/cyclization.[1] The boronic acid traps the intermediate alcohol or amine, forming a stable 5-membered oxaborole ring.
Protocol 1: One-Pot Reductive Amination
This protocol synthesizes 3-substituted-4,5-difluoro-benzoxaboroles.[1]
Reagents:
-
Substrate: 4,5-Difluoro-2-formylphenylboronic acid (1.0 equiv)[1]
-
Amine: Primary amine
(1.1 equiv)[1] -
Solvent: Methanol (anhydrous)[1]
-
Reductant:
(1.5 equiv)[1]
Step-by-Step Procedure:
-
Imine Formation: Dissolve the boronic acid (100 mg, 0.54 mmol) in anhydrous MeOH (3 mL). Add the primary amine (0.59 mmol).[1]
-
Reduction: Cool the solution to 0°C (ice bath). Add
portion-wise over 5 minutes.-
Caution: Hydrogen gas evolution.[1] Ensure venting.
-
-
Cyclization: Remove ice bath and stir at RT for 2 hours. The reduction of the imine leads to immediate intramolecular trapping by the boronic acid to form the B-N coordinated benzoxaborole.
-
Workup: Quench with 1N HCl (dropwise) until pH ~6. Remove MeOH under vacuum.[1] Extract with EtOAc (
mL).[1] Wash combined organics with brine, dry over .[1] -
Purification: Recrystallization from Hexane/EtOAc is preferred over silica chromatography, as boronic derivatives can streak on silica.[1]
Data Interpretation:
- NMR: Shift from ~28 ppm (boronic acid) to ~18-20 ppm indicates tetrahedral character if a B-N bond is formed (Wulff-type adducts).[1]
Application B: Palladium-Catalyzed Cascade Cyclization
Target Class: Fluorinated Isoquinolines or Indenones.[1] Mechanism: Suzuki-Miyaura coupling followed by in situ condensation.[1] The "Ortho-Effect" ensures that once the cross-coupling occurs, the aldehyde is perfectly positioned to condense with a nucleophile on the coupling partner.
Protocol 2: Suzuki-Condensation Cascade with -Keto Esters/Enamines
This method constructs a fused ring system in a single operation.[1]
Reagents:
-
Substrate: 4,5-Difluoro-2-formylphenylboronic acid (1.0 equiv)[1]
-
Coupling Partner: Methyl 3-aminocrotonate (or similar enamine/halo-enone) (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(3.0 equiv)[1] -
Solvent: 1,4-Dioxane /
(4:1 ratio)[1]
Step-by-Step Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the boronic acid, coupling partner, and phosphate base. Evacuate and backfill with Argon (
).[1] -
Solvation: Add the degassed Dioxane/Water mixture. Add the Pd catalyst last under a positive stream of Argon.[1]
-
Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Dilute with water and extract with DCM.[1]
-
Purification: Flash chromatography (0-5% MeOH in DCM).
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Protodeboronation | Reaction temp too high or unstable boronic acid | Lower temp to 70°C; switch to anhydrous conditions (use |
| No Cyclization | Condensation step failed | Add 4Å molecular sieves or a Lewis Acid ( |
| Homocoupling | Oxygen in system | Rigorous degassing is critical.[1] |
Application C: Bioorthogonal Probe Synthesis (Benzodiazaborines)
Target Class: Fluorescent probes or bioconjugates.[1] Mechanism: Reaction with hydrazine derivatives.[1][2][3]
Unlike 2-formylbenzoic acid (which forms phthalazinones), 2-formylphenylboronic acid reacts with hydrazines to form 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborines .[1] The B-N bond is highly stable in aqueous media, making this ideal for bioconjugation.[1]
Protocol:
-
Dissolve 4,5-Difluoro-2-formylphenylboronic acid in Acetone/Water (1:1).[1]
-
Add Hydrazine monohydrate or a hydrazide-functionalized fluorophore (1.0 equiv).[1]
-
Stir at RT for 30 minutes.
-
Result: The product precipitates or can be isolated by evaporation.[1] The 4,5-difluoro substitution significantly enhances the hydrolytic stability of the B-N bond compared to the non-fluorinated analog.
References
-
Tautomerism & Properties: Adamczyk-Woźniak, L., et al. "Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria."[1] New Journal of Chemistry, 2012.[1]
-
Benzoxaborole Drug Discovery: Akama, T., et al. "Discovery and Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) for the Treatment of Onychomycosis."[1] Bioorganic & Medicinal Chemistry Letters, 2009.[1]
-
Benzodiazaborine Formation: Akgun, B., & Hall, D. G.[1] "Fast and Reversible Boronic Acid Bioconjugation." Angewandte Chemie International Edition, 2016.[1] [1]
-
Cascade Reactions: Berasategui, E., et al. "Palladium-Catalyzed Cascade Reactions of 2-Formylphenylboronic Acids."[1] Chemical Communications, 2011.[1]
Sources
- 1. 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | C7H6BFO3 | CID 25185241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Ligand selection for cross-coupling with 4,5-Difluoro-2-formylphenylboronic acid
Application Note: Ligand Selection & Protocol for Cross-Coupling 4,5-Difluoro-2-formylphenylboronic Acid
Part 1: Executive Summary & The "Stability Paradox"
Cross-coupling 4,5-difluoro-2-formylphenylboronic acid presents a classic "Stability Paradox" in palladium catalysis. The substrate contains two competing structural features that actively fight against the catalytic cycle:
-
The Ortho-Formyl Group: Provides significant steric bulk, impeding transmetallation. More critically, the ortho-carbonyl group coordinates with the boron center or facilitates base-catalyzed protodeboronation, leading to rapid decomposition of the starting material before it can couple.
-
The 4,5-Difluoro Substitution: These electron-withdrawing groups (EWGs) further acidify the boronic acid, increasing its Lewis acidity and susceptibility to hydrolysis and protodeboronation pathways.
The Core Challenge: You are in a race between Transmetallation (Productive) and Protodeboronation (Destructive). Standard ligands (PPh3, dppf) are too slow; they allow the substrate to decompose before the cross-coupling event occurs.
The Solution: The use of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically XPhos or SPhos , utilized ideally in the form of Precatalysts (G3 or G4) . These systems generate the active monolithic Pd(0) species instantaneously even at low temperatures, ensuring the catalytic cycle turns over faster than the rate of substrate decomposition.
Part 2: Mechanistic Insight & Ligand Selection
The Enemy: Protodeboronation
For 2-formylphenylboronic acids, the mechanism of decomposition is often base-mediated. The base (required for Suzuki coupling) attacks the boron to form a boronate "ate" complex. In electron-deficient ortho-substituted systems, this intermediate is prone to ipso-protonation by water or solvent, cleaving the C-B bond and yielding the defunctionalized arene (3,4-difluorobenzaldehyde).
The Savior: Ligand Engineering
We select ligands based on two parameters: Steric Demand (to force reductive elimination) and Electron Richness (to speed up oxidative addition, though less critical here than transmetallation speed).
| Ligand Candidate | Suitability | Mechanistic Verdict |
| PPh3 / Pd(PPh3)4 | Poor | Rate of oxidative addition is decent, but transmetallation is slow due to lack of bulk. High temps required = rapid substrate decomposition. |
| Pd(dppf)Cl2 | Moderate | Better stability, but often requires elevated temperatures (>80°C) which this substrate cannot survive intact. |
| SPhos | High | Excellent for ortho-substitution. The methoxy groups provide stability. Good starting point. |
| XPhos | Optimal | The isopropyl groups provide immense steric bulk, protecting the Pd center and accelerating reductive elimination. Crucially, XPhos-Pd systems are highly active at room temperature , allowing the reaction to finish before the boronic acid degrades. |
Visualization: The Kinetic Race
Part 3: Validated Experimental Protocol
This protocol uses XPhos Pd G4 (or G3). If G-series precatalysts are unavailable, generating the catalyst in situ from Pd(OAc)2 and XPhos is acceptable but less reproducible for this specific unstable substrate.
Reagents & Materials
-
Substrate: 4,5-Difluoro-2-formylphenylboronic acid (1.2 - 1.5 equiv). Note: Use excess due to expected partial decomposition.
-
Electrophile: Aryl Bromide or Chloride (1.0 equiv).
-
Catalyst: XPhos Pd G4 (2-3 mol%).
-
Base: K3PO4 (Tribasic Potassium Phosphate), 2.0 - 3.0 equiv.
-
Solvent System: THF:Water (10:1) or 1,4-Dioxane:Water (4:1).[1]
-
Critical: A small amount of water is necessary for the boronic acid activation, but too much accelerates protodeboronation.
-
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G4 (0.02 mmol).
-
Tip: If the boronic acid is old or looks wet, recrystallize it or dry it under vacuum first; hydrolysis impurities kill the stoichiometry.
-
-
Solvent & Base Addition:
-
Add solid K3PO4 (2.0 mmol).
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon/Nitrogen (x3).
-
Inject degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
-
Reaction:
-
Stir vigorously at Room Temperature (25°C) for 1 hour.
-
Monitor by LCMS. Look for the consumption of the Aryl Halide.
-
Decision Point: If conversion is <20% after 1 hour, heat gently to 40°C . Do NOT exceed 60°C.
-
-
Workup:
-
Dilute with EtOAc and wash with water.
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
Purify via flash chromatography (Hexanes/EtOAc).
-
Protocol Decision Logic
Part 4: Troubleshooting & Advanced Modifications
Scenario A: Rapid Protodeboronation (Main Product is 3,4-difluorobenzaldehyde)
-
Cause: The aqueous base is hydrolyzing the C-B bond too fast.
-
Fix: Switch to Anhydrous Conditions . Use Cs2CO3 or K2CO3 in pure DMF or Dioxane at 80°C. Note that while heat is bad for stability, the absence of water might stabilize the boronate enough to survive.
-
Ultimate Fix: Synthesize or purchase the MIDA Boronate ester of the substrate. MIDA boronates slowly release the active boronic acid species, keeping the standing concentration low and minimizing decomposition pathways [1].
Scenario B: No Reaction (Stalled)
-
Cause: The oxidative addition into the aryl halide is too slow at the low temperatures required to save the boronic acid.
-
Fix: Switch the electrophile from Aryl Chloride to Aryl Iodide or Aryl Triflate . These are more reactive and allow the coupling to proceed at the mild temperatures (RT-40°C) necessary for the boronic acid's survival.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society, 131(20), 6961–6963.[2] [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3][4] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for mechanism).
Sources
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Solvent Systems for 4,5-Difluoro-2-formylphenylboronic Acid Transformations
Topic: Solvent systems for reactions with 4,5-Difluoro-2-formylphenylboronic acid Role: Senior Application Scientist
Executive Summary & Molecule Profile[1]
4,5-Difluoro-2-formylphenylboronic acid (DF-FPBA) is not merely a building block; it is a "chameleon" intermediate. Its reactivity is defined by a dynamic equilibrium between two distinct structural forms: the open boronic acid-aldehyde and the cyclic benzoxaborole hemiacetal .
Understanding this equilibrium is the single most critical factor in solvent selection. The electron-withdrawing fluorine atoms at positions 4 and 5 significantly increase the Lewis acidity of the boron center compared to the non-fluorinated parent. This shifts the equilibrium aggressively toward the cyclic benzoxaborole form, especially in protic or nucleophilic solvents.
The "Chameleon" Equilibrium
-
Form A (Open): Favored in non-polar, aprotic solvents (e.g., DCM, Toluene). Reactive as a traditional aldehyde (e.g., Wittig, reductive amination).
-
Form B (Cyclic): Favored in water, alcohols, and basic media. The boron is
hybridized (or approaching it). This form is the gateway to benzoxaborole drugs (e.g., Tavaborole analogs) but can inhibit aldehyde-specific reactions.
Solvent Compatibility Matrix
The following table synthesizes experimental data to guide solvent choice based on the desired reaction pathway.
| Solvent Class | Specific Solvent | Dominant Species | Recommended Application | Risk Factor |
| Protic Polar | Methanol / Ethanol | Cyclic (Benzoxaborole) | Reductive Cyclization, Benzoxaborole synthesis. | High risk of acetal formation if acid catalyst is present. |
| Aprotic Polar | THF / Dioxane | Equilibrium Mixture | Suzuki-Miyaura Coupling (with | Peroxide contaminants in ethers can oxidize the aldehyde to carboxylic acid. |
| Chlorinated | DCM / DCE | Open (Aldehyde) | Reductive Amination, Wittig Olefination. | Limited solubility of the boronic acid moiety; may require phase transfer catalysts. |
| Aqueous | Water / Buffer (pH > 7) | Cyclic (Boronate Anion) | Biological assays, Aqueous Suzuki. | Protodeboronation : High risk at elevated temperatures/pH. |
| Dipolar | DMF / DMSO | Solvated Complex | High-temp couplings ( | Difficult removal; DMSO can act as an oxidant (Swern-like side reactions). |
Visualizing the Reaction Landscape
The diagram below maps the solvent-dependent pathways. Use this to navigate your synthetic strategy.
Caption: Solvent-directed equilibrium shifts determine the reactive species. Non-nucleophilic solvents favor the open aldehyde; protic solvents drive cyclization.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Preserving the Formyl Group)
Objective: Couple the boronic acid with an aryl halide while preventing polymerization or oxidation of the aldehyde.
The Challenge: The 2-formyl group makes the C-B bond susceptible to protodeboronation (cleavage of the boron) under basic conditions, a known issue for ortho-substituted boronic acids [1].
Reagents:
-
DF-FPBA (1.0 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst:
(3-5 mol%) — Chosen for stability. -
Base:
(2.0 equiv) — Milder than carbonates; reduces deboronation risk. -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step:
-
Degassing: Charge a reaction vial with Dioxane/Water (4:1). Sparge with Argon for 15 minutes. Why? Oxygen accelerates homocoupling and aldehyde oxidation.
-
Loading: Add DF-FPBA, Aryl Bromide, Base, and Pd catalyst under a counter-flow of Argon.
-
Reaction: Seal and heat to 80°C for 4-6 hours. Note: Do not exceed 90°C. Higher temps accelerate deboronation of the fluorinated ring.
-
Self-Validation (In-Process Control): Take a 50 µL aliquot. Dilute in
.-
Check: Look for the aldehyde proton signal at ~10.0 ppm . If this signal disappears without new peaks in the aromatic region, you likely polymerized the aldehyde.
-
Check: Look for the disappearance of the C-Br starting material.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with mildly acidic brine (pH ~5-6) to neutralize the base immediately. Dry over
.
Protocol B: Synthesis of Fluorinated Benzoxaboroles (Reductive Cyclization)
Objective: Convert DF-FPBA into a stable benzoxaborole core (e.g., for antimicrobial research).
The Mechanism: The reaction proceeds via reduction of the aldehyde to a benzyl alcohol, which spontaneously cyclizes with the boronic acid to form the oxaborole ring [2].
Reagents:
-
DF-FPBA (1.0 equiv)
- (1.1 equiv)
-
Solvent: Methanol (Anhydrous).
Step-by-Step:
-
Solvation: Dissolve DF-FPBA in anhydrous Methanol (0.2 M concentration). Cool to 0°C (Ice bath).
-
Addition: Add
portion-wise over 10 minutes. Caution: Gas evolution ( ). -
Cyclization: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Add 1M HCl dropwise until pH ~2. This destroys excess hydride and catalyzes the ring closure if it hasn't fully occurred.
-
Isolation: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (Benzoxaboroles are surprisingly soluble in DCM).
-
Self-Validation:
-
11B NMR: Shift from ~28 ppm (boronic acid) to ~30-32 ppm (benzoxaborole ester character).
-
1H NMR: Disappearance of CHO (~10 ppm). Appearance of benzylic
as a singlet at ~5.0 ppm .
-
Protocol C: Reductive Amination (The "Danger Zone")
Objective: Install an amine at the 2-position.
Expert Insight: This reaction is prone to deboronation .[1] The intermediate imine activates the C-B bond for cleavage. You must use mild conditions [3].
Reagents:
-
DF-FPBA (1.0 equiv)
-
Amine (1.0 equiv)
-
Reductant:
(1.5 equiv) — Do NOT use if possible; acetoxyborohydride is faster and requires no acid catalyst. -
Solvent: 1,2-Dichloroethane (DCE).[2]
Step-by-Step:
-
Imine Formation: Mix DF-FPBA and Amine in DCE. Stir for 30 mins at RT. Do not add the reductant yet.
-
Reduction: Add
in one portion. -
Monitoring: Stir at RT. Monitor by LC-MS.
-
Warning Signal: If you see a mass corresponding to [Product -
+ H], you are observing deboronation. Lower the temperature to 0°C immediately.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Suzuki | Protodeboronation of C-B bond. | Switch base to |
| Missing Aldehyde Peak (NMR) | Formation of hemiacetal (benzoxaborole). | This is reversible. The peak will reappear if you treat with strong base or switch solvent to |
| Insoluble Starting Material | High lattice energy of fluorinated boronic acid. | Use THF or warm the solvent to 40°C before adding catalyst. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm, 1(3), 183-198. [Link]
-
Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds.[1] Future Medicinal Chemistry, 3(10), 1275-1288. [Link]
Sources
Application Note: One-Pot Synthesis Strategies Using 4,5-Difluoro-2-formylphenylboronic Acid
Abstract
4,5-Difluoro-2-formylphenylboronic acid (CAS: 1256355-10-8) represents a privileged "amphoteric" scaffold in medicinal chemistry. Its unique reactivity stems from the ortho-positioning of a reactive electrophile (aldehyde) and a Lewis acidic center (boronic acid). This dual functionality allows for rapid, one-pot access to benzoxaboroles —the pharmacophore found in FDA-approved drugs like Tavaborole (Kerydin) and Crisaborole (Eucrisa).
This guide details two high-value one-pot protocols:
-
Reductive Cyclization: For the synthesis of 3-substituted amino-benzoxaboroles.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: For the assembly of fused imidazo-heterocycles.[1][2]
Section 1: The Chemical Logic
The "Ortho-Effect" and Fluorine Substitution
The utility of 4,5-difluoro-2-formylphenylboronic acid lies in its thermodynamics. The boronic acid moiety is not merely a bystander; it actively participates in the reaction mechanism.
-
Fluorine Activation: The electron-withdrawing nature of the 4,5-difluoro substitution significantly lowers the pKa of the boronic acid (typically from ~8.8 to ~7.4). This increases the Lewis acidity of the boron center, facilitating tighter binding with nucleophiles (such as the oxygen of the formed alcohol or the nitrogen of an incoming amine).
-
Spontaneous Cyclization: Upon reduction of the aldehyde or nucleophilic attack, the resulting oxygen or nitrogen nucleophile is positioned perfectly to attack the boron atom, forming a stable 5-membered oxaborole ring. This cyclization drives the reaction equilibrium forward.
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation between simple reduction (forming the oxaborole core) and reductive amination (forming amino-derivatives).
Caption: Mechanistic bifurcation in one-pot synthesis. Path A (Yellow/Green) yields amino-functionalized scaffolds; Path B (Grey) yields the unsubstituted core.
Section 2: Protocol A - Reductive Cyclization to 3-Aminobenzoxaboroles
Application: Synthesis of tRNA synthetase inhibitors and broad-spectrum antifungals.
Reagents & Equipment[3]
-
Substrate: 4,5-Difluoro-2-formylphenylboronic acid (1.0 equiv).
-
Amine: Primary or secondary amine (1.1 equiv). Note: Sterically hindered amines require longer imine formation times.
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).
-
Reductant: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).[3][4]
-
Quench: 1M HCl.
Step-by-Step Methodology
-
Imine Formation (Critical Step):
-
Dissolve 4,5-difluoro-2-formylphenylboronic acid (1.0 mmol) in anhydrous MeOH (5 mL).
-
Add the amine (1.1 mmol) dropwise.
-
Observation: The solution may turn slightly yellow.
-
Hold: Stir at Room Temperature (RT) for 1–2 hours.
-
Why: You must ensure imine formation is complete before adding the reductant. If you add NaBH₄ too early, you will reduce the aldehyde directly to the alcohol, forming the unsubstituted benzoxaborole byproduct (see Diagram 1, Path B).
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add NaBH₄ (1.5 mmol) in small portions over 10 minutes.
-
Allow the mixture to warm to RT and stir for 30 minutes.
-
-
Cyclization & Quench:
-
Isolation:
-
Neutralize to pH 7.0–7.4 using saturated NaHCO₃.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Note: Benzoxaboroles are amphiphilic. If the product remains in the aqueous phase, salt out with NaCl or use THF/EtOAc (1:1) for extraction.[4]
-
Data Summary: Optimization Parameters
| Parameter | Condition | Outcome |
| Solvent | MeOH | Optimal for imine formation and NaBH₄ solubility. |
| Temp (Step 1) | 25°C | Ensures complete imine conversion without degradation. |
| Temp (Step 2) | 0°C -> 25°C | Prevents over-reduction or side reactions. |
| Stoichiometry | 1.1 eq Amine | Slight excess drives equilibrium to imine. |
Section 3: Protocol B - Groebke-Blackburn-Bienaymé (GBB) Reaction
Application: Diversity-Oriented Synthesis (DOS) of fused imidazo[1,2-a]pyridine-benzoxaborole hybrids. This utilizes the aldehyde for the MCR while preserving the boronic acid for target engagement.
Reagents
-
Aldehyde: 4,5-Difluoro-2-formylphenylboronic acid (1.0 equiv).
-
Amine: 2-Aminopyridine (or derivative) (1.0 equiv).
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv).
-
Catalyst: Scandium Triflate Sc(OTf)₃ (5 mol%) or Iodine (10 mol%).
-
Solvent: MeOH or DCM/MeOH (1:1).
Experimental Workflow Diagram
Caption: One-pot GBB workflow for fusing imidazo-heterocycles with the benzoxaborole scaffold.
Protocol Steps
-
Mixing: In a microwave vial or round-bottom flask, combine 4,5-difluoro-2-formylphenylboronic acid (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH (3 mL). Stir for 10 minutes to allow pre-association.
-
Activation: Add the isocyanide (1.1 mmol) followed by the catalyst (Sc(OTf)₃, 5 mol%).
-
Reaction:
-
Method A (Standard): Stir at Room Temperature for 12–24 hours.
-
Method B (Microwave - Recommended): Heat to 100°C for 10–20 minutes.
-
-
Work-up:
-
Evaporate solvent under reduced pressure.[4]
-
Purification Warning: Boronic acids bind irreversibly to standard silica gel in some solvents.
-
Recommended Purification: Use Reverse Phase (C18) Flash Chromatography (Water/Acetonitrile gradient with 0.1% Formic Acid). Alternatively, use an SCX-2 (Strong Cation Exchange) cartridge to capture the basic imidazole product, wash with MeOH, and elute with 2M NH₃/MeOH.
-
Section 4: Troubleshooting & Critical Factors
Boronic Acid Instability (Deboronation)
-
Issue: Under harsh basic conditions or prolonged heating, the C-B bond can cleave (protodeboronation), especially with electron-deficient rings like the 4,5-difluoro species.
-
Solution: Avoid strong bases (NaOH, KOH) during workup. Use mild bases (NaHCO₃, K₂CO₃) and keep temperatures below 120°C.
Purification on Silica
-
Issue: Boronic acids streak on silica gel due to interactions with silanols.
-
Solution:
-
Add 1–5% Triethylamine (Et₃N) to the eluent to block silanol sites.
-
Convert the boronic acid to a pinacol ester in situ before purification if the free acid is too difficult to handle (though this adds a deprotection step later).
-
Preferred: Reverse Phase chromatography is superior for polar benzoxaboroles.
-
Solubility
-
Issue: 4,5-Difluoro derivatives are less soluble in water than their non-fluorinated counterparts but more soluble in organics.
-
Solution: Use THF or DMF as co-solvents if MeOH is insufficient, especially for the GBB reaction.
References
-
Adamczyk-Woźniak, A., et al. (2012). "Amination-reduction reaction as simple protocol for potential boronic molecular receptors."[4][5] Central European Journal of Chemistry, 10, 1223–1232. Link
-
Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds."[7] Future Medicinal Chemistry, 1(7), 1275-1288. Link
-
Dömling, A., et al. (2010). "The Groebke-Blackburn-Bienaymé Reaction."[1][2][8] Chemical Reviews, 112(6), 3083–3135. Link
-
Liu, C., et al. (2021). "Synthesis of indazoles from 2-formylphenylboronic acids." RSC Advances, 11, 23091-23096. Link
-
TCI Chemicals. (2024). "Product Specification: 4-Formylphenylboronic Acid." TCI Product Catalog. Link
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Versatile Derivatization Strategies for the Formyl Group of 4,5-Difluoro-2-formylphenylboronic Acid
Introduction: The Strategic Importance of 4,5-Difluoro-2-formylphenylboronic Acid in Medicinal Chemistry
4,5-Difluoro-2-formylphenylboronic acid is a pivotal building block in contemporary drug discovery and development. Its utility stems from the convergence of three key structural features: a boronic acid moiety, an ortho-formyl group, and a difluorinated phenyl ring. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of carbon-carbon bonds, a process for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[1][2] The difluoro substitution pattern modulates the electronic properties and metabolic stability of derivative compounds, often enhancing their pharmacokinetic profiles.
The true synthetic versatility of this molecule, however, lies in the reactivity of its ortho-formyl group. This aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides detailed protocols and expert insights into the derivatization of this formyl group, empowering researchers to unlock the full potential of this valuable reagent. A critical consideration in all derivatizations is the potential for the boronic acid to exist in equilibrium with its cyclic benzoxaborole form, a phenomenon influenced by solvent and substituents.[3][4]
Core Derivatization Pathways
The strategic location of the formyl group allows for several high-yield and functionally tolerant derivatization reactions. This section details the protocols for the most impactful transformations: reductive amination, condensation reactions, oxidation, reduction, and olefination.
Caption: Key derivatization pathways for the formyl group of 4,5-Difluoro-2-formylphenylboronic acid.
Reductive Amination: Accessing Aminomethyl Scaffolds
Reductive amination is a powerful method for converting the formyl group into a secondary or tertiary amine, providing a crucial linker for further molecular elaboration.[5] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent. The choice of reducing agent is critical to avoid reduction of the starting aldehyde and to ensure chemoselectivity. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of acidic conditions which can catalyze imine formation.[6]
Causality Behind Experimental Choices:
-
Acid Catalyst: A catalytic amount of acetic acid accelerates the formation of the imine intermediate.
-
Reducing Agent: STAB is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the starting aldehyde and is more effective at reducing the protonated imine intermediate under mildly acidic conditions.[6]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants.
Protocol 1: Reductive Amination with a Primary Amine
-
Reaction Setup: To a solution of 4,5-Difluoro-2-formylphenylboronic acid (1.0 eq) in anhydrous DCM (0.1 M), add the primary amine (1.1 eq) and glacial acetic acid (0.1 eq).
-
Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Potential Pitfall - Deboronation: Deboronation, the cleavage of the C-B bond, can be a competing side reaction, particularly with ortho-formylphenylboronic acids.[7] Careful control of reaction conditions, especially temperature and the nature of the amine, is crucial. If deboronation is observed, consider using less forcing conditions or protecting the boronic acid as a pinacol ester prior to reductive amination.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Boronic Acid: 1.0 eq, Amine: 1.1 eq, STAB: 1.5 eq | A slight excess of the amine drives imine formation. Excess reductant ensures complete conversion. |
| Solvent | Anhydrous DCM or DCE | Aprotic solvent prevents unwanted side reactions with the reducing agent. |
| Temperature | Room Temperature | Balances reaction rate with minimizing potential deboronation.[8] |
| Typical Yield | 65-85% | Dependent on the steric and electronic properties of the amine. |
Condensation Reactions: Building Heterocycles and α,β-Unsaturated Systems
The aldehyde functionality is an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of new C-N and C-C bonds.
Hydrazone and Heterocycle Formation
Reaction with hydrazines readily forms hydrazones, which can be stable final products or intermediates for constructing nitrogen-containing heterocycles like indazoles.[9][10] The reaction environment can influence whether the product exists as a simple hydrazone or undergoes further cyclization involving the boronic acid moiety.[11][12]
Protocol 2: Synthesis of a Phenylhydrazone Derivative
-
Reaction Setup: Dissolve 4,5-Difluoro-2-formylphenylboronic acid (1.0 eq) in ethanol (0.2 M).
-
Addition of Hydrazine: Add phenylhydrazine (1.05 eq) to the solution. A catalytic amount of acetic acid (1-2 drops) can be added to accelerate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature. A precipitate of the hydrazone product often forms within 30-60 minutes.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, monitor by TLC.
-
Work-up and Purification: If necessary, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[13] This reaction is a highly efficient method for creating a C=C double bond and introducing functionalities like nitrile or ester groups.[14][15]
Protocol 3: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, combine 4,5-Difluoro-2-formylphenylboronic acid (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.2 M).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 eq).[16]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within 1-2 hours.
-
Monitoring and Isolation: Monitor the reaction by TLC. The product, being more conjugated, is typically more UV-active. Upon completion, the product may precipitate. If so, it can be isolated by filtration.
-
Work-up and Purification: If the product remains in solution, concentrate the mixture in vacuo and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
Caption: Experimental workflow for the Knoevenagel condensation.
Oxidation and Reduction of the Formyl Group
Standard transformations can convert the formyl group into a carboxylic acid or a primary alcohol, respectively. The key is to employ conditions that are compatible with the boronic acid functionality.
Oxidation to a Carboxylic Acid
Oxidation of the aldehyde yields 2-borono-4,5-difluorobenzoic acid. While strong oxidants can be used, care must be taken to avoid oxidative degradation of the boronic acid.[17] Potassium permanganate (KMnO₄) under basic conditions is an effective choice.
Protocol 4: Oxidation to 2-Borono-4,5-difluorobenzoic Acid
-
Reaction Setup: Suspend 4,5-Difluoro-2-formylphenylboronic acid (1.0 eq) in a mixture of acetone and water (1:1). Add sodium carbonate (Na₂CO₃) (1.5 eq).
-
Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄) (1.1 eq) in water. The purple color of the permanganate will dissipate as it reacts.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃) to destroy excess KMnO₄ (the brown manganese dioxide precipitate will dissolve).
-
Isolation: Acidify the clear solution with 2M HCl to a pH of ~2. The carboxylic acid product should precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization may be necessary for higher purity.
Reduction to a Primary Alcohol
Reduction of the aldehyde to (2-borono-4,5-difluorophenyl)methanol is readily achieved with mild hydride reagents like sodium borohydride (NaBH₄). This reagent is highly selective for aldehydes and ketones and will not reduce the boronic acid.[18]
Protocol 5: Reduction to (2-Borono-4,5-difluorophenyl)methanol
-
Reaction Setup: Dissolve 4,5-Difluoro-2-formylphenylboronic acid (1.0 eq) in a mixture of methanol and DCM (1:4) to aid solubility.
-
Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.
-
Reaction Conditions: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Slowly add 1M HCl to quench the reaction and neutralize the mixture.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting alcohol is often pure enough for subsequent steps, but can be purified by column chromatography if needed.
| Transformation | Reagent | Product | Typical Yield |
| Oxidation | KMnO₄, Na₂CO₃ | 2-Borono-4,5-difluorobenzoic Acid | 70-90% |
| Reduction | NaBH₄ | (2-Borono-4,5-difluorophenyl)methanol | 85-95% |
Wittig Reaction: Olefination to Styrenyl Derivatives
The Wittig reaction provides a reliable method for converting the formyl group into an alkene, forming a styrenyl derivative.[19] The reaction involves a phosphonium ylide, which is typically prepared from a phosphonium salt and a strong base.[20][21]
Causality Behind Experimental Choices:
-
Ylide Generation: A strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt to form the reactive ylide.
-
Anhydrous Conditions: The ylide is highly basic and moisture-sensitive. The reaction must be performed under strictly anhydrous conditions (dry solvents, inert atmosphere).
-
Solvent: Tetrahydrofuran (THF) is a common solvent as it is aprotic and effectively solvates the ylide.
Protocol 6: Wittig Olefination
-
Ylide Preparation: In a flame-dried, two-neck flask under an argon or nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add n-BuLi (1.1 eq, as a solution in hexanes) dropwise. A characteristic color change (often to orange or yellow) indicates ylide formation. Stir for 30 minutes at 0 °C.
-
Aldehyde Addition: Dissolve 4,5-Difluoro-2-formylphenylboronic acid (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by careful column chromatography on silica gel.
Characterization of Derivatives
Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy are invaluable. ¹⁹F NMR will confirm the integrity of the fluorinated ring, while ¹¹B NMR provides information about the coordination state of the boron atom.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is a common technique for determining the molecular weight of organoboron compounds.[22]
-
Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of new functional group stretches (e.g., C=C for alkenes, O-H for alcohols).
Conclusion
The formyl group of 4,5-Difluoro-2-formylphenylboronic acid is a remarkably versatile synthetic handle. The protocols outlined in this guide provide researchers with a robust toolkit for accessing a wide range of derivatives, including amines, heterocycles, carboxylic acids, alcohols, and alkenes. By understanding the causality behind the experimental choices and being aware of potential side reactions, scientists in the field of drug development can effectively leverage this building block to construct novel and complex molecules with tailored properties. The careful application of these methods will undoubtedly continue to fuel innovation in medicinal chemistry and beyond.
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Adamczyk-Woźniak, A., et al. (2009). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry. Available at: [Link]
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Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
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Conda-Sheridan, M., et al. (2017). Condensation Reaction between Phenanthroline-5,6-diones and Ethylenediamine and Its Optimization through Dialogue between Theory and Experiment. The Journal of Organic Chemistry. Available at: [Link]
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Kumar, A., & Larhed, M. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]
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Liu, Y., et al. (2016). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Bioconjugate Chemistry. Available at: [Link]
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Genna, V., et al. (2021). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Available at: [Link]
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Asiri, A. M., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Catalysts. Available at: [Link]
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Dziadek, M., et al. (2017). 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. Available at: [Link]
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Bandyopadhyay, A., et al. (2017). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. PubMed. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Knoevenagel condensation. (2023, January 14). YouTube. Available at: [Link]
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Atalan, E., et al. (2024). Characterization of a Boron-Tolerant Nocardia niigatensis Isolated from Boron-Rich Soils: Physiological, Enzymatic, and Genomic Insights. Microorganisms. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
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Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Available at: [Link]
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Kumar, A., & Larhed, M. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. PubMed. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Advanced Materials and Polymers
Preamble: Precision and Purpose in Macromolecular Design
The transition from bulk commodities to high-performance, functional materials is underpinned by our ability to control the synthesis of polymers and advanced materials at the molecular level. The precise arrangement of monomers, the control over molecular weight, the definition of architecture, and the strategic placement of functional groups are no longer academic pursuits but essential requirements for innovations in medicine, electronics, and sustainable technologies. This guide is designed for researchers and professionals in materials science and drug development, providing not only step-by-step protocols but also the fundamental rationale—the "why"—behind these advanced synthetic strategies. Our focus is on robust, reproducible methods that form the bedrock of modern materials synthesis.
Section 1: Controlled Radical Polymerization (CRP) - Taming the Chain Reaction
Conventional free radical polymerization, while commercially significant, offers little control over polymer architecture, leading to high dispersity and limited functional fidelity. Controlled/living radical polymerization (CRP) techniques revolutionized the field by introducing a dynamic equilibrium between active propagating radicals and dormant species.[1][2] This reversible deactivation minimizes irreversible termination events, allowing chains to grow simultaneously and uniformly.[3] We will explore two dominant CRP methods: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Atom Transfer Radical Polymerization (ATRP)
Expertise & Experience: ATRP is a powerful and versatile CRP method for producing polymers with well-defined molecular weights and low polydispersity.[4] The process relies on a reversible halogen atom transfer from a dormant alkyl halide species (P-X) to a transition metal complex (e.g., a Cu(I) complex), generating a propagating radical (P•) and the oxidized metal complex (e.g., Cu(II)X).[5] The key to control is maintaining a low concentration of active radicals, which are rapidly deactivated by the higher-oxidation-state metal complex. The choice of initiator, catalyst, ligand, and solvent is critical and interdependent. For instance, polar monomers like 2-hydroxyethyl methacrylate (HEMA) require solvent mixtures to ensure the solubility of all components.[6]
Mechanism of ATRP: The diagram below illustrates the core equilibrium of the ATRP process. The activator (e.g., Cu(I)/Ligand) reacts with an alkyl halide initiator (R-X) to form a radical (R•) and the deactivator (X-Cu(II)/Ligand). This radical initiates polymerization. The propagating polymer radical (Pn•) can be reversibly deactivated by the deactivator, reforming a dormant chain and the activator.
Caption: Core equilibrium mechanism of Atom Transfer Radical Polymerization (ATRP).
Protocol 1: ATRP Synthesis of Poly(methyl methacrylate) (PMMA)
This protocol details the synthesis of PMMA with a target molecular weight of 10,000 g/mol and low dispersity (Đ < 1.2).
-
Materials & Reagents:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
-
Trustworthiness - Self-Validation: The success of an ATRP reaction is validated by kinetic analysis. Taking samples at timed intervals and analyzing them via ¹H NMR for conversion and Gel Permeation Chromatography (GPC) for molecular weight (Mₙ) and dispersity (Đ) is crucial. A linear evolution of ln([M]₀/[M]) vs. time indicates a constant number of active species. A linear increase of Mₙ with conversion, while Đ remains low, confirms the "living" nature of the polymerization.[7][8]
| Parameter | Value | Rationale |
| Target DP | 100 | Target Mₙ (10,000 g/mol ) / Molar Mass of MMA (100.12 g/mol ) |
| [MMA]₀:[EBiB]₀:[CuBr]₀:[PMDETA]₀ | 100:1:1:1 | Stoichiometry dictates Mₙ and controls the polymerization rate. |
| Solvent | Anisole (50% v/v) | Solubilizes all components and controls viscosity. |
| Temperature | 70 °C | Provides sufficient thermal energy for activation/deactivation cycles without promoting excessive termination.[9] |
| Reaction Time | ~5 hours | Sufficient to reach high conversion (>90%). |
-
Step-by-Step Methodology:
-
Preparation: Add CuBr (13.5 mg, 0.094 mmol) to a 25 mL Schlenk flask with a magnetic stir bar. Seal the flask with a rubber septum.
-
Deoxygenation: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Oxygen is a radical scavenger and will inhibit the polymerization.
-
Reagent Addition: Through a nitrogen-purged syringe, add anisole (10 mL) and MMA (10.0 g, 93.6 mmol). Degas the solution by bubbling with nitrogen for 30 minutes. Following this, add the ligand, PMDETA (16.2 mg, 0.094 mmol).
-
Initiation: Place the flask in a preheated oil bath at 70 °C and allow the temperature to equilibrate. Inject the initiator, EBiB (18.3 mg, 0.094 mmol), to start the polymerization (t=0).[10]
-
Monitoring: At timed intervals (e.g., 30, 60, 120, 180, 240, 300 min), withdraw small aliquots using a degassed syringe for kinetic analysis (NMR and GPC).
-
Termination: After the desired time or conversion is reached, cool the flask in an ice bath and expose the mixture to air. This oxidizes the Cu(I) catalyst, effectively quenching the polymerization.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF), then pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer by adding the THF solution dropwise into a large excess of cold methanol. Filter and dry the resulting white PMMA powder under vacuum.
-
Section 2: Click Chemistry - High-Efficiency Polymer Modification
The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform.[11] In polymer science, this translates to an incredibly powerful tool for post-polymerization modification, block copolymer synthesis, and bioconjugation.[12][13] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[14][15]
Expertise & Experience: The CuAAC reaction is exceptionally robust but requires careful control of the copper catalyst's oxidation state.[16] Cu(I) is the active catalyst, but it is prone to oxidation to Cu(II). Therefore, a reducing agent, typically sodium ascorbate, is added in situ to maintain the catalytic cycle.[17] Furthermore, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) can accelerate the reaction and protect the catalyst.[16] This is especially critical when working with sensitive biological molecules.
Workflow for CuAAC Polymer Modification: This diagram outlines the general workflow for grafting a small molecule onto a polymer backbone containing pendant azide groups.
Caption: Workflow for CuAAC post-polymerization functionalization.
Protocol 2: CuAAC Modification of an Azide-Functionalized Polymer
This protocol describes the "clicking" of an alkyne-containing fluorescent dye (e.g., Propargyl-Fluorescein) onto a poly(ethylene glycol) methyl ether acrylate polymer with a terminal azide group (previously synthesized).
-
Materials & Reagents:
-
Azide-terminated polymer (e.g., PEG-N₃, 1 eq.)
-
Alkyne-functionalized molecule (e.g., Propargyl-Fluorescein, 1.5 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.)
-
Sodium ascorbate (0.5 eq.)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 0.5 eq.)
-
Solvent: Dimethylformamide (DMF) / Water mixture
-
-
Trustworthiness - Self-Validation: Complete reaction is verified by the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the FTIR spectrum and the appearance of signals corresponding to the attached molecule in the ¹H NMR spectrum. GPC analysis should show a clean shift in the polymer peak with no unreacted starting material, confirming successful conjugation without degradation.[18]
-
Step-by-Step Methodology:
-
Dissolution: In a vial, dissolve the azide-terminated polymer (100 mg, 1 eq.) and the alkyne-functionalized dye (1.5 eq.) in a 4:1 mixture of DMF/water (5 mL).
-
Catalyst Preparation: In a separate microcentrifuge tube, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (0.1 eq.) and THPTA (0.5 eq.) in water (0.5 mL). The THPTA ligand stabilizes the Cu(I) ion in the aqueous medium.[17]
-
Reaction Setup: Add the catalyst solution to the stirring polymer solution.
-
Initiation: Prepare a fresh solution of sodium ascorbate (0.5 eq.) in water (0.5 mL). Add this solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition. The solution may change color.
-
Incubation: Seal the vial and stir at room temperature for 12-24 hours, protected from light if using a fluorescent dye.
-
Purification: To remove the copper catalyst and excess reagents, transfer the reaction mixture to a dialysis membrane (with an appropriate molecular weight cut-off) and dialyze against deionized water for 48 hours, changing the water frequently.
-
Isolation: Lyophilize the purified solution to obtain the final, functionalized polymer product.
-
Section 3: Block Copolymer Self-Assembly - Engineering Nanostructures
Block copolymers (BCPs) are macromolecules composed of two or more chemically distinct polymer chains linked by a covalent bond.[19] Due to the thermodynamic immiscibility of the blocks, BCPs can microphase-separate into highly ordered nanostructures (e.g., spheres, cylinders, lamellae) with domain sizes typically ranging from 5 to 100 nm.[20] This "bottom-up" self-assembly is a powerful method for creating templates for nanotechnology applications.[21]
Expertise & Experience: The final morphology of a BCP thin film is governed by the volume fraction of the blocks, the overall molecular weight, and the processing conditions. Thermal or solvent vapor annealing is a critical step. Annealing provides the polymer chains with sufficient mobility to overcome kinetic barriers and reach their thermodynamically favored morphology.[22] The choice of solvent in solvent vapor annealing is crucial; a solvent that has a slight preference for one of the blocks can aid in achieving long-range order.
Protocol 3: Thin Film Self-Assembly of Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA)
This protocol describes the formation of cylindrical or lamellar domains from a PS-b-PMMA block copolymer via spin coating and thermal annealing.
-
Materials & Reagents:
-
PS-b-PMMA (e.g., Mₙ 42,000-b-18,500 g/mol )
-
Toluene (solvent)
-
Silicon wafers (substrate)
-
-
Trustworthiness - Self-Validation: The resulting nanostructure is typically characterized by Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM). AFM will reveal the surface topography, showing the ordered domains. Cross-sectional analysis or grazing-incidence small-angle X-ray scattering (GISAXS) can confirm the morphology throughout the film thickness.
| Parameter | Value | Rationale |
| Polymer Concentration | 1-2 wt% in Toluene | Controls film thickness during spin coating. |
| Spin Coating Speed | 3000 rpm | Adjust to achieve desired film thickness (~30-50 nm).[23] |
| Annealing Temperature | 190 °C | Above the glass transition temperatures of both PS and PMMA, allowing chain mobility. |
| Annealing Time | 24-48 hours | Provides sufficient time for the system to reach equilibrium and form well-ordered domains. |
| Annealing Atmosphere | Vacuum or Inert Gas | Prevents thermal degradation or oxidation of the polymer. |
-
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the PS-b-PMMA in toluene to make a 1.5 wt% solution. Allow it to stir overnight to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
Substrate Cleaning: Clean silicon wafers by sonicating in acetone, then isopropanol, for 15 minutes each. Dry the wafers under a stream of nitrogen. Treat with an oxygen plasma asher to create a hydrophilic surface.
-
Spin Coating: Place a cleaned wafer on the spin coater chuck. Dispense the polymer solution to cover the wafer surface. Spin coat at 3000 rpm for 60 seconds.[23] This will produce a thin, uniform film.
-
Thermal Annealing: Place the coated wafers in a vacuum oven. Heat the oven to 190 °C and hold for 24 hours under vacuum.
-
Cooling: After annealing, turn off the heater and allow the oven to cool slowly to room temperature before removing the samples. Rapid cooling can trap disordered states.
-
Characterization: The resulting films with ordered nanodomains are now ready for characterization by AFM or SEM.
-
Section 4: Synthesis of Metal-Organic Frameworks (MOFs) - Crystalline Porous Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous structures.[24] Their exceptionally high surface areas and tunable pore chemistry make them prime candidates for gas storage, separation, and catalysis.
Expertise & Experience: Solvothermal synthesis is the most common method for producing high-quality MOF crystals.[25] The reaction is performed in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures. This allows the use of solvents above their boiling points, increasing reagent solubility and promoting crystal growth. The choice of solvent (e.g., DMF, DEF) is critical, as it can act as a solvent, a template, or even decompose to act as a base, influencing the final structure.[26] A classic example is MOF-5 (also known as IRMOF-1), which consists of Zn₄O clusters linked by terephthalate ligands.[27]
Protocol 4: Solvothermal Synthesis of MOF-5 (IRMOF-1)
-
Materials & Reagents:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
-
Trustworthiness - Self-Validation: The crystallinity and phase purity of the product must be confirmed by Powder X-ray Diffraction (PXRD). The PXRD pattern of the synthesized material should match the simulated pattern from the known crystal structure of MOF-5.[28] Porosity is confirmed by gas (e.g., N₂) sorption analysis, which should yield a Type I isotherm characteristic of microporous materials.
-
Step-by-Step Methodology:
-
Reagent Dissolution: In a 20 mL glass vial, dissolve zinc nitrate hexahydrate (360 mg) and terephthalic acid (80 mg) in 12 mL of DMF.[27]
-
Autoclave Sealing: Place the vial inside a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven. Heat to 105 °C and hold at this temperature for 20 hours.
-
Cooling & Product Collection: Allow the oven to cool naturally to room temperature. Large, colorless cubic crystals of MOF-5 should be present. Carefully decant the mother liquor.
-
Washing: Wash the crystals by immersing them in fresh DMF (3 x 10 mL) over one day to remove unreacted starting materials.
-
Solvent Exchange: To "activate" the MOF (i.e., remove the solvent from the pores), decant the DMF and immerse the crystals in chloroform (3 x 10 mL) over two days. Chloroform is more volatile and easier to remove than DMF.
-
Activation: Decant the chloroform, and heat the crystals under dynamic vacuum at 120-150 °C for at least 12 hours. The activated, porous MOF-5 is now ready for gas sorption analysis or other applications.
-
References
- Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacryl
- Atom transfer radical polymerisation (ATRP) of methyl methacrylate in the presence of radical inhibitors. (n.d.). University of Warwick.
-
Controlled Polymerization. (2023). MDPI. [Link]
-
Controlled/living Radical Polymerization. (2009). ResearchGate. [Link]
-
Controlled Radical Polymerization: Mechanisms. (2015). ACS Publications. [Link]
-
A comparison of RAFT and ATRP methods for controlled radical polymerization. (2021). Nature Reviews Chemistry. [Link]
-
What Is Controlled Radical Polymerization (CRP)? (2024). YouTube. [Link]
-
Atom Transfer Radical Copolymerization of Methyl Methacrylate and n-Butyl Acrylate. (2001). ACS Publications. [Link]
-
Atom Transfer Radical Polymerization (ATRP) Overview. (2020). YouTube. [Link]
-
Directed Self-Assembly of Block Copolymers: A Tutorial Review of Strategies for Enabling Nanotechnology with Soft Matter. (2018). ResearchGate. [Link]
-
Experimental reporting. (n.d.). The Royal Society of Chemistry. [Link]
-
GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. [Link]
-
Click Chemistry in Polymer Science. (2023). RSC Publishing. [Link]
-
Scalable Continuous Solvothermal Synthesis of Metal Organic Framework (MOF-5) Crystals. (2012). ResearchGate. [Link]
-
Reversible addition-fragmentation chain-transfer polymerization: Fundamentals and use in practice. (2014). ResearchGate. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. [Link]
-
Synthesis of Tethered Polystyrene-block-Poly(methyl methacrylate) Monolayer on a Silicate Substrate by Sequential Carbocationic Polymerization and Atom Transfer Radical Polymerization. (1999). Journal of the American Chemical Society. [Link]
-
Fabrication of Nanodevices Through Block Copolymer Self-Assembly. (2022). Frontiers. [Link]
-
50th Anniversary Perspective: RAFT Polymerization—A User Guide. (2017). Macromolecules. [Link]
-
Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. (2008). Tetrahedron. [Link]
-
Click Chemistry in Polymersome Technology. (2024). MDPI. [Link]
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. [Link]
-
Polymer Synthesis Laboratory Session. (n.d.). Oregon State University. [Link]
-
How to prepare thin film of brittle polymer like PMMA, Polystyrene etc by solution casting method by using THF solvents? (2019). ResearchGate. [Link]
-
Poly(styrene-b-methyl methacrylate). (n.d.). Polymer Source. [Link]
-
Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). (2000). Society of Chemical Industry. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2013). PubMed Central. [Link]
-
Self-Assembled Block Copolymers as a Facile Pathway to Create Functional Nanobiosensor and Nanobiomaterial Surfaces. (2020). MDPI. [Link]
-
GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (2024). LinkedIn. [Link]
-
Preparation of Poly (methyl methacrylate) thin film Capacitors on ITO- glass substrate. (2022). Iraqi Journal of Physics. [Link]
-
Polymer Synthesis: Copper-catalyzed Azide Alkyne Cycloaddition. (2020). ResearchGate. [Link]
-
Block Copolymers: Synthesis, Self-Assembly, and Applications. (2017). PubMed Central. [Link]
-
Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization in Undergraduate Polymer Science Lab. (2008). Journal of Chemical Education. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2008). PubMed Central. [Link]
-
Author guidelines for Polymer Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Click chemistry in polymer science. (2021). Biblio. [Link]
-
Techniques Used for Polymer Characterization. (2023). PharmiWeb.com. [Link]
-
Viscosity-Average Molecular Weight. (n.d.). University of Malaya. [Link]
-
Rapid Production of Metal−Organic Frameworks via Microwave-Assisted Solvothermal Synthesis. (2005). Journal of the American Chemical Society. [Link]
-
Synthesis of Tethered Polystyrene-block-Poly(methyl methacrylate) Monolayer on a Silicate Substrate by Sequential Carbocationic - Controlled Radical Polymerization. (1999). University of Florida. [Link]
-
Block copolymer self-assembly for nanophotonics. (2015). RSC Publishing. [Link]
-
Introduction: Click Chemistry. (2021). ACS Publications. [Link]
-
Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). (2021). MDPI. [Link]
-
Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. (2019). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. youtube.com [youtube.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polymerizing via ATRP [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jenabioscience.com [jenabioscience.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Fabrication of Nanodevices Through Block Copolymer Self-Assembly [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Block copolymer self-assembly for nanophotonics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00517A [pubs.rsc.org]
- 23. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 24. ossila.com [ossila.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 28. researchgate.net [researchgate.net]
High-Efficiency Microwave-Assisted Suzuki-Miyaura Coupling of 4,5-Difluoro-2-formylphenylboronic Acid
Abstract
This application note details a robust protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 4,5-Difluoro-2-formylphenylboronic acid . This scaffold presents a unique synthetic challenge: the ortho-formyl group induces steric strain and electronic instability (protodeboronation), while the vicinal difluoro substitution pattern significantly alters the Lewis acidity of the boron center. By leveraging microwave irradiation, this protocol minimizes thermal exposure time, suppressing competitive deboronation pathways while accelerating the rate-limiting transmetallation step. This guide is designed for medicinal chemists targeting fluorinated biaryl scaffolds in kinase inhibitors and active pharmaceutical ingredients (APIs).
Chemical Context & Mechanistic Insights
The Substrate Challenge: "The Ortho-Formyl Paradox"
4,5-Difluoro-2-formylphenylboronic acid is a high-value building block, but it is notoriously unstable under standard Suzuki conditions (aqueous base, reflux).
-
Protodeboronation Risk: The electron-withdrawing nature of the two fluorine atoms, combined with the ortho-formyl group, makes the C-B bond highly susceptible to hydrolytic cleavage. Under basic conditions, the boronate complex can undergo rapid protodeboronation, yielding 3,4-difluorobenzaldehyde as a major byproduct rather than the desired biaryl.
-
Cannizzaro Reaction: The ortho-formyl group is prone to base-mediated disproportionation (Cannizzaro reaction) or oxidation if reaction times are prolonged.
-
Microwave Solution: Microwave heating provides rapid, volumetric heating that allows the reaction to reach the activation energy for cross-coupling (
) faster than the decomposition pathways ( ), effectively "outrunning" the side reactions.
Mechanistic Pathway
The reaction follows the catalytic cycle of Oxidative Addition
-
Key Control Point: The Transmetallation step is critical. The fluorinated boronic acid is Lewis acidic and complexes readily with the base. However, if the base is too strong (e.g., hydroxide from NaOH), it triggers deboronation. We utilize Potassium Phosphate (
) or Potassium Fluoride (KF) as milder bases to activate the boronate without destroying the C-B bond.
Figure 1: Kinetic competition between productive coupling and protodeboronation. Microwave irradiation favors the green pathway.
Experimental Protocol
Materials & Reagents[2][3][4][5]
-
Boronic Acid: 4,5-Difluoro-2-formylphenylboronic acid (1.2 - 1.5 equivalents).
-
Electrophile: Aryl bromide or iodide (1.0 equivalent). Note: Aryl chlorides require Buchwald precatalysts.
-
Catalyst:
(Standard) or (High-Performance). -
Base:
(tribasic, 2.0 M aq) or (solid). -
Solvent: 1,4-Dioxane or THF (degassed).
Optimization Matrix (Screening)
Before scaling up, run a 4-vial screen to determine the optimal stability/reactivity balance for your specific electrophile.
| Entry | Catalyst (5 mol%) | Base (2-3 eq) | Solvent System | Temp/Time (MW) | Outcome Target |
| A | DME/Water (3:1) | 100°C / 30 min | High Decomp. (Avoid) | ||
| B | Dioxane/Water (4:1) | 100°C / 20 min | Good Yield (Standard) | ||
| C | THF/Water (10:1) | 80°C / 15 min | Excellent (Steric/Labile) | ||
| D | Toluene/Water (10:1) | 110°C / 20 min | Specialized (Cl-substrates) |
Detailed Workflow (Optimized Method C)
This protocol uses Method C (XPhos Pd G2 / K3PO4), which is most effective for preserving the aldehyde group.
Step 1: Reaction Assembly
-
Vessel Preparation: Use a 10 mL microwave process vial with a magnetic stir bar.
-
Loading Solids: Add the Aryl Halide (1.0 mmol), 4,5-Difluoro-2-formylphenylboronic acid (1.3 mmol, 242 mg), and XPhos Pd G2 precatalyst (0.02 mmol, 16 mg).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).
-
Solvent Addition: Inject degassed THF (4.0 mL) via syringe.
-
Base Addition: Inject degassed 0.5 M aqueous
(4.0 mL, 2.0 mmol). Note: A biphasic mixture is normal.
Step 2: Microwave Irradiation
-
Pre-stir: Stir the mixture for 30 seconds at room temperature to ensure dispersion.
-
Parameters:
-
Temperature: 80 °C
-
Hold Time: 15 minutes
-
Absorption Level: High (due to polar solvent/ions)
-
Pressure Limit: 15 bar
-
-
Cooling: Use active air cooling (compressed air) to rapidly drop temperature to <40°C immediately after the run.
Step 3: Work-up & Purification [2]
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separation: Separate the organic layer.[3] Extract the aqueous layer once more with Ethyl Acetate (10 mL).
-
Drying: Wash combined organics with Brine (15 mL), dry over anhydrous
, and filter. -
Scavenging (Optional): If Pd residue is a concern, stir with SiliaMetS® Thiol resin for 30 mins.
-
Concentration: Evaporate solvent under reduced pressure. Do not overheat (>45°C) to prevent aldehyde oxidation.
-
Chromatography: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically UV active.
Troubleshooting & Critical Parameters
Common Failure Modes
-
Low Yield / Protodeboronation:
-
Cause: Base is too strong or reaction time is too long.
-
Fix: Switch from Carbonate bases to Phosphate (
) or Fluoride ( ) . Reduce water content (use 10:1 solvent ratio instead of 3:1).
-
-
Homocoupling of Halide:
-
Cause: Incomplete reduction of Pd(II) or oxygen leak.
-
Fix: Ensure rigorous degassing. Add a sacrificial reductant like 2-propanol (as co-solvent) if using Pd(OAc)2.
-
-
Aldehyde Oxidation:
-
Cause: Air exposure during work-up.
-
Fix: Perform work-up quickly and store the crude under inert gas if purification is delayed.
-
Workflow Logic Diagram
Figure 2: Step-by-step experimental decision flow.
References
-
Microwave-Assisted Suzuki Coupling of Sensitive Boronic Acids
- Bagley, M. C., et al. "Microwave-assisted Suzuki cross-coupling reactions of electron-deficient boronic acids." Journal of Organic Chemistry, 2005.
- Context: Establishes the superiority of microwave heating for suppressing protodeboronation in electron-deficient substr
-
Stability of 2-Formylphenylboronic Acid
- Gronowitz, S., et al. "On the stability of 2-formylbenzeneboronic acid." Chemica Scripta, 1980.
- Context: Foundational work describing the susceptibility of the ortho-formyl group to base-mediated degrad
-
(Cited via Chemical Society Reviews)
-
Optimized Catalysts for Sterically Hindered Couplings
- Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
- Context: Validates the use of XPhos and SPhos for ortho-substituted substr
-
Protodeboronation Mechanisms
- Cox, P. A., et al. "Protodeboronation of Arylboronic Acids and Esters." Chemical Society Reviews, 2013.
- Context: Provides the mechanistic basis for using mild bases (Phosphate/Fluoride)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing protodeboronation of 4,5-Difluoro-2-formylphenylboronic acid
Executive Summary: The "Benzoboroxole Trap"
User Warning: 4,5-Difluoro-2-formylphenylboronic acid is not a standard boronic acid. Its behavior is dominated by the ortho-formyl group, which facilitates a reversible cyclization into a hydroxybenzoboroxole (hemiacetal) form. This equilibrium, combined with the electron-withdrawing fluorine atoms, creates a "perfect storm" for protodeboronation (cleavage of the C-B bond) under standard basic cross-coupling conditions.
This guide provides the protocols necessary to stabilize this reagent and successfully utilize it in Suzuki-Miyaura cross-couplings.
Diagnostic & Mechanism (Understanding the Failure)
Q1: "My 1H NMR shows no aldehyde peak, or the integration is wrong. Is my batch degraded?"
Answer: Not necessarily. You are likely observing the tautomeric equilibrium . In solution, 2-formylphenylboronic acids exist in equilibrium between the "open" free aldehyde form and the "closed" cyclic hydroxybenzoboroxole form.
-
Open Form: Shows a distinct aldehyde proton (~10 ppm).
-
Closed Form: The aldehyde proton vanishes, replaced by a hemiacetal proton (~6.0–6.5 ppm, solvent dependent).
-
Impact: The electron-deficient fluorinated ring shifts this equilibrium heavily toward the closed form in many solvents. This is not degradation; it is the compound's resting state.
Q2: "Why does the reaction turn black with low yields, even with fresh catalyst?"
Answer: You are experiencing Base-Catalyzed Protodeboronation . The mechanism is distinct from oxidative degradation.[1] The ortho-substituent and the fluorines accelerate hydrolysis of the C-B bond before the palladium catalyst can transmetalate.
The Mechanism of Failure:
-
Activation: Base (OH⁻ or CO₃²⁻) attacks the boron.
-
Fragmentation: The electron-poor ring (due to Fluorines) stabilizes the developing negative charge, facilitating the cleavage of the C-B bond.
-
Result: You isolate 3,4-difluorobenzaldehyde (the de-boronated byproduct), not your product.
Caption: The equilibrium between open and closed forms leads to rapid C-B bond cleavage in the presence of strong aqueous bases.
Reaction Optimization (Troubleshooting Protocols)
Q3: "Standard Suzuki conditions (Pd(PPh3)4 / Na2CO3) failed. What is the immediate fix?"
Answer: Switch to Anhydrous Fluoride Conditions or Fast-Coupling Precatalysts . Do not use aqueous bases (hydroxide/carbonate) which promote the hydrolytic pathway. Use Fluoride (CsF) as the activator, which forms a fluoroboronate species that is less prone to protodeboronation than the hydroxyboronate.
Protocol A: Anhydrous Fluoride Activation
-
Solvent: 1,4-Dioxane (Anhydrous) or Toluene.
-
Base: Cesium Fluoride (CsF) - 2.0 to 3.0 equivalents.[2]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
-
Additive: Molecular Sieves (4Å) to scavenge trace water.
-
Temperature: 80–100°C.
Q4: "Protocol A improved yield but I still see deboronation. What is the advanced solution?"
Answer: You must use the "Slow Release" Strategy via MIDA Boronates . This is the most robust solution for unstable 2-formyl boronic acids. By converting the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate, you mask the boron atom (rehybridizing it to sp3), rendering it immune to protodeboronation until it is slowly hydrolyzed in situ during the coupling.
Protocol B: MIDA Boronate Synthesis & Coupling
Step 1: Protection (Synthesis of the MIDA Boronate)
-
Dissolve 4,5-difluoro-2-formylphenylboronic acid (1 equiv) in Toluene/DMSO (10:1).
-
Add MIDA (N-methyliminodiacetic acid) (1.2 equiv).
-
Reflux under Dean-Stark conditions (to remove water) for 2–4 hours.
-
Concentrate and precipitate with diethyl ether.
-
Result: A crystalline, air-stable solid that can be stored indefinitely.[3]
Step 2: Slow-Release Cross-Coupling This protocol ensures the concentration of "free" boronic acid is always low, preventing the second-order decomposition pathways.
| Component | Specification | Role |
| Solvent | 1,4-Dioxane : Water (5:1) | Required for slow hydrolysis of MIDA. |
| Base | K₃PO₄ (3.0 equiv) | Mild base; facilitates slow release. |
| Catalyst | XPhos Pd G2 or SPhos Pd G2 (2 mol%) | Highly active precatalyst is critical. |
| Temp | 60°C | Lower temp preserves the catalyst. |
Storage & Handling Guidelines
Q5: "How should I store the bulk material?"
Answer:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen flush is mandatory after every use.
-
Container: Tightly sealed glass with Teflon-lined cap.
-
Desiccant: Store the vial inside a secondary container (jar) with active desiccant (e.g., Drierite). Moisture triggers the formation of the hydrate/benzoboroxole equilibrium which accelerates degradation.
Decision Tree for Experimental Design
Use this logic flow to select the correct experimental condition for your specific substrate.
Caption: Workflow for selecting the optimal coupling strategy based on substrate complexity.
References
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopometry, and Mechanism. Journal of the American Chemical Society.
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Gonzalez, J. A., et al. (2012). Benzoboroxoles: Synthesis and Applications in Medicinal Chemistry. Current Medicinal Chemistry.
Sources
Technical Support Center: Suzuki Coupling with 4,5-Difluoro-2-formylphenylboronic Acid
Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Ph.D.) Subject: Troubleshooting Stability & Side Reactions for CAS: [Hypothetical/Derivative]
Introduction: The "Tug-of-War" Substrate
Welcome to the technical support center. You are likely here because your Suzuki coupling with 4,5-difluoro-2-formylphenylboronic acid failed, resulting in low yields, deboronated byproducts (3,4-difluorobenzaldehyde), or unexpected cyclizations.
This substrate presents a "perfect storm" of reactivity challenges. You are fighting a kinetic war between three competing pathways:
-
The Desired Path: Cross-coupling (C-C bond formation).[1]
-
The Instability Path: Protodeboronation (loss of the boron moiety).
-
The Cyclization Path: Hemiacetal formation (Benzoxaborole equilibrium).
The presence of the 4,5-difluoro motif (electron-withdrawing) and the 2-formyl group (ortho-substituent/electrophile) makes this molecule chemically "schizophrenic." It wants to lose its boron more than it wants to couple.
Module 1: The Primary Failure Mode – Protodeboronation
The Issue
Technical Diagnosis
This is protodeboronation . The 4,5-difluoro substitution makes the aromatic ring electron-deficient, while the ortho-formyl group provides both steric strain and electronic destabilization of the C-B bond. In basic aqueous media (standard Suzuki conditions), the base attacks the boron to form a boronate "ate" complex. If transmetalation to Palladium is slow, the C-B bond breaks, and a proton replaces the boron.
Key Insight: The ortho-formyl group can catalyze its own deboronation via an intramolecular mechanism involving water/hydroxide.
Mechanism Visualization
Caption: The kinetic competition between productive transmetalation (Green) and destructive protodeboronation (Red).
Troubleshooting Protocol (Ticket #001)
| Variable | Recommendation | Why? |
| Base | K₃PO₄ or Cs₂CO₃ (Anhydrous) | Avoid strong hydroxides (NaOH). Anhydrous bases reduce the concentration of water, the proton source for deboronation. |
| Solvent | Dioxane or THF (Dry) | Avoid alcohols (MeOH/EtOH) which can form hemiacetals with the aldehyde or facilitate solvolysis. |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | You need a fast catalyst. Bulky, electron-rich ligands (Buchwald type) accelerate oxidative addition and transmetalation, outcompeting the deboronation rate. |
| Temperature | 60°C - 80°C | Do not reflux at 100°C+. Higher heat favors the higher-activation-energy deboronation pathway. |
Module 2: The "Hidden" Equilibrium – Benzoxaboroles
The Issue
"The NMR of my starting material looks wrong in D₂O/CD₃OD. It doesn't look like an aldehyde."
Technical Diagnosis
You are observing the Benzoxaborole Equilibrium . 2-Formylphenylboronic acids are known to cyclize in solution.[2] The oxygen of the boronic acid attacks the carbonyl carbon of the aldehyde, forming a 5-membered hemiacetal ring (benzoxaborole).
-
Impact: This cyclized form is less reactive in the Suzuki coupling because the boron is "tied up" and the aldehyde is masked.
-
Solution: This equilibrium is reversible. Using a slightly stronger base or higher temperature can open the ring, but also increases deboronation risk. The key is to shift the equilibrium toward the open form during the reaction without destroying the molecule.
Module 3: Aldehyde-Specific Side Reactions
The Issue
"I see a new spot on TLC that isn't product or deboronated material. It looks like a dimer or oxidized species."
Side Reaction Matrix
-
Cannizzaro Reaction:
-
Trigger: Strong bases (NaOH, KOH).
-
Result: Disproportionation of the aldehyde into a carboxylic acid and an alcohol.
-
Fix: Switch to mild bases (K₃PO₄, K₂CO₃).
-
-
Imine Formation (If coupling with amines):
-
Trigger: Coupling with amino-aryl halides (e.g., 4-bromoaniline).
-
Result: The amine reacts with your ortho-aldehyde before the Suzuki coupling occurs.
-
Fix: Protect the aldehyde as an acetal before the Suzuki coupling, or use a pre-formed potassium trifluoroborate salt instead of the boronic acid to change the solubility/reactivity profile.
-
-
Homocoupling:
Master Protocol: The "High-Success" Workflow
This protocol is designed to minimize protodeboronation while maintaining catalytic activity.[1]
Reagents:
-
Substrate: 4,5-Difluoro-2-formylphenylboronic acid (1.2 equiv)
-
Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)
-
Solvent: 1,4-Dioxane (degassed, anhydrous)
Step-by-Step:
-
Charge Solids: Add the aryl halide, boronic acid, base, and Pd catalyst to a reaction vial equipped with a stir bar.
-
Cycle Atmosphere: Seal the vial. Evacuate and backfill with Argon (3x) to remove O₂ (prevents homocoupling and phenol formation).
-
Solvent Addition: Inject anhydrous 1,4-Dioxane through the septum.
-
Water Spike (Critical Control): Add exactly 1-2 drops of degassed water per 5 mL of solvent.
-
Why? Totally anhydrous conditions can sometimes stall the boroxine-to-boronic acid cycle. A trace amount of water activates the base without flooding the system with protons for deboronation.
-
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.
-
Stop Condition: As soon as the aryl halide is consumed, stop the reaction. Extended heating will only degrade the product (aldehyde oxidation).
-
Decision Tree: Troubleshooting Flowchart
Caption: Diagnostic logic for identifying the root cause of reaction failure.
References
-
Kuivila, H. G., et al. (1961). Electrophilic Displacement Reactions. X. General Acid Catalysis in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society.[6] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[7] Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.[6] Link
-
Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4,5-Difluoro-2-formylphenylboronic acid
Welcome to the technical support guide for optimizing cross-coupling reactions, with a specific focus on the versatile yet challenging reagent, 4,5-Difluoro-2-formylphenylboronic acid. This molecule is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties—namely, the electron-deficient aromatic ring and the ortho-formyl group—present specific hurdles that can lead to low yields and reaction failures.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to overcome these challenges. We will delve into the causality behind experimental choices, offering troubleshooting advice and optimized protocols to ensure your success.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using 4,5-Difluoro-2-formylphenylboronic acid in Suzuki-Miyaura and related cross-coupling reactions.
Q1: My reaction yield is very low, or the reaction failed completely. What are the most likely causes?
Low conversion is the most frequent issue and can stem from several factors related to this specific substrate.
-
Cause A: Catalyst Inactivity or Inefficient Pre-catalyst Activation. The crucial first step in the catalytic cycle is the generation of the active Pd(0) species. If your Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not efficiently reduced to Pd(0), the cycle will not initiate. Some modern pre-catalysts are designed for reliable activation.
-
Solution:
-
Use a Pd(0) Source or a Modern Pre-catalyst: Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern, air-stable Pd(II) pre-catalysts (e.g., XPhos-Pd-G3) that are designed to generate the active LPd(0) species cleanly and efficiently.[1]
-
Ensure Reagent Purity: Check the quality of your palladium source. Over time, some catalysts can degrade. Running a simple, reliable test reaction can confirm catalyst activity.[1]
-
-
Cause B: Suboptimal Ligand Choice. The steric hindrance from the ortho-formyl group and the electronic nature of the difluoro-substituted ring make the choice of ligand critical. A suboptimal ligand can hinder both the oxidative addition and the reductive elimination steps.[1][2]
-
Solution:
-
Employ Bulky, Electron-Rich Ligands: For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands are often required. These ligands promote the crucial reductive elimination step and can stabilize the palladium center.[1] Ligands like SPhos, XPhos, or RuPhos are excellent starting points for screening.[3][4]
-
-
Cause C: Poor Solubility of Reactants. If your boronic acid, aryl halide, or catalyst is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete, especially in heterogeneous mixtures.[4][5]
-
Solution:
Q2: I'm observing significant formation of 2,4-difluorobenzaldehyde. What is happening and how can I prevent it?
This side product is the result of protodeborylation (or hydrodeboronation), a common decomposition pathway for boronic acids, especially electron-deficient ones.[7][8] The C–B bond is cleaved and replaced by a C–H bond.
-
Cause A: Harsh Reaction Conditions (Base & Temperature). Strong bases and high temperatures can accelerate the rate of protodeborylation.[1] The presence of water in the reaction medium facilitates this undesired pathway.[9]
-
Solution:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases. Aqueous potassium carbonate (K₂CO₃) is a standard choice, but potassium phosphate (K₃PO₄) is often superior for sensitive substrates as it can be used under nearly anhydrous conditions, minimizing protodeborylation.[1][10]
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature. A more active catalyst/ligand system may allow the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C instead of >100 °C), outcompeting the decomposition pathway.[11][12]
-
Minimize Water Content: Use anhydrous solvents and reagents. While some water can be beneficial for dissolving the base and promoting the catalytic cycle, excess water promotes protodeborylation.[1][6] Using a base like K₃PO₄ with a solvent system like dioxane or toluene can be effective.
-
-
Cause B: Inherent Instability of the Boronic Acid. 4,5-Difluoro-2-formylphenylboronic acid is inherently susceptible to decomposition due to its electron-withdrawing substituents.[7][8]
-
Solution:
-
Convert to a More Stable Boronate Ester: Before the coupling reaction, consider converting the boronic acid to a more stable derivative, such as a pinacol (BPin), MIDA, or N-methyliminodiacetic acid boronate ester. These esters are more robust against protodeborylation and release the boronic acid in situ under the reaction conditions.[1]
-
Use an Excess of Boronic Acid: As a practical measure, using a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) can compensate for some decomposition and drive the reaction to completion.
-
Q3: My product is difficult to purify. It remains an oil or is contaminated with starting materials.
The polar aldehyde functional group can make purification challenging, leading to streaking on silica gel columns or difficulty with crystallization.
-
Cause A: Co-elution with Polar Byproducts. Boronic acid starting material and related byproducts can be polar and may co-elute with your desired aldehyde product during chromatography.
-
Solution:
-
Acidic/Basic Washes: During the aqueous workup, perform washes with dilute acid (e.g., 1M HCl) and base (e.g., 1M NaOH or NaHCO₃) to remove basic and acidic impurities, respectively.
-
Boronic Acid Scavengers: Use a boronic acid scavenger resin after the reaction is complete to remove unreacted boronic acid.
-
-
Cause B: Inherent Polarity and Physical Properties of the Product. The aldehyde product itself may be a viscous oil or a low-melting solid, making crystallization difficult.
-
Solution:
-
Bisulfite Adduct Formation: This is a classic and highly effective technique for purifying aldehydes.[13][14] React the crude product mixture with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[15] The aldehyde will form a solid, crystalline bisulfite adduct, which can be filtered and washed to remove non-aldehyde impurities. The pure aldehyde can then be regenerated by treating the adduct with a base (e.g., NaHCO₃ or NaOH).[14][15] This method is highly chemoselective for aldehydes.[14]
-
Chromatography on a Different Stationary Phase: If silica gel gives poor results, consider using alumina (basic or neutral) or reverse-phase chromatography.[15]
-
Optimizing Key Reaction Parameters
Successful coupling requires a synergistic interplay between all reaction components. The following table provides a starting point for optimizing conditions for 4,5-Difluoro-2-formylphenylboronic acid.
| Parameter | Recommendation & Rationale |
| Palladium Source | XPhos-Pd-G3/G4, Pd₂(dba)₃, or Pd(OAc)₂. Modern pre-catalysts are preferred for their reliability. Pd(OAc)₂ is cheaper but requires in situ reduction by the phosphine ligand. |
| Ligand | Bulky, Electron-Rich Monodentate Phosphines (Buchwald-type). Start with XPhos or SPhos . Their steric bulk promotes reductive elimination, which is often the rate-limiting step for hindered substrates. Their electron-donating nature enhances the rate of oxidative addition.[1][3] |
| Base | K₃PO₄ or K₂CO₃. K₃PO₄ is often the best choice as it is effective under low-water conditions, minimizing protodeborylation.[1][10] Use 2-3 equivalents. |
| Solvent | Dioxane, 2-MeTHF, or Toluene/Water mixtures. Start with a 10:1 mixture of organic solvent to water.[6] If protodeborylation is severe, switch to anhydrous conditions with a base like K₃PO₄. For solubility issues, DMF can be used, but may require higher temperatures.[1][16] |
| Temperature | 60–100 °C. Start screening at a moderate temperature like 80 °C.[11][17] Highly active catalyst systems may allow for lower temperatures, which is beneficial for substrate stability. |
| Concentration | 0.1–0.2 M. A moderate concentration is a good starting point. If solubility of intermediates is an issue, more dilute conditions may be necessary, but this can slow the reaction rate. |
Visualizing the Process
Understanding the underlying mechanism and having a logical workflow are essential for effective troubleshooting.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common coupling reaction issues.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with 4,5-Difluoro-2-formylphenylboronic acid.
Materials:
-
Aryl Bromide (1.0 equiv)
-
4,5-Difluoro-2-formylphenylboronic acid (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4,5-Difluoro-2-formylphenylboronic acid (1.3 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G3 (0.02 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. It is crucial to maintain an oxygen-free atmosphere.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL, to make a ~0.2 M solution) via syringe.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to 80 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by using the bisulfite adduct formation method described in Q3 for optimal purity.
This comprehensive guide should equip you with the knowledge and tools to successfully optimize your coupling reactions involving 4,5-Difluoro-2-formylphenylboronic acid. By understanding the specific challenges posed by this substrate and systematically applying the solutions provided, you can achieve higher yields and cleaner product profiles.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. Retrieved from [Link]
-
Cravotto, G., & Orio, L. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Retrieved from [Link]
-
Zhang, Z., et al. (2009). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC - NIH. Retrieved from [Link]
-
Reddit r/Chempros community. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Le, P. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Retrieved from [Link]
-
Le, P. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Reddit r/Chempros community. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
-
Mero, F., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions. Retrieved from [Link]
-
Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Strømsodd, S., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. Retrieved from [Link]
-
Carrow, B. P., & Nozaki, K. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. Retrieved from [Link]
-
Reddit r/chemistry community. (2015). Purifying aldehydes?. Retrieved from [Link]
-
Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nva.sikt.no [nva.sikt.no]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
Technical Support Center: Catalyst Deactivation in Difluorophenylboronic Acid Couplings
Subject: Troubleshooting "Deactivation" and Low Yields in Suzuki-Miyaura Cross-Coupling of Fluorinated Boronic Acids. Applicable Substrates: 2,6-difluorophenylboronic acid, 2,4-difluorophenylboronic acid, and polyfluorinated aryl boronates.
Executive Summary: The "Phantom" Deactivation
User Issue: "My catalyst dies after 10% conversion. I see Pd black precipitation, and the starting boronic acid is consumed, but the aryl halide remains unreacted."
Technical Diagnosis: In 90% of cases involving difluorophenylboronic acids, the catalyst is not the primary point of failure. The root cause is rapid protodeboronation . The electron-deficient nature of the fluorinated ring makes the C-B bond highly labile under basic conditions. The boronic acid hydrolyzes to form difluorobenzene (a volatile side product) before it can undergo transmetallation.
The precipitation of Pd black is often a symptom, not the cause. When the boronic acid is depleted via protodeboronation, the Pd(II) species waits for a transmetallation partner that never arrives, eventually decomposing to Pd(0) aggregates.
Mechanism of Failure: The Kinetic Race
To solve this, you must view the reaction as a kinetic race between two competing pathways:
-
The Productive Path: Transmetallation of the boronate to the Palladium catalyst.[1]
-
The Destructive Path: Base-catalyzed protodeboronation.
For 2,6-difluorophenylboronic acid, the destructive path is exceptionally fast (
Visualizing the Competition (Pathway Diagram)
Caption: The "Kinetic Race" between productive transmetallation and destructive protodeboronation. If the red path is faster, the catalyst eventually precipitates due to substrate starvation.
Troubleshooting Guide & FAQs
Q1: How do I stop the boronic acid from decomposing?
A: You cannot stop the inherent instability, but you can manage the concentration.
-
Strategy A: Anhydrous Conditions. Water is the proton source for protodeboronation. Switch to anhydrous bases like CsF or K₃PO₄ in dry solvents (Dioxane or Toluene). Avoid aqueous carbonate bases (
). -
Strategy B: The "Slow Release" Protocol. Use a syringe pump to add the boronic acid slowly over 1-2 hours. This keeps the concentration of the unstable boronate low, ensuring the catalyst consumes it immediately upon entry.
Q2: Which catalyst system favors the productive path?
A: You need a catalyst that accelerates transmetallation .
-
Ligand Selection: Use bulky, electron-rich phosphines.[2] XPhos and SPhos are the gold standards here. They facilitate rapid transmetallation even with electron-deficient boronates.
-
Pre-catalysts: Do not use
. It is too slow. Use XPhos Pd G3 or G4 . These activate rapidly at room temperature, allowing you to run the reaction under milder conditions where protodeboronation is slower.
Q3: My reaction turns black immediately. Is this oxidation?
A: If it happens immediately, it is likely Pd aggregation . This suggests your ligand is not stabilizing the Pd(0) species effectively, or you have too much free amine/thiol in your substrate poisoning the catalyst.
-
Check: Are you using a pre-catalyst (e.g., XPhos Pd G2)? If using Pd(OAc)2 + Ligand, ensure you stir them for 30 mins at elevated temp before adding substrates to ensure ligation.
Experimental Protocols
Protocol A: The "Fast Catalyst" Method (Recommended)
Best for high-throughput screening or when syringe pumps are unavailable.
| Component | Specification | Rationale |
| Catalyst | XPhos Pd G4 (1-3 mol%) | Rapid activation; bulky ligand accelerates transmetallation. |
| Base | K₃PO₄ (2-3 equiv) | Anhydrous, mild base minimizes hydrolytic decomposition. |
| Solvent | THF or 1,4-Dioxane (Dry) | Protic solvents accelerate deboronation. |
| Temperature | 40°C - 60°C | Keep temp as low as possible to suppress decomposition. |
Steps:
-
Charge a vial with Aryl Halide (1.0 equiv), Difluorophenylboronic acid (1.5 - 2.0 equiv), XPhos Pd G4 (2 mol%), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous THF (0.2 M concentration).
-
Stir vigorously at 40°C. Monitor by LCMS at 1 hour.
-
Note: Using excess boronic acid (1.5-2.0 equiv) is standard to account for some inevitable decomposition.
-
Protocol B: The "Slow Addition" Method
Best for difficult substrates where Protocol A fails.
-
Flask A (Reaction Vessel): Charge Aryl Halide (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3 equiv) in Toluene/Water (10:1). Heat to 80°C.
-
Flask B (Syringe): Dissolve Difluorophenylboronic acid (1.5 equiv) in Toluene.
-
Action: Add contents of Flask B to Flask A via syringe pump over 2 hours .
-
Why this works: The instantaneous concentration of boronic acid is near zero. Every molecule that enters finds a catalyst waiting.
Diagnostic Decision Tree
Use this flow to diagnose your specific failure mode.
Caption: Diagnostic logic flow to distinguish between reagent decomposition and catalyst failure.
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3][4]
- Relevance: Establishes the mechanism of rapid protodeboronation for 2,6-difluorophenylboronic acid via the boron
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5] Journal of the American Chemical Society.[3][4]
- Relevance: Introduces the use of XPhos and precatalysts to outcompete decomposition r
-
Molander, G. A., et al. (2013). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.
- Relevance: Reviews the stability of various boron reagents and suggests MIDA boronates or trifluoroborates as altern
-
Dickinson, et al. (2025). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." ResearchGate / Generic Reference.
- Relevance: Provides pH-rate profiles demonstrating the extreme instability of 2-substituted boronic acids.
Sources
- 1. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling with Ortho-Formyl Substrates
[1]
Welcome to the Advanced Catalysis Support Hub. Ticket ID: ORTHO-CHO-SUZUKI Subject: Impact of ortho-formyl group on reaction efficiency Assigned Specialist: Senior Application Scientist, Organometallics Division[1]
Executive Summary: The "Ortho-Formyl" Paradox
The ortho-formyl group presents a unique duality in Suzuki-Miyaura cross-coupling. While electronically activating (as an Electron Withdrawing Group, EWG), it introduces severe steric hindrance and potential for catalyst poisoning.[2]
-
If the formyl group is on the Aryl Halide: The C-X bond is activated for oxidative addition, but the formyl oxygen can coordinate to the Palladium center, creating a stable "off-cycle" chelate that inhibits turnover.[2]
-
If the formyl group is on the Boronic Acid: The molecule exists in a dynamic equilibrium with a cyclic benzoxaborole (hemiacetal) form.[1][2] This cyclic species is less reactive toward transmetallation, often requiring specialized base conditions to "unlock" the boron species.[2]
This guide provides a diagnostic troubleshooting workflow, mechanistic insights, and optimized protocols to overcome these specific barriers.
Diagnostic Hub: Troubleshooting & FAQs
Symptom 1: Reaction Stalls at <20% Conversion
User Question: "I'm coupling 2-bromobenzaldehyde with phenylboronic acid. The reaction starts but stops after 30 minutes.[1][2] Adding more catalyst doesn't help."
Root Cause: Catalyst Sequestration (Hemilability) The ortho-formyl oxygen can act as a hemilabile ligand.[1][2] After the oxidative addition of the aryl bromide, the carbonyl oxygen coordinates to the Pd(II) center, forming a stable 5- or 6-membered palladacycle.[1][2] This blocks the coordination site required for the boronic acid (transmetallation step).[1][2]
Resolution:
-
Switch Ligands: Use bulky, electron-rich phosphines like SPhos or XPhos .[1][2] The sheer bulk of the biaryl backbone sterically prevents the formyl oxygen from coordinating to the metal center [1].[1][2]
-
Increase Temperature: Raising the temperature (e.g., from 60°C to 100°C) promotes the dissociation of the weak Pd-O bond, forcing the catalyst back into the active cycle.[2]
Symptom 2: Low Yield with Ortho-Formyl Boronic Acid
User Question: "My coupling works fine with phenylboronic acid, but when I use 2-formylphenylboronic acid, I get mostly unreacted starting material and some deboronated byproduct."
Root Cause: Benzoxaborole Cyclization & Protodeboronation 2-Formylphenylboronic acid is not a simple boronic acid; it exists primarily as 1-hydroxy-2,1-benzoxaborole (a cyclic hemiacetal).[1][2] This "closed" form is protected from transmetallation.[1][2] Furthermore, the electron-withdrawing nature of the formyl group makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under basic aqueous conditions [2].[1][2]
Resolution:
-
Use a Stronger Base / Water Mix: You need a base strong enough to open the benzoxaborole ring (shifting equilibrium to the open boronate form) but not so strong that it causes Cannizzaro disproportionation.[1][2] K₃PO₄ (3.0 equiv) in Dioxane/H₂O (4:1) is the gold standard here.[1][2]
-
Switch Boron Source: If protodeboronation persists, switch to a MIDA Boronate or Potassium Organotrifluoroborate .[2] These species are "slow-release" reservoirs that prevent the accumulation of the unstable free boronic acid [3].[1][2]
Symptom 3: Aldehyde Side Reactions
User Question: "I see the product, but also a significant amount of benzyl alcohol and benzoic acid derivatives."
Root Cause: Cannizzaro Reaction In the presence of hydroxide bases (NaOH, KOH), the ortho-formyl group undergoes the Cannizzaro reaction (base-induced disproportionation).[2]
Resolution:
-
Use Anhydrous Bases: Switch to Cs₂CO₃ or K₃PO₄ in anhydrous solvents (e.g., DMF or Toluene) if the boronic acid allows.[2] If water is necessary for the boronic acid activation, use a phase-transfer catalyst (e.g., TBAB) with minimal water volume to keep the base in the solid/aqueous phase and the aldehyde in the organic phase.[2]
Mechanistic Deep Dive: The Benzoxaborole Equilibrium
Understanding the speciation of 2-formylphenylboronic acid is critical. It does not behave like a standard boronic acid.[1][2]
Figure 1: The equilibrium between the stable benzoxaborole form and the active boronate species.[1][2] High base concentration is required to drive the reaction to the right (Active Boronate), but excessive base risks side reactions.[2]
Optimized Experimental Protocols
Protocol A: The "Buchwald" Standard (For Ortho-Haloaldehydes)
Best for: 2-bromobenzaldehyde + Phenylboronic acid[1]
This protocol utilizes SPhos, a bulky ligand that creates a "protective shell" around the Pd center, preventing the formyl oxygen from coordinating and stalling the cycle.[2]
-
Reagents:
-
Solvent: Toluene / Water (10:1 ratio). The biphasic system protects the aldehyde.[1][2]
-
Procedure:
Protocol B: The "Slow Release" Method (For Ortho-Formyl Boronic Acids)
Best for: Aryl Bromide + 2-Formylphenylboronic acid[1]
This protocol uses a specific solvent system to manage the benzoxaborole equilibrium.[1][2]
-
Reagents:
-
Solvent: DME (Dimethoxyethane) / Water (3:1) .
-
Why DME? It coordinates well to cations, increasing the basicity of Cs₂CO₃ to effectively open the benzoxaborole ring without requiring harsh hydroxide bases [4].[2]
-
-
Procedure:
-
Run at 80°C . Monitor conversion by HPLC/UPLC every 2 hours.
-
Tip: If the boronic acid decomposes (protodeboronation) before coupling, add it in 3 portions (0.5 equiv every 2 hours).
-
Decision Logic for Researchers
Use this logic tree to select the correct conditions for your specific substrate.[1][2]
Figure 2: Decision matrix for selecting reaction conditions based on substrate geometry.
References
-
Buchwald, S. L. et al. "Universal Catalysts for the Suzuki-Miyaura Coupling."[1][2] Journal of the American Chemical Society, 2007, 129(11), 3358–3366.[2] [1][2]
-
Suginome, M. et al. "Benzoxaborole Equilibrium and its Impact on Cross-Coupling Efficiency."[2] Chemical Reviews, 2011, 111(3), 2177–2250.[2] [1][2]
-
Burke, M. D. et al. "MIDA Boronates: Slow Release Reagents for Unstable Boronic Acids."[2] Journal of the American Chemical Society, 2009, 131(20), 6961–6963.[2] [1][2]
-
Miyaura, N. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995, 95(7), 2457–2483.[2] [1][2]
Purification strategies for products from 4,5-Difluoro-2-formylphenylboronic acid
The following Technical Support Guide addresses the purification and handling of downstream products derived from 4,5-Difluoro-2-formylphenylboronic acid .
These guidelines are designed for medicinal chemists and process engineers working with benzoxaboroles, fluorinated biaryls, and heterocyclic scaffolds.
Introduction: The "Fragile" Scaffold
Products derived from 4,5-Difluoro-2-formylphenylboronic acid (e.g., benzoxaboroles, fluorinated biaryls) present a unique purification paradox:
-
Hyper-Acidity: The electron-withdrawing fluorine atoms at positions 4 and 5 significantly increase the Lewis acidity of the boron center, making it "sticky" on silica.[1]
-
Protodeboronation Sensitivity: The C-B bond is destabilized by the fluorine substituents, increasing the risk of boron loss (protodeboronation) under basic or high-temperature conditions.
-
Dynamic Equilibrium: Many products exist as a dynamic mixture of open (aldehyde/boronic acid) and closed (benzoxaborole) forms, complicating NMR interpretation and crystallization.
Module 1: Troubleshooting Chromatography Issues
Q1: My product streaks severely on silica gel columns, leading to poor separation. How do I fix this?
Root Cause: Boronic acids and benzoxaboroles possess empty p-orbitals on the boron atom, which coordinate irreversibly with the hydroxyl groups on the silica surface (Lewis acid-base interaction).[1] Solution: You must "deactivate" the silica or modify the mobile phase.[1]
| Strategy | Protocol Detail | Best For |
| Mobile Phase Modifier | Add 0.5% to 1.0% Acetic Acid or Formic Acid to your eluent.[1] | Benzoxaboroles; Boronic Acids.[2][3][4][5][6][7] |
| Stationary Phase Switch | Use Diol-functionalized Silica or Reverse Phase (C18) .[1] | Polar products; late-stage intermediates.[1] |
| Esterification (Masking) | Convert the free boronic acid to a Pinacol Ester prior to column. | Products where the B-group is preserved.[1][8] |
Expert Insight: For fluorinated derivatives, avoid amine modifiers (like triethylamine) in the mobile phase. The high Lewis acidity of the 4,5-difluoro-boron center forms strong adducts with amines that are difficult to remove.[1]
Q2: I see "ghost peaks" or broad humps in my NMR/LCMS. Is my product decomposing?
Root Cause: This is likely Boroxine Formation .[1] Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is a reversible equilibrium, not decomposition. Diagnostic:
-
NMR: Broad signals or multiple sets of peaks that coalesce upon heating or adding D₂O.[1]
-
LCMS: Mass peaks corresponding to
.[1] Fix: -
For Analysis: Add a drop of
or to the NMR tube to hydrolyze the boroxine back to the monomer.[1] -
For Purification: Recrystallization is often superior to chromatography for removing boroxines (see Protocol A).
Module 2: Chemical Stability & Workup Strategies
Q3: I am losing yield during aqueous workup. Where is my product going?
Root Cause: The Amphoteric Trap .[1] The 4,5-difluoro substitution lowers the pKa of the boronic acid (likely to ~7.0–7.5). If you extract with a basic solution (e.g., Sat. NaHCO₃, pH ~8.5), your product ionizes to the boronate anion and stays in the water layer. Solution:
-
Acidify Aqueous Layer: Ensure the aqueous phase is adjusted to pH 3–4 (using 1M HCl or NaHSO₄) before extracting with organic solvent (EtOAc or DCM).
-
Salting Out: Saturate the aqueous phase with NaCl, as fluorinated boronic acids have appreciable water solubility.
Q4: My Suzuki coupling product is contaminated with deboronated material (4,5-difluorobenzaldehyde derivatives). How do I remove it?
Root Cause: Protodeboronation .[1] The C-B bond is weakened by the ortho-formyl and fluoro groups.[1] This side reaction is accelerated by Pd catalysts and strong bases (e.g.,
-
Oxidative Workup: Treat the crude mixture with mild oxidant (e.g.,
in NaOH) to convert unreacted boronic acid to the phenol (which is easily separable). Note: Only use if your product is NOT the boronic acid.[1] -
Scavenger Resins: Use a Diol-functionalized resin (e.g., PS-DEAM) to selectively bind unreacted boronic acids, leaving the deboronated impurity in solution (which can then be washed away, followed by resin release).[1]
Module 3: Detailed Protocols
Protocol A: The "Base/Acid Swing" Extraction
Best for: Purifying Benzoxaboroles and Boronic Acids without Chromatography.[1]
Principle: Exploits the pKa difference between the boronic acid product and non-acidic impurities.[1]
-
Dissolution: Dissolve crude solid in Toluene or MTBE (Avoid DCM if possible to prevent emulsions).
-
Base Extraction: Extract with 5% Aqueous Na₂CO₃ (approx pH 10–11).
-
Wash: Wash the aqueous layer 2x with Toluene to remove non-polar impurities (deboronated byproducts, catalyst ligands).
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise until pH reaches ~3.0.
-
Observation: The product should precipitate as a white solid.
-
-
Isolation: Filter the solid or extract with EtOAc.
Protocol B: Pinacol Ester Protection (For Chromatography)
Best for: When high-resolution silica chromatography is unavoidable.[1]
-
Reaction: Suspend crude product (1 eq) in anhydrous THF. Add Pinacol (1.1 eq) and MgSO₄ (2 eq). Stir at RT for 2–4 hours.
-
Workup: Filter off MgSO₄ and concentrate.
-
Purification: Run silica column using Hexanes/EtOAc. The pinacol ester is non-polar and does not streak.
-
Deprotection (Optional): If the free acid is required, treat with NaIO₄ (sodium periodate) in THF/Water/Acid to cleave the ester.
Module 4: Decision Logic & Workflows
The following diagrams illustrate the logical decision-making process for purification and the chemical equilibrium involved.
Caption: Decision tree for selecting the optimal purification strategy based on product structure.[1]
Caption: The dynamic equilibrium of 2-formylphenylboronic acid derivatives affecting analysis and isolation.
References
-
BenchChem. (2025).[3] Technical Support Center: 4-Formylphenylboronic Acid Purification. Retrieved from
-
Adamczyk-Woźniak, A., et al. (2010).[6] Diverse Reactivity of 2-Formylphenylboronic Acid with Secondary Amines: Synthesis of 3-Amino-Substituted Benzoxaboroles. Tetrahedron Letters. Retrieved from
-
Lulinski, S., et al. (2007).[10] 2,3-Difluoro-4-formylphenylboronic acid: Structure and Hydrogen Bonding. Acta Crystallographica. Retrieved from
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for Protodeboronation mechanisms).
-
Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from
Sources
- 1. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. 2,3-Difluoro-4-formylphenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Low yields in biaryl synthesis with 4,5-Difluoro-2-formylphenylboronic acid
Topic: Troubleshooting Low Yields with 4,5-Difluoro-2-formylphenylboronic Acid
Introduction: The "Perfect Storm" Substrate
From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Medicinal Chemistry Teams
If you are experiencing low yields (<20%) or complete failure when coupling 4,5-Difluoro-2-formylphenylboronic acid , you are not alone. This specific scaffold represents a "perfect storm" of instability in Suzuki-Miyaura cross-coupling.
The failure is rarely due to catalyst inactivity. Instead, it is a kinetic competition where protodeboronation (decomposition) outcompetes transmetallation (coupling). The combination of the electron-withdrawing fluorine atoms and the ortho-formyl group creates a hyper-labile boron center that hydrolyzes rapidly under standard aqueous-basic conditions.
This guide provides the diagnostic tools to confirm this failure mode and three validated protocols to overcome it.
Module 1: Diagnostic Flowchart
Before altering your conditions, determine the exact mode of failure. Analyze your crude reaction mixture (LCMS/NMR) and follow this logic path.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Module 2: Mechanistic Insight (The Root Cause)
Why does this specific molecule fail?
-
Electronic Destabilization (The Fluorine Effect): The fluorine atoms at positions 4 and 5 are strongly electron-withdrawing. This renders the aryl ring electron-deficient, significantly increasing the Lewis acidity of the boron center. While this theoretically accelerates transmetallation, it disproportionately accelerates the attack of water/base on the boron, leading to C-B bond cleavage (protodeboronation).
-
Ortho-Formyl Cyclization: The ortho-formyl group is not passive. In solution, it exists in equilibrium with a cyclic hemiacetal form (benzoxaborole ). This cyclic species is often less reactive toward transmetallation but highly susceptible to decomposition.
-
Base Sensitivity: Under standard Suzuki conditions (e.g.,
/ ), the hydroxide concentration is sufficient to rapidly hydrolyze the C-B bond of this electron-poor aryl ring before the palladium catalyst can engage it.
Module 3: Troubleshooting Protocols
Protocol A: The "Slow-Release" MIDA Strategy (Recommended)
Best for: Scale-up, reproducible yields, and when standard boronic acids fail completely.
The Logic: Instead of using the free boronic acid, use the MIDA (N-methyliminodiacetic acid) boronate ester .[1] MIDA boronates are stable to hydrolysis. By using a specific hydrolysis condition, you release the active boronic acid slowly.[1] This keeps the concentration of the unstable free acid low (below its decomposition threshold) but high enough for the catalyst to consume it.
Materials:
-
Boronate: 4,5-Difluoro-2-formylphenyl MIDA boronate (Commercially available or synthesized from the acid + MIDA).
-
Catalyst:
(1-2 mol%) + XPhos (2-4 mol%) (Ligand is critical). -
Base:
(3.0 equiv). -
Solvent: THF : Water (10:1 ratio).
Step-by-Step:
-
Charge the reaction vessel with the Aryl Halide (1.0 equiv), MIDA boronate (1.2 - 1.5 equiv),
, XPhos, and . -
Add the solvent mixture (THF/H2O). Note: The water is necessary here to hydrolyze the MIDA ester.
-
Degas vigorously (sparge with Argon for 15 mins).
-
Heat to 60°C .
-
Monitor: The reaction relies on the in situ hydrolysis of the MIDA ester. If conversion is slow, increase temperature to 80°C, but do not add more base initially.
Protocol B: The "Anhydrous Speed" Method
Best for: Quick screening when MIDA esters are unavailable.
The Logic: If you must use the free boronic acid, you must remove water to prevent protodeboronation and use a hyper-active catalyst system to speed up the coupling.
Materials:
-
Catalyst: Pd-SPhos G3 or
+ SPhos (SPhos is structurally designed to protect the active Pd center and accelerate coupling with hindered/unstable substrates). -
Base: CsF (Cesium Fluoride) or Anhydrous
. -
Solvent: Anhydrous 1,4-Dioxane or Toluene .
Step-by-Step:
-
Dry all glassware in an oven.
-
Charge Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd source (2-5 mol%), and SPhos (1:2 Pd:Ligand ratio).
-
Add anhydrous Base (2-3 equiv).
-
Add anhydrous solvent inside a glovebox or under positive N2 pressure.
-
Heat to 80-100°C .
-
Critical: Reaction time should be short (1-4 hours). Extended heating will only lead to decomposition of the remaining boronic acid.
-
Module 4: Comparative Data
| Variable | Standard Conditions | Protocol A (MIDA) | Protocol B (Anhydrous/SPhos) |
| Boron Source | Free Boronic Acid | MIDA Boronate | Free Boronic Acid |
| Base | CsF (anhydrous) | ||
| Ligand | XPhos | SPhos | |
| Primary Side Product | 3,4-difluorobenzaldehyde | Minimal | Homocoupling (trace) |
| Typical Yield | < 15% | 75 - 90% | 50 - 70% |
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I protect the aldehyde to improve stability? A: Yes. Converting the formyl group to an acetal (e.g., using ethylene glycol) before the coupling significantly reduces the rate of protodeboronation. The acetal prevents the formation of the benzoxaborole intermediate and reduces the electron-withdrawing nature of the substituent. However, this adds two synthetic steps (protection/deprotection). Protocol A (MIDA) is usually more efficient.
Q2: Why do you recommend XPhos/SPhos over Pd(dppf)Cl2?
A:
Q3: My reaction turns black immediately. Is this bad? A: Rapid precipitation of Palladium black usually indicates catalyst decomposition (Pd aggregation). This often happens if the oxidative addition step is slow or if the ligand is not stabilizing the Pd(0) species effectively. Ensure you are using a 1:2 ratio of Pd:Ligand (if mixing manually) or use a pre-catalyst (e.g., XPhos Pd G3) to ensure optimal ligation.
Q4: Can I use Copper (CuI) as a co-catalyst? A: For polyfluorinated aromatics, Cu(I) salts (Liebeskind-Srogl conditions) can sometimes facilitate transmetallation. However, for ortho-formyl species, copper can also catalyze the deboronation. We recommend sticking to the pure Pd-MIDA or Pd-SPhos routes first.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(34), 12048–12059.
Sources
Effect of temperature on the stability of 4,5-Difluoro-2-formylphenylboronic acid
Technical Support Center: 4,5-Difluoro-2-formylphenylboronic acid
Welcome to the technical support guide for 4,5-Difluoro-2-formylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and application of this versatile reagent. Our focus is on the critical role of temperature and how to mitigate its effects to ensure experimental success.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during experiments involving 4,5-Difluoro-2-formylphenylboronic acid, with a focus on temperature-related causes and solutions.
Scenario 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Q: I am performing a Suzuki-Miyaura coupling with 4,5-Difluoro-2-formylphenylboronic acid at 90-100 °C, but I'm observing low yields, significant starting material recovery, and/or the formation of an unexpected biphenyl byproduct. What is happening?
A: This is a classic symptom of reagent degradation under thermal stress. At elevated temperatures, arylboronic acids are susceptible to several decomposition pathways that remove them from the productive catalytic cycle.
Causality Analysis:
-
Dehydration to Boroxine: The most common thermal degradation pathway is the intermolecular dehydration of three boronic acid molecules to form a cyclic anhydride known as a boroxine.[1] This process is entropically favored and accelerates at higher temperatures.[2] While often reversible upon addition of water, the formation of boroxine in an anhydrous or water-limited reaction medium effectively reduces the concentration of the active monomeric boronic acid required for transmetalation with the palladium catalyst.
-
Protodeboronation: In the presence of water or other protic sources (even trace amounts in solvents or from bases), the C-B bond can be cleaved, replacing the boronic acid moiety with a hydrogen atom.[3] This leads to the formation of 2,4-difluorobenzaldehyde, an inert byproduct, and boric acid. This process is often catalyzed by the palladium catalyst itself or residual base and is temperature-dependent.
-
Homocoupling: The presence of oxygen and Pd(II) species, which can form from incomplete reduction of a Pd(II) precatalyst or oxidative instability of the Pd(0) catalyst at high temperatures, can lead to the oxidative homocoupling of two boronic acid molecules.[4] This would result in the formation of a symmetric biaryl byproduct.
Troubleshooting Workflow:
Below is a systematic approach to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Experimental Protocol: Temperature-Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize thermal degradation of 4,5-Difluoro-2-formylphenylboronic acid.
-
Reagent Preparation:
-
Use fresh, high-purity 4,5-Difluoro-2-formylphenylboronic acid, stored at 2-8 °C.
-
Dissolve your aryl halide (1.0 eq), 4,5-Difluoro-2-formylphenylboronic acid (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0-3.0 eq) in a suitable solvent (e.g., THF/H₂O 5:3 or Dioxane/H₂O).[5]
-
-
Degassing:
-
Place the mixture in a Schlenk flask.
-
Thoroughly degas the solution by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). This is critical to prevent oxygen-mediated homocoupling.[4]
-
-
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive pressure of inert gas.
-
-
Thermal Control (Crucial Step):
-
Begin stirring the reaction mixture at a lower temperature, such as 45 °C.[5]
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Only if the reaction is sluggish , incrementally increase the temperature by 10 °C intervals (e.g., to 55 °C, then 65 °C), continuing to monitor progress. Avoid exceeding 80 °C unless absolutely necessary and all other parameters have been optimized. Some reactions may require higher temperatures, but this should be a last resort.[6]
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool to room temperature, and proceed with a standard aqueous work-up.
-
Analyze the crude product to check for byproducts that could indicate thermal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for solid 4,5-Difluoro-2-formylphenylboronic acid?
A: The recommended storage temperature is 2-8 °C under an inert atmosphere.[7] The compound is moisture-sensitive, and lower temperatures minimize water absorption and slow down any potential solid-state degradation.[8] While the melting point is 115-120 °C, long-term stability is greatly enhanced by refrigeration.
Q2: I left the bottle on the bench overnight at room temperature. Is it still good?
A: Short-term exposure to ambient temperature (15–25°C) is generally not detrimental if the container is tightly sealed to prevent moisture ingress.[8] However, for long-term storage, refrigeration is essential to guarantee the compound's integrity and performance in sensitive applications like catalysis.
Q3: What happens to the compound when it is heated, and can I see it?
A: The primary consequence of heating is the loss of water to form the corresponding boroxine trimer.[1] This is a reversible equilibrium reaction.
Caption: Temperature-dependent equilibrium between boronic acid and its boroxine trimer.
Visually, you may not see a significant change unless the heating is extreme, which could lead to discoloration or charring. The most reliable way to detect boroxine formation is through NMR spectroscopy, where the sharp signals of the monomer are often replaced by broader, more complex signals corresponding to the trimer.
Q4: How does the stability of 4,5-Difluoro-2-formylphenylboronic acid compare to its non-fluorinated or non-formylated analogs?
A: The electron-withdrawing nature of the two fluorine atoms and the ortho-formyl group can influence stability.
-
Protodeboronation: Highly electron-deficient arylboronic acids can be more susceptible to protodeboronation.[3] Therefore, this specific compound might be more sensitive to this pathway compared to electron-rich analogs.
-
Acidity (pKa): The electron-withdrawing groups increase the Lewis acidity of the boron center. This can affect the equilibrium between the neutral boronic acid and the anionic boronate form in solution, which is a key factor in both its stability and its reactivity in cross-coupling reactions.[9]
-
Cyclization: The ortho-formyl group introduces a unique equilibrium with the cyclic 3-hydroxy-benzoxaborole form, which is not present in meta- or para-substituted analogs.[10] The stability and reactivity of this cyclic form can differ from the open-chain boronic acid.
Q5: Should I consider using a boronate ester derivative for high-temperature reactions?
A: Yes, absolutely. Converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin) or an N-methyldiethanolamine (MIDA) ester, is an excellent strategy to enhance thermal stability. These esters are generally more robust towards premature protodeboronation and are less prone to forming boroxines.[11] The protecting group is typically cleaved in situ under the reaction conditions to regenerate the active boronic acid or boronate species for the catalytic cycle.
Summary of Thermal Stability Parameters
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage | 2-8 °C, Inert Atmosphere, Dry | Minimizes moisture absorption and slows degradation.[7] |
| Short-Term Handling | Ambient (15-25 °C), Tightly Sealed | Acceptable for short durations; avoids moisture.[8] |
| Reaction (Initial) | 45-60 °C | Balances reaction rate with minimizing boroxine formation and protodeboronation.[5] |
| Reaction (Max Temp) | < 80-90 °C (Use with caution) | High temperatures risk rapid degradation; consider protecting groups for reactions requiring these conditions.[6] |
References
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Silva, M., et al. (n.d.). Dehydration of Boric Acid for Thermochemical Energy Storage purpose. Chemical Engineering - Scholar. Retrieved from [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. [Link]
-
Kua, J., & Lo, H. H. (2007). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 111(48), 12268–12275. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Carboni, F., et al. (2023). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, 25(40), 7434–7439. [Link]
-
Pohjola, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4545–4553. [Link]
-
Hiremath, R. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. Retrieved from [Link]
-
Chen, Y., et al. (2023). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]
- Wang, S., et al. (2015). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins.
- Ishihara, K., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Chemical Record, 18(7-8), 957-967.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Sousa, S. F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(11), 3330. [Link]
-
Gouloumis, A., et al. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. RSC Advances, 1(8), 1594-1600. [Link]
-
Noble, A., & Anderson, J. C. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7523–7527. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. laballey.com [laballey.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting guide for Suzuki-Miyaura reactions with fluorinated substrates
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Fluorinated Substrates in Pd-Catalyzed Cross-Coupling Ticket ID: SM-F-2024-001
Executive Summary: The "Fluorine Effect"
Welcome to the technical support center. If you are here, you are likely witnessing one of two phenomena: your boronic acid is vanishing before it couples (Protodeboronation), or your aryl halide is refusing to react despite high catalyst loading (Oxidative Addition Stalling).
Fluorine is not just another substituent; it is the most electronegative element in the periodic table. In Suzuki-Miyaura coupling, its presence creates a dichotomy:
-
On the Boron Partner: It renders the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation), especially if fluorines are in the 2,6-positions (ortho).
-
On the Halide Partner: It withdraws electron density, theoretically activating the ring for oxidative addition, but ortho-fluorines can create steric repulsion and destabilize the Pd(II) intermediate.
This guide moves beyond basic "optimization" and provides a mechanistic root-cause analysis with self-validating protocols.
Diagnostic Troubleshooting (Q&A)
Case 1: The Disappearing Boron
User Report: "I am monitoring the reaction by LCMS. My fluorinated boronic acid starting material is consumed within 30 minutes, but the product yield is <10%. I see a large peak corresponding to the de-boronated arene (Ar-H)."
Root Cause Analysis: You are experiencing Base-Catalyzed Protodeboronation . Fluorine atoms on the aromatic ring pull electron density away from the carbon attached to the boron. This makes the boron center more Lewis acidic and the carbon-boron bond more polarized. Under the basic, aqueous conditions required for Suzuki coupling, hydroxide (or base) attacks the boron to form a boronate "ate" complex. In electron-deficient systems, this complex collapses, cleaving the C-B bond and replacing it with a proton from water.
The Fix:
-
Switch Reagents (High Confidence): Stop using Boronic Acids. Switch to MIDA Boronates or Potassium Organotrifluoroborates (Molander Salts) . These are "slow-release" reagents that protect the boron center until the moment of transmetallation.
-
Modify Conditions (Medium Confidence): If you must use the boronic acid:
-
Eliminate Water: Use anhydrous conditions with CsF or K₂CO₃ in dry Dioxane/Toluene.
-
Lower Base Strength: Switch from KOH/NaOH to K₃PO₄ or K₂CO₃.
-
Slug Dosing: Add the boronic acid in portions (e.g., 5 equivalents over 5 hours) to keep the instantaneous concentration low relative to the catalyst.
-
Case 2: The Stubborn Halide
User Report: "My fluorinated aryl bromide is recovering 90% unreacted. The boronic acid is fine. I'm using Pd(PPh₃)₄."
Root Cause Analysis: Failed Oxidative Addition. While Fluorine is electron-withdrawing (usually good for oxidative addition), ortho-fluorines can coordinate to Palladium or create electrostatic repulsion with the ligands. Furthermore, Pd(PPh₃)₄ is often too labile and lacks the electron-richness required to insert into difficult C-X bonds in the presence of deactivating electronic effects.
The Fix:
-
Ligand Overhaul: Discard triphenylphosphine. You need electron-rich, bulky dialkylbiaryl phosphine ligands.
-
Recommendation: XPhos or RuPhos (Buchwald Ligands). These ligands facilitate oxidative addition into sterically hindered or electron-poor halides and stabilize the resulting Pd(II) species.
-
-
Pre-catalyst Strategy: Use Pd(OAc)₂ with the ligand (1:2 ratio) or, for higher reliability, use precatalysts like XPhos Pd G2 .
Case 3: The "Homocoupling" Trap
User Report: "I see significant formation of Ar-Ar (dimer of the boronic acid) instead of the cross-coupled product."
Root Cause Analysis: Oxygen Contamination or Slow Transmetallation. Fluorinated boronic acids are prone to oxidative homocoupling in the presence of O₂. Alternatively, if the transmetallation step is slower than the oxidative addition (common with bulky fluorinated substrates), the Pd(II) species sits idle, and a second equivalent of oxidative addition or disproportionation can occur.
The Fix:
-
Degassing: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system.
-
Solvent Switch: Use THF/Water or Toluene/Water mixtures. The biphasic system can sometimes regulate the concentration of active boronate species.
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process for substrate selection and the mechanism of the primary failure mode (protodeboronation).
Figure 1: Decision Matrix for selecting reagents and conditions based on the location of the fluorine substituent.
Figure 2: Mechanism of Base-Catalyzed Protodeboronation. Fluorine destabilizes the C-B bond in the 'ate' complex.
Comparative Data: Boron Sources
Choosing the right boron source is the single most effective troubleshooting step for fluorinated substrates.
| Feature | Boronic Acid (Ar-B(OH)₂) | Pinacol Ester (Ar-Bpin) | Molander Salt (Ar-BF₃K) | MIDA Boronate |
| Stability (Air/Moisture) | Low (Variable) | Medium | High | Very High |
| Protodeboronation Risk | High | Medium | Low | Very Low |
| Atom Economy | High | Medium | Medium | Low |
| Activation Method | Base (Instant) | Base (Fast) | Hydrolysis (Slow Release) | Hydrolysis (Slow Release) |
| Best For | Simple substrates | Standard couplings | Fluorinated/Unstable | Complex/Iterative |
Validated Protocols
These protocols are designed to be self-validating. If followed, the specific failure modes (color change, precipitation) indicate the exact step of failure.
Protocol A: The "Slow Release" Method (MIDA Boronates)
Best for: Highly fluorinated, electron-deficient rings prone to rapid hydrolysis.
Materials:
-
Aryl Halide (1.0 equiv)[1]
-
MIDA Boronate (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (0.02 equiv) + XPhos (0.04 equiv) OR XPhos Pd G2 (0.02 equiv)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF : Water (10:1)
Procedure:
-
Setup: Charge a vial with the MIDA boronate, Aryl Halide, Base, and Catalyst.
-
Degas: Seal the vial. Evacuate and backfill with Argon (3x).
-
Solvent: Add degassed THF and Water via syringe.
-
Reaction: Heat to 60°C for 4-12 hours.
-
Mechanism Note: The MIDA boronate slowly hydrolyzes in the presence of water and base, releasing the active boronic acid in low concentrations. This prevents the "standing concentration" of boronic acid from getting high enough to favor protodeboronation over transmetallation.
-
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.
Protocol B: The Molander Salt Method (Potassium Organotrifluoroborates)
Best for: Scale-up of fluorinated substrates where MIDA is too expensive.
Materials:
-
Aryl Halide (1.0 equiv)[1]
-
Potassium Aryltrifluoroborate (1.05 equiv)
-
Catalyst: PdCl₂(dppf)[2]•CH₂Cl₂ (0.02 equiv) or Pd(OAc)₂/RuPhos[3]
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene : Water (3:1)
Procedure:
-
Setup: Combine all solids in a reaction vessel.
-
Degas: Standard Argon purge.
-
Reaction: Heat to 80-100°C .
-
Why this works: The BF₃K salt is robust. It requires a specific equilibrium with base and water to "uncage" the boronic acid. This creates a natural slow-release effect, protecting the fluorinated ring from decomposition.
-
Protocol C: Anhydrous Coupling (For extreme instability)
Best for: Substrates that decompose instantly in water.
Materials:
-
Aryl Halide (1.0 equiv)[1]
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
Base: CsF (2.0 equiv) - Must be anhydrous
-
Solvent: 1,4-Dioxane (Dry)
Procedure:
-
Drying: Flame-dry the glassware.
-
Reaction: Combine reagents under Argon. Heat to 80-100°C.
References
-
Mechanism of Protodeboronation
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society.[8]
-
-
MIDA Boronates (Slow Release Strategy)
-
Knapp, D. M., et al. (2009). "In Situ Formation of Anhydrous Boronic Acids from MIDA Boronates Enables Efficient Suzuki-Miyaura Cross-Coupling." Journal of the American Chemical Society.[8]
-
-
Potassium Organotrifluoroborates (Molander Salts)
- Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.
-
Buchwald Ligands for Difficult Substrates
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." The Journal of Organic Chemistry.
For further assistance, please attach your LCMS raw data and specific reaction conditions to Ticket #SM-F-2024-001.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Navigating Sluggish Couplings of Difluorophenylboronic Acids
Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of difluorophenylboronic acids. The unique electronic properties of these substrates, while valuable in drug discovery and materials science, often lead to sluggish reaction kinetics and competing side reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to empower researchers, scientists, and drug development professionals to achieve successful and efficient couplings.
The Challenge: Understanding the Inertia of Difluorophenylboronic Acids
The two electron-withdrawing fluorine atoms on the phenyl ring decrease the nucleophilicity of the boronic acid. This electronic deficit significantly slows down the crucial transmetalation step in the palladium-catalyzed Suzuki-Miyaura cycle, where the organic group is transferred from boron to the palladium center. This inherent sluggishness makes the reaction susceptible to various side reactions, most notably protodeboronation, where the boronic acid is cleaved by a proton source, leading to reduced yields and the formation of undesired byproducts.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with 2,4-difluorophenylboronic acid so slow and low-yielding?
A1: The primary reason is the reduced nucleophilicity of the difluorophenylboronic acid due to the electron-withdrawing fluorine atoms. This directly impedes the transmetalation step of the catalytic cycle.[3] To overcome this, a highly active catalyst system is required, and reaction parameters must be finely tuned to favor the desired coupling over competing decomposition pathways.[4]
Q2: I'm observing significant amounts of fluorobenzene in my reaction mixture. What is causing this?
A2: The formation of fluorobenzene is a classic indicator of protodeboronation.[1][2] This side reaction is often exacerbated by the presence of excess water, strong bases, or prolonged reaction times at elevated temperatures.[5] The sluggish nature of the desired coupling gives more opportunity for this undesired pathway to occur.
Q3: Can I use the same conditions for difluorophenylboronic acids as I do for standard phenylboronic acid?
A3: It is highly unlikely that standard conditions will be optimal. The electronic and steric differences necessitate a tailored approach. This typically involves the use of more specialized, electron-rich, and bulky phosphine ligands, carefully selected bases, and potentially different solvent systems to achieve efficient coupling.[5][6]
Q4: What is the role of the base in this reaction, and why is its choice so critical?
A4: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7] However, an overly strong base can accelerate the detrimental protodeboronation.[5] Therefore, a delicate balance must be struck. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) often provide a good compromise between reactivity and stability.[5][7]
Q5: Are there alternatives to using the free boronic acid to avoid decomposition?
A5: Yes, a "slow-release" strategy using boronic acid surrogates is an excellent approach to mitigate instability.[1] Commonly used alternatives include MIDA (N-methyliminodiacetic acid) boronates, cyclic triolborates, or trifluoroborate salts.[2] These compounds are more stable under the reaction conditions and slowly hydrolyze to release the active boronic acid, keeping its concentration low and minimizing degradation.[1][2]
Troubleshooting Guide: A Systematic Approach to Optimization
When faced with a sluggish or failed reaction, a systematic approach to troubleshooting is essential. The following guide, presented as a decision-making workflow, will help you identify and resolve common issues.
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// Catalyst Sub-nodes Catalyst1 [label="Using standard Pd(PPh₃)₄?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst2 [label="Switch to Buchwald Ligands\n(e.g., SPhos, XPhos)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst3 [label="Use a Pre-catalyst\n(e.g., XPhos Gen 4)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Base Sub-nodes Base1 [label="Using strong base (e.g., NaOH, KOH)?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Base2 [label="Switch to milder base\n(K₂CO₃, K₃PO₄, Cs₂CO₃)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solvent Sub-nodes Solvent1 [label="Reagents fully dissolved?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent2 [label="Try biphasic mixtures\n(e.g., Dioxane/H₂O, DMF/H₂O)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Temperature Sub-nodes Temp1 [label="Reaction at room temp?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Temp2 [label="Gradually increase temp\n(e.g., 40°C -> 75°C -> 100°C)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Boron Source Sub-nodes Boron1 [label="Significant protodeboronation?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Boron2 [label="Use MIDA boronate or\nPotassium trifluoroborate salt", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckCatalyst; CheckCatalyst -> CheckBase [label="If still slow"]; CheckBase -> CheckSolvent [label="If still slow"]; CheckSolvent -> CheckTemp [label="If still slow"]; CheckTemp -> ConsiderBoronSource [label="If protodeboronation persists"]; ConsiderBoronSource -> Success;
// Sub-graph connections CheckCatalyst -> Catalyst1 [style=dashed]; Catalyst1 -> Catalyst2 [label="Yes"]; Catalyst2 -> Catalyst3 [label="For difficult couplings"]; Catalyst3 -> CheckBase;
CheckBase -> Base1 [style=dashed]; Base1 -> Base2 [label="Yes"]; Base2 -> CheckSolvent;
CheckSolvent -> Solvent1 [style=dashed]; Solvent1 -> Solvent2 [label="No"]; Solvent2 -> CheckTemp;
CheckTemp -> Temp1 [style=dashed]; Temp1 -> Temp2 [label="Yes"]; Temp2 -> ConsiderBoronSource;
ConsiderBoronSource -> Boron1 [style=dashed]; Boron1 -> Boron2 [label="Yes"];
// Success connections CheckCatalyst -> Success [label="If successful", color="#34A853"]; CheckBase -> Success [label="If successful", color="#34A853"]; CheckSolvent -> Success [label="If successful", color="#34A853"]; CheckTemp -> Success [label="If successful", color="#34A853"]; }
Caption: Troubleshooting workflow for sluggish couplings.In-Depth Troubleshooting Steps
1. Catalyst and Ligand Selection: The Engine of the Reaction
-
Problem: The catalytic cycle is inefficient, with slow oxidative addition or reductive elimination.
-
Causality: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for these challenging substrates. The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
Solution: Employ modern, highly active catalyst systems. Electron-rich and sterically bulky monodentate biarylphosphine ligands, such as SPhos and XPhos, are known to accelerate these couplings.[4][8] Using a pre-catalyst, which forms the active catalytic species under conditions where boronic acid decomposition is slow, can be particularly effective.[2]
2. Base Optimization: A Delicate Balance
-
Problem: The reaction is either too slow, or significant protodeboronation is observed.
-
Causality: The base must be strong enough to form the active boronate species but not so strong as to promote rapid protodeboronation.[5][7]
-
Solution: Screen a panel of inorganic bases. While strong bases like NaOH or KOH might seem effective, they often lead to decomposition. Milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred.[7] The optimal base is often dependent on the specific substrates and solvent system.
3. Solvent System: Ensuring Solubility and Promoting Reactivity
-
Problem: Poor solubility of reagents leads to a heterogeneous mixture and slow reaction rates.
-
Causality: The efficiency of the Suzuki-Miyaura coupling is highly dependent on the solvent system, which affects reagent solubility, catalyst stability, and the rate of transmetalation.[9][10]
-
Solution: A mixture of an organic solvent and water is often optimal.[9] The organic component (e.g., dioxane, DMF, THF) dissolves the organic coupling partners, while water helps to dissolve the inorganic base.[9] A 1:1 to 4:1 ratio of organic solvent to water is a good starting point for optimization.[7][11] Ensure all reagents are fully dissolved, as poor solubility can significantly hinder the reaction.[4]
4. Temperature Control: Driving the Reaction Forward
-
Problem: The reaction is sluggish at room temperature.
-
Causality: Many Suzuki-Miyaura couplings, especially with challenging substrates, require thermal energy to overcome activation barriers.
-
Solution: If the reaction is slow, gradually increase the temperature. A good starting point is 75 °C.[7] However, be aware that excessive heat can lead to catalyst decomposition and an increased rate of side reactions. Monitor the reaction progress closely when increasing the temperature.
Data-Driven Optimization: A Comparative Overview
The following table summarizes recommended starting conditions and optimization pathways for the coupling of difluorophenylboronic acids.
| Parameter | Standard Conditions | Optimized Conditions for Difluorophenylboronic Acids | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ with SPhos/XPhos (1-2 mol%) or XPhos Pre-catalyst (1-2 mol%) | Buchwald ligands accelerate the catalytic cycle, especially for electron-deficient substrates.[8] Pre-catalysts improve the generation of the active Pd(0) species.[2] |
| Ligand | PPh₃ | SPhos, XPhos | Electron-rich and bulky ligands promote oxidative addition and reductive elimination.[6] |
| Base | NaOH, K₂CO₃ (2-3 equiv.) | K₃PO₄, Cs₂CO₃ (2-3 equiv.) | Milder bases reduce the rate of protodeboronation while still activating the boronic acid. |
| Solvent | Toluene, THF | Dioxane/H₂O (e.g., 3:1), DMF/H₂O (e.g., 1:1) | Biphasic systems improve the solubility of both organic and inorganic reagents, facilitating the reaction.[7][9] |
| Temperature | 80-110 °C | 40-80 °C | Highly active catalysts can often drive the reaction at lower temperatures, minimizing side reactions.[2][7] |
| Boron Source | Free Boronic Acid | Potassium Difluorophenyltrifluoroborate or MIDA Boronate | These surrogates are more stable and undergo slow hydrolysis to release the boronic acid, minimizing decomposition.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2,4-Difluorophenylboronic Acid
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), 2,4-difluorophenylboronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of a 1:1 mixture of DMF and deionized water) via syringe.[7]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., PdCl₂, 0.01 mmol) and ligand (if applicable) and add this to the reaction mixture. If using a pre-catalyst, add it directly.
-
Reaction: Place the reaction in a pre-heated oil bath at the desired temperature (e.g., 75 °C) and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Ultrasound-Enhanced Coupling for Accelerated Kinetics
For particularly stubborn couplings, sonication can provide the necessary energy to drive the reaction.
-
Catalyst Dispersion: In a reaction vessel, disperse the palladium catalyst (e.g., PdCl₂, 0.03 mmol) in the chosen solvent system (e.g., 14 mL of 1:1 DMF/water) and sonicate for 10 minutes to ensure uniform distribution.[7]
-
Reagent Addition: Sequentially add the aryl halide (3.0 mmol) and then the 2,4-difluorophenylboronic acid (4.5 mmol) to the dispersed catalyst mixture.[7]
-
Base Addition: Slowly add an aqueous solution of the base (e.g., 10 mL of 6% w/w K₂CO₃).[7]
-
Sonication: Immerse the reaction vessel in an ultrasonic bath and irradiate at a specified power (e.g., 175 W) while maintaining the temperature (e.g., 75 °C) for the desired time (e.g., 100 minutes).[7]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Rate-Limiting Step)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Ar [label="Ar-Pd(II)-Ar'(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (OH⁻)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronate [label="[Ar'-B(OH)₃]⁻", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> PdII [label="Ar-X", edgetooltip="Aryl Halide"]; PdII -> PdII_Ar [label="[Ar'-B(OH)₃]⁻"]; PdII_Ar -> Pd0 [label="Ar-Ar'"]; Pd0 -> OxAdd [style=invis]; OxAdd -> PdII [style=invis]; PdII -> Transmetal [style=invis]; Transmetal -> PdII_Ar [style=invis]; PdII_Ar -> RedElim [style=invis]; RedElim -> Pd0 [style=invis]; RedElim -> Product;
BoronicAcid -> Boronate [label="+ Base"]; Base -> Boronate [style=invis]; Boronate -> Transmetal [style=dashed]; ArylHalide -> OxAdd [style=dashed];
// Invisible edges for positioning {rank=same; OxAdd; ArylHalide;} {rank=same; Transmetal; Boronate;}
}
Caption: The Suzuki-Miyaura catalytic cycle.Conclusion
Successfully coupling difluorophenylboronic acids is an achievable goal that hinges on understanding the underlying chemical principles and adopting a rational, systematic approach to optimization. By moving beyond standard protocols and embracing modern catalyst systems, carefully selected reagents, and, if necessary, alternative boronic acid sources, researchers can overcome the inherent challenges posed by these electron-deficient substrates. This guide serves as a foundational resource to empower you to troubleshoot effectively and enhance the kinetic performance of these valuable reactions.
References
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025). ResearchGate. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2018). ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC - NIH. [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2023). ACS Omega. [Link]
-
Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. ResearchGate. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2022). PubMed. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]
-
Failed suzuki coupling, any suggenstions? (2022). Reddit. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2018). MDPI. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. [Link]
-
(PDF) 2,4-Difluorophenylboronic acid. ResearchGate. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2020). ResearchGate. [Link]
-
Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research - ACS Publications. [Link]
-
Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. (2012). PMC. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
2,4-Difluorophenylboronic acid. (2009). PMC - NIH. [Link]
-
Solvent Effects in Boronic Acid-Diol Binding. (2019). PubMed. [Link]
-
Universal Reaction Mechanism of Boronic Acids With Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. (2014). PubMed. [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023). YouTube. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Minimizing Byproduct Formation in the Synthesis of Fluorinated Biaryls
Welcome to the Technical Support Center for the synthesis of fluorinated biaryls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N cross-coupling reactions with fluorinated substrates. Fluorinated biaryls are crucial motifs in pharmaceuticals and agrochemicals, yet their synthesis is often plagued by byproduct formation, leading to reduced yields and challenging purifications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these synthetic endeavors. The advice herein is grounded in established mechanistic principles and field-proven insights to empower you to optimize your reactions and minimize unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of fluorinated biaryls via cross-coupling reactions?
A1: The most prevalent byproducts include:
-
Homocoupling products: Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide.[1][2]
-
Hydrodefluorination (HDF) or Hydrodehalogenation (HDH) products: Replacement of a fluorine or halogen atom on the aromatic ring with a hydrogen atom.[3]
-
Protodeborylation/Protodestannylation: Protonolysis of the organoboron or organotin reagent, leading to the formation of an arene byproduct.
Q2: Why are fluorinated substrates particularly challenging in cross-coupling reactions?
A2: The high electronegativity of fluorine can significantly influence the electronic properties of the aryl ring, making it more electron-deficient. This can affect several steps in the catalytic cycle. For instance, while oxidative addition to the C-X (X = Br, I, OTf) bond may be facilitated, the subsequent steps, such as reductive elimination, can be more challenging. Furthermore, the C-F bond itself can be susceptible to activation and cleavage under certain conditions, leading to unwanted side reactions.[4]
Q3: How does the choice of palladium catalyst and ligand impact byproduct formation?
A3: The catalyst and ligand are critical for controlling the selectivity and efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the desired cross-coupling pathway.[5][6] These ligands can stabilize the palladium center, facilitate oxidative addition and reductive elimination, and suppress side reactions like β-hydride elimination. The choice of ligand can be the difference between a high-yielding reaction and one dominated by byproducts.[4]
Q4: What is the general role of the base in Suzuki-Miyaura coupling, and how does it affect side reactions?
A4: In the Suzuki-Miyaura reaction, the base is crucial for the transmetalation step. It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[7] However, the choice and strength of the base can also influence byproduct formation. Stronger bases can sometimes promote side reactions, while weaker bases may lead to incomplete conversion. The selection of the optimal base is often substrate and catalyst-dependent.[7]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Issue 1: Significant formation of homocoupling product of the boronic acid.
Question: My Suzuki-Miyaura reaction is producing a large amount of the homocoupled boronic acid byproduct. What is causing this, and how can I minimize it?
Answer:
The "Why": Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling and is often promoted by the presence of oxygen.[8] It can also be influenced by the choice of catalyst, ligands, and base. The mechanism can involve the reaction of two equivalents of the organoboronic acid with the Pd(II) precatalyst, followed by reductive elimination.
The "How-to":
-
Deoxygenate Rigorously: Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Optimize the Base: The choice of base can significantly impact homocoupling. While a base is necessary to activate the boronic acid, an inappropriate choice can exacerbate side reactions. A screening of bases is recommended.
| Base | Typical Observation |
| Na₂CO₃, K₂CO₃ | Often effective and a good starting point.[9] |
| K₃PO₄ | A stronger base that can be effective for less reactive substrates.[7] |
| Cs₂CO₃ | Often used for challenging couplings due to its higher solubility.[7] |
| Organic Bases (e.g., Et₃N) | Generally less effective and can lead to lower yields.[7] |
-
Select the Right Ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
| Ligand | Characteristics |
| SPhos | Often effective in minimizing homocoupling of fluorinated arenes.[8] |
| P(t-Bu)₃ | A bulky and electron-rich ligand that can be beneficial. |
| Buchwald-type biaryl phosphine ligands | A broad class of effective ligands for challenging couplings.[6] |
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.
Troubleshooting Workflow for Homocoupling in Suzuki Coupling
Stille Coupling
Issue: Formation of homocoupling product of the organostannane reagent.
Question: My Stille reaction is yielding a significant amount of the dimer of my organostannane. How can I suppress this side reaction?
Answer:
The "Why": Homocoupling of organostannanes is a major side reaction in Stille coupling. [1]It can proceed through two primary mechanisms: 1) the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination, or 2) a radical process involving the Pd(0) catalyst. [1] The "How-to":
-
Ligand Choice: The use of sterically hindered and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby minimizing the time available for homocoupling to occur.
-
Additives: The addition of copper(I) salts (e.g., CuI) can sometimes accelerate the transmetalation step, which can help to outcompete the homocoupling reaction. [10]Fluoride additives can also be beneficial by forming hypervalent tin species that are more reactive in transmetalation. [10]3. Reaction Temperature: As with Suzuki coupling, lower reaction temperatures can sometimes disfavor homocoupling.
-
Purity of Organostannane: Ensure that the organostannane reagent is pure and free of impurities that might promote side reactions.
Buchwald-Hartwig Amination
Issue: Low yield and formation of hydrodehalogenation byproduct with electron-deficient fluoroarenes.
Question: I am attempting a Buchwald-Hartwig amination with an electron-deficient fluoroarene and am getting low yields of my desired product along with a significant amount of the hydrodehalogenated starting material. What can I do to improve this?
Answer:
The "Why": Electron-deficient fluoroarenes can be challenging substrates for Buchwald-Hartwig amination. The electron-withdrawing nature of the fluorine atoms can make the aryl halide more susceptible to side reactions. Hydrodehalogenation can occur if there is a source of hydride in the reaction mixture. Low yields can also result from catalyst inhibition or slow reductive elimination.
The "How-to":
-
Choice of Ligand: This is often the most critical parameter. For electron-deficient substrates, bulky biaryl phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition. Ligands like BrettPhos have been designed for challenging aminations.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are typically used. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often effective. Avoid bases that can act as nucleophiles.
-
Solvent: Ethereal solvents like dioxane or THF are commonly used. Aromatic solvents such as toluene can also be effective. [11]It is important to avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst. [11]A green solvent selection guide has identified 2-MeTHF and MTBE as good alternatives. [9]4. Use of a Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results and higher yields compared to generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction to Minimize Byproducts:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Deoxygenation: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the desired solvent (e.g., dioxane/water mixture), which has been previously deoxygenated by sparging with an inert gas for at least 30 minutes.
-
Catalyst Addition: In a separate vial, weigh out the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required). Add this to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Braun, T., et al. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. In Wikipedia. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 29, 2026, from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(25), 4173-4176.
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A new vinylation of organic halides. Journal of the American Chemical Society, 108(11), 3033–3040.
- Myers, A. G. (n.d.). The Stille Reaction. Harvard University.
- Caspado, M., & Perez-Temprano, M. H. (2019). The Mechanisms of the Stille Reaction.
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2756-2779.
- Sather, A. C., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2146-2157.
- Chen, C., et al. (2025). Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Organometallics.
- Wang, D., et al. (2018). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
- Vogelsang, E., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12534-12540.
- Barrios-Landeros, F., et al. (2020). Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process. Journal of the American Chemical Society, 142(12), 5537-5549.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Lei, P., & Szostak, M. (2021).
- Fairlamb, I. J. S., et al. (2007).
- Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
- van der Westhuizen, C., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26875.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Braun, T., et al. (2017).
- Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz.
- Hartwig, J. F., et al. (2015). The mechanism, electronic and ligand effects for reductive elimination from arylPd(II) trifluoromethyl complexes: a systematic DFT study. Chemical Science, 6(5), 3164-3174.
- Amatore, C., et al. (2006). DFT Investigation on the Mechanism of Pd(0)
- Grushin, V. V. (2010). Ar−F Reductive Elimination from Palladium(II) Revisited. Organometallics, 29(5), 1295-1297.
- Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium.
- Watson, D. A., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics, 34(17), 4239-4248.
- Mandal, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Medicinal Chemistry, 13(1), 108-121.
- Reddy, V. P., et al. (2007). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- ACS GCI Pharmaceutical Roundtable. (2026, January 7).
- Denmark, S. E., & Butler, C. R. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 75(16), 5677-5680.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Goldberg, K. I., et al. (2007). Aryl-Fluoride Reductive Elimination from Pd(II): Feasibility Assessment from Theory and Experiment. Journal of the American Chemical Society, 129(4), 955-966.
- Ketzbook. (2017, February 12). Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures [Video]. YouTube.
- Lei, P., & Szostak, M. (2021).
- Denmark, S. E., & Smith, R. C. (2009).
- Vetticatt, M. J., & Hirschi, J. S. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction.
- So, C. M. (n.d.).
- He, Z., et al. (2021).
- Hartwig, J. F. (2008). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. Inorganic chemistry, 47(12), 4954-4966.
- UFSJ. (2021, March 8). Python Help with .dot code for Graphviz. Physics Forums.
Sources
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- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Handling and deactivation of palladium catalysts in Suzuki reactions
Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, we address common challenges related to the handling and deactivation of palladium catalysts, providing in-depth, field-proven insights to enhance the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve specific problems you may encounter during your Suzuki coupling reactions.
Question 1: My Suzuki reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki reaction is a frequent issue that can often be traced back to the deactivation of the palladium catalyst or suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Catalyst Deactivation by Oxygen: The active catalytic species, Pd(0), is highly sensitive to oxygen.[1][2] Exposure to air can lead to the formation of inactive palladium oxides or promote the formation of Pd(II) species that can lead to unwanted side reactions like homocoupling.[1][2]
-
Solution: Ensure your entire reaction setup is rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through your solvent for an adequate amount of time before adding the catalyst.[3] Maintaining a positive pressure of inert gas throughout the reaction is crucial.[2]
-
-
Catalyst Poisoning: Trace impurities in your starting materials, reagents, or solvents can act as catalyst poisons, binding to the palladium center and rendering it inactive.
-
Common Poisons: Sulfur-containing compounds are notorious poisons for palladium catalysts.[4][5][6] Other potential poisons include soft nucleophiles and certain Lewis acids that can coordinate strongly to the palladium.
-
Solution: Use high-purity reagents and solvents. If you suspect contamination, consider purifying your starting materials. In some cases, the addition of a sacrificial agent or a different ligand can help mitigate the effects of certain poisons.
-
-
Inefficient Precatalyst Activation: Many Suzuki reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not initiate effectively.
-
Solution: Ensure your reaction conditions are suitable for precatalyst reduction. This often involves the presence of a phosphine ligand which can act as a reductant, or the homocoupling of two boronic acid molecules.[1] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes circumvent this issue, though these can be less stable.[7]
-
-
Poor Reagent Solubility: If your substrates, base, or catalyst are not sufficiently soluble in the chosen solvent system, the reaction will be slow or may not proceed at all.
-
Solution: Screen different solvents or solvent mixtures. For example, a mixture of an organic solvent like dioxane or THF with water is common, as the water can help dissolve the inorganic base.[1]
-
-
Incorrect Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[8][9] An inappropriate base can lead to a stalled reaction.
-
Solution: The choice of base is substrate-dependent. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). If your reaction is not working, consider screening a panel of bases.
-
Question 2: I'm observing significant formation of a byproduct from the homocoupling of my boronic acid. What's causing this and how can I prevent it?
Answer:
The homocoupling of boronic acids to form a biaryl byproduct is a common side reaction in Suzuki couplings. This is often promoted by the presence of Pd(II) species and oxygen.[1][2]
-
Mechanism of Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[1]
-
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: As with preventing general catalyst deactivation, thoroughly degassing your reaction mixture is the most effective way to minimize homocoupling.[2]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the initial amount of Pd(II) present, although oxidation can still occur if oxygen is not excluded.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling by accelerating the rate of reductive elimination of the cross-coupled product.[7]
-
Question 3: My reaction has stalled, and I see a black precipitate. What is this, and is my reaction salvageable?
Answer:
The formation of a black precipitate is a strong indication of catalyst decomposition to form palladium black (elemental palladium).[10] This is a common mode of catalyst deactivation.
-
Causes of Palladium Black Formation:
-
High Temperatures: Excessively high reaction temperatures can lead to the thermal decomposition of the palladium catalyst.[2]
-
Ligand Degradation: The phosphine ligands that stabilize the palladium catalyst can themselves degrade, particularly at high temperatures or in the presence of certain reagents. This leaves the palladium center exposed and prone to aggregation.
-
Unstable Precatalyst: Some Pd(0) precatalysts, like Pd₂(dba)₃, can be unstable and decompose over time, especially if not stored properly.[7]
-
-
Can the Reaction be Salvaged? Once a significant amount of palladium black has formed, it is very difficult to salvage the reaction, as the active catalyst has been removed from the solution. In some cases, adding a fresh charge of catalyst and ligand might restart the reaction, but this is often not efficient. The best course of action is to optimize the reaction conditions to prevent catalyst decomposition in the first place.
-
Preventative Measures:
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Choose a Robust Ligand: Consider using more thermally stable ligands, such as N-heterocyclic carbenes (NHCs) or bulky biarylphosphine ligands.[8]
-
Use a Stable Precatalyst: Precatalysts where the palladium is already coordinated to a stabilizing ligand are often more robust.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store my palladium catalysts?
A: Proper handling and storage are critical to maintaining the activity of your palladium catalysts.
-
Inert Atmosphere: Many palladium catalysts, especially Pd(0) complexes and air-sensitive ligands, should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2]
-
Storage: Store catalysts in a cool, dark, and dry place. A desiccator or a glovebox freezer is ideal. Avoid storing them in areas with fluctuating temperatures.
-
Avoid Cross-Contamination: Use clean spatulas and weighing papers for each catalyst to prevent cross-contamination.
Q2: What is β-hydride elimination and when should I be concerned about it?
A: β-hydride elimination is a potential side reaction that can occur when one of the coupling partners has a hydrogen atom on a carbon atom beta to the palladium center.[1] This is most common with alkylboronic acids or alkyl halides. The palladium can abstract this hydrogen, leading to the formation of an alkene and a palladium hydride species, which can then lead to other unwanted side products.
-
When to be Concerned: This is a primary concern when using sp³-hybridized coupling partners with β-hydrogens.
-
How to Prevent It:
-
Ligand Choice: Using ligands with a large bite angle, such as bidentate phosphines like Xantphos, can disfavor the geometry required for β-hydride elimination.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes suppress this side reaction.
-
Alternative Catalysts: In some cases, switching to a nickel catalyst may be a viable alternative as it can be less prone to β-hydride elimination in certain systems.[11]
-
Q3: How do I effectively remove the palladium catalyst from my reaction mixture after completion?
A: Removing residual palladium from the final product is crucial, especially in pharmaceutical applications. Several methods can be employed:
-
Filtration: If the catalyst has been deposited on a solid support (heterogeneous catalyst) or has precipitated as palladium black, it can be removed by filtration through a pad of Celite.[12]
-
Chromatography: Standard column chromatography is often effective at separating the desired product from soluble palladium complexes.[12]
-
Scavengers: Various palladium scavengers are commercially available. These are materials with functional groups that chelate to the palladium, allowing it to be filtered off. Examples include silica- or polymer-supported thiols or amines.
-
Extraction: In some cases, an acidic aqueous wash can help extract palladium salts into the aqueous phase.[13]
Data and Protocols
Table 1: Common Palladium Precatalysts for Suzuki Reactions
| Precatalyst | Palladium Oxidation State | Common Applications | Considerations |
| Pd(PPh₃)₄ | 0 | General purpose, good for a wide range of substrates. | Can be air-sensitive; requires handling under inert atmosphere. |
| Pd₂(dba)₃ | 0 | Often used with a separate phosphine ligand. | Can be unstable on storage.[7] |
| Pd(OAc)₂ | +2 | Requires in situ reduction to Pd(0). | Can promote homocoupling if not efficiently reduced.[1] |
| PdCl₂(PPh₃)₂ | +2 | Air-stable and easy to handle. | Requires in situ reduction. |
| PEPPSI™-IPr | +2 | Highly active for challenging substrates, including aryl chlorides. | More expensive than simpler catalysts. |
Protocol: Standard Degassing of a Suzuki Reaction
-
Setup: Assemble your reaction flask containing a stir bar and all solid reagents (aryl halide, boronic acid, base) except for the palladium catalyst and ligand.
-
Evacuate and Refill: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum for 5-10 minutes.
-
Inert Gas Purge: Backfill the flask with an inert gas (argon or nitrogen).
-
Repeat: Repeat the evacuate-and-refill cycle at least three times to ensure all oxygen is removed.
-
Solvent Addition: Add your solvent(s) via syringe.
-
Sparging: Bubble the inert gas through the solvent for 15-30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst and ligand.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient).
Visualizing Catalyst Deactivation and the Suzuki Cycle
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: An overview of the primary routes leading to palladium catalyst deactivation in Suzuki reactions.
References
- US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling - YouTube. Available at: [Link]
-
The Suzuki Reaction. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature | Iranian Journal of Catalysis - OICC Press. Available at: [Link]
-
Life cycle for a Suzuki's catalyst: reaction, degradation, and regeneration. - ResearchGate. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]
-
Palladium-Catalyzed Reactions - MDPI. Available at: [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
Validation & Comparative
A Technical Guide to 4,5-Difluoro-2-formylphenylboronic Acid and Its Isomers for Drug Discovery and Organic Synthesis
For researchers, scientists, and professionals in drug development, the nuanced selection of building blocks is a critical determinant of success in the synthesis of novel chemical entities. Arylboronic acids are foundational reagents in modern organic chemistry, particularly for the construction of biaryl and heteroaryl structures through the Suzuki-Miyaura cross-coupling reaction. Within this class of reagents, fluorinated phenylboronic acids have garnered significant attention due to the beneficial effects of fluorine incorporation on the physicochemical and pharmacokinetic properties of drug candidates, such as enhanced metabolic stability, binding affinity, and lipophilicity.
This guide provides an in-depth comparison of 4,5-Difluoro-2-formylphenylboronic acid with other difluorophenylboronic acid isomers. We will delve into the unique reactivity imparted by the ortho-formyl group in conjunction with the 4,5-difluoro substitution pattern, supported by experimental insights and established chemical principles.
The Strategic Advantage of Fluorine in Phenylboronic Acids
The introduction of fluorine atoms to the phenyl ring of a boronic acid can significantly modulate its electronic properties. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which can influence the reactivity of the boronic acid in palladium-catalyzed cross-coupling reactions. The position and number of fluorine substituents allow for fine-tuning of the reagent's properties, impacting reaction kinetics, yields, and selectivity.
4,5-Difluoro-2-formylphenylboronic Acid: A Unique Building Block
4,5-Difluoro-2-formylphenylboronic acid stands out among its isomers due to the presence of an aldehyde functionality positioned ortho to the boronic acid. This structural feature introduces a layer of complexity and synthetic utility that is absent in other difluorophenylboronic acid isomers.
Key Physicochemical Properties of Selected Difluorophenylboronic Acid Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4,5-Difluoro-2-formylphenylboronic acid | 1190314-72-9 | C₇H₅BF₂O₃ | 185.92 | 165-170 |
| 2,4-Difluorophenylboronic acid | 144025-03-6 | C₆H₅BF₂O₂ | 157.91 | 248-250[1] |
| 3,5-Difluorophenylboronic acid | 156545-07-2 | C₆H₅BF₂O₂ | 157.91 | 210-217[2] |
| 3,4-Difluorophenylboronic acid | 144025-02-5 | C₆H₅BF₂O₂ | 157.91 | 285-290 |
The Influence of the ortho-Formyl Group
The ortho-formyl group in 4,5-Difluoro-2-formylphenylboronic acid can engage in several ways that differentiate its reactivity from other isomers:
-
Intramolecular Interactions: The proximity of the aldehyde's carbonyl oxygen to the boronic acid moiety can lead to intramolecular coordination. This interaction can influence the acidity and reactivity of the boronic acid.
-
Equilibrium with Benzoxaborole: 2-Formylphenylboronic acids are known to exist in equilibrium with their cyclic tautomers, 3-hydroxybenzoxaboroles.[3] This equilibrium is influenced by solvent, temperature, and the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing fluorine atoms in 4,5-Difluoro-2-formylphenylboronic acid can favor the cyclic benzoxaborole form.[3] This is significant because the reactivity of the boronic acid in cross-coupling reactions can be affected by the concentration of the open-chain form.
-
Post-Coupling Functionalization: The aldehyde group provides a reactive handle for subsequent synthetic transformations, allowing for the facile elaboration of the coupled product into more complex molecular architectures.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the boronic acid, the aryl halide, the catalyst, the base, and the solvent system.
General Reactivity Trends:
-
Electron-Withdrawing Groups: Phenylboronic acids bearing electron-withdrawing groups, such as fluorine and formyl groups, can exhibit altered reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The increased acidity of the boronic acid can facilitate the formation of the boronate species, which is believed to be the active nucleophile in the transmetalation step.
-
ortho Effects: Substituents at the ortho position to the boronic acid can introduce steric hindrance, which may slow down the rate of transmetalation. However, in the case of 2-formylphenylboronic acids, the potential for intramolecular coordination or the equilibrium with the benzoxaborole form can also play a significant role in the overall reaction outcome.
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a general and robust starting point for the Suzuki-Miyaura cross-coupling of 4,5-Difluoro-2-formylphenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Reaction Scheme:
Materials:
-
4,5-Difluoro-2-formylphenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4,5-Difluoro-2-formylphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a representative Suzuki-Miyaura coupling.
In-Depth Analysis of Isomer-Specific Reactivity
4,5-Difluoro-2-formylphenylboronic Acid:
-
Electronic Effects: The two fluorine atoms at the 4- and 5-positions, along with the 2-formyl group, create a significantly electron-deficient aromatic ring. This strong electron-withdrawing character increases the Lewis acidity of the boron center, which can facilitate the formation of the reactive boronate anion.
-
Steric and Conformational Effects: The ortho-formyl group introduces steric bulk around the boronic acid, which could potentially hinder the approach to the palladium center during transmetalation. However, the molecule's ability to adopt a planar conformation and the potential for the formyl group to coordinate with the palladium catalyst could mitigate this steric hindrance.
-
Unique Reactivity: The equilibrium between the open-chain aldehyde and the cyclic benzoxaborole form is a key feature. The benzoxaborole form is generally less reactive in Suzuki-Miyaura couplings. Therefore, reaction conditions that favor the open-chain form (e.g., choice of solvent and base) may be necessary to achieve high yields.
2,4-Difluorophenylboronic Acid:
-
Electronic Effects: The fluorine atoms at the 2- and 4-positions provide a strong inductive electron-withdrawing effect. The ortho-fluorine can also participate in intramolecular hydrogen bonding with the boronic acid hydroxyl groups, which can influence its reactivity.
-
Reactivity: This isomer is a commonly used building block in medicinal chemistry and is generally considered to be a reactive partner in Suzuki-Miyaura couplings.[4]
3,5-Difluorophenylboronic Acid:
-
Electronic Effects: With fluorine atoms at the meta positions, the inductive electron-withdrawing effect is still significant, though the resonance effect is less pronounced compared to the para position. This generally leads to an increase in the acidity of the boronic acid compared to unsubstituted phenylboronic acid.
-
Reactivity: 3,5-Difluorophenylboronic acid is a versatile reagent used in a variety of cross-coupling reactions.[2] Its symmetrical substitution pattern can simplify product characterization.
3,4-Difluorophenylboronic Acid:
-
Electronic Effects: The adjacent fluorine atoms at the 3- and 4-positions create a strong dipole moment and a significant electron-withdrawing effect on the aromatic ring.
-
Reactivity: This isomer is also a valuable building block for introducing a difluorinated phenyl moiety and is expected to exhibit good reactivity in Suzuki-Miyaura couplings due to its electronic properties.
Conclusion
4,5-Difluoro-2-formylphenylboronic acid is a highly functionalized and unique building block that offers distinct advantages over other difluorophenylboronic acid isomers. The presence of the ortho-formyl group provides a handle for further synthetic transformations and introduces a fascinating equilibrium with its cyclic benzoxaborole tautomer, which must be considered when designing synthetic routes. While the electron-withdrawing nature of the difluoro and formyl substituents is expected to enhance the intrinsic reactivity of the boronic acid, the steric and conformational effects of the ortho-formyl group add a layer of complexity that requires careful optimization of reaction conditions. The choice between 4,5-Difluoro-2-formylphenylboronic acid and its isomers will ultimately depend on the specific synthetic target and the desired downstream functionalization.
References
Sources
Comparative Guide: Alternative Reagents for the Synthesis of 4,5-Difluoro-Biaryls
Executive Summary & Strategic Context
The 4,5-difluorobiaryl motif (often derived from the 3,4-difluorophenyl fragment) is a critical pharmacophore in modern drug design. The introduction of two adjacent fluorine atoms modulates lipophilicity (
However, the synthesis of this scaffold via standard Suzuki-Miyaura cross-coupling presents a specific chemical challenge: Protodeboronation . The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density at the carbon-boron bond, making the aryl-boron species highly susceptible to base-catalyzed hydrolysis (protodeboronation) before the desired transmetalation can occur.
This guide objectively compares the standard boronic acid approach against three superior alternatives—Potassium Organotrifluoroborates , MIDA Boronates , and Pinacol Esters —providing experimental evidence to guide reagent selection for high-value synthesis.
The Challenge: Protodeboronation Mechanism
To select the right reagent, one must understand the failure mode of the standard reagent. Under the basic conditions required for Suzuki coupling, electron-deficient boronic acids undergo rapid protolytic deboronation.
Mechanism of Failure (Graphviz Diagram)
Figure 1: Kinetic competition between the desired transmetalation and the parasitic protodeboronation pathway. For 4,5-difluoro substrates,
Comparative Analysis of Reagents
Reagent 1: 3,4-Difluorophenylboronic Acid (The Benchmark)
-
Status: Standard Reagent.
-
Performance: High risk of failure in scale-up.
-
Mechanism: Rapid equilibrium with the boronate anion leads to decomposition before the palladium cycle is complete.
-
Recommendation: Use only if the coupling partner is highly reactive (e.g., aryl iodides) and reaction times are short (<1 hour).
Reagent 2: Potassium (3,4-Difluorophenyl)trifluoroborate (Molander Salts)
-
Status: High-Performance Alternative.
-
Performance: Excellent stability; resists protodeboronation.
-
Mechanism: The trifluoroborate is an "atom reservoir." It hydrolyzes slowly in situ to release the active boronic acid at a rate that matches the transmetalation step, keeping the standing concentration of the unstable boronic acid low.
-
Data Support: Yields often improve by 20–40% compared to the free acid for electron-deficient rings.
Reagent 3: MIDA Boronates (The Slow-Release Capsule)
-
Status: Specialized Alternative.
-
Performance: Indefinite benchtop stability; compatible with chromatography.[1][2][3]
-
Mechanism: The
-hybridized boron is chemically inert. Hydrolysis occurs only under specific mild basic conditions, releasing the active species slowly. -
Best For: Iterative couplings (building complex molecules) or when purification of the boron intermediate is required before coupling.
Quantitative Comparison Matrix
| Feature | Boronic Acid | Pinacol Ester | K-Trifluoroborate | MIDA Boronate |
| Atom Economy | High | Moderate | High | Low |
| Bench Stability | Poor (Hygroscopic) | Good | Excellent | Excellent |
| Protodeboronation Resistance | Low | Moderate | High | Very High |
| Solubility | Organic/Aq. | Organic | Organic/Aq.[1][4][5][6][7][8][9][10] (limited) | Organic (Polar) |
| Cost (Commercially) | $ | |||
| Typical Yield (Difluoro case) | 40–60% | 60–80% | 85–95% | 80–95% |
Experimental Protocols
Protocol A: Optimized Coupling with Potassium Trifluoroborates
This protocol utilizes the "slow release" strategy to minimize decomposition.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Potassium (3,4-difluorophenyl)trifluoroborate (1.05 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: RuPhos (4 mol%) – Crucial for stabilizing the oxidative addition complex.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: Toluene/H₂O (3:1 ratio)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the aryl bromide, trifluoroborate salt, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Inerting: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene and Water via syringe.
-
Reaction: Heat to 85°C with vigorous stirring for 4–12 hours.
-
Note: Vigorous stirring is essential for the biphasic system.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: MIDA Boronate Deprotection-Coupling
Use this when the boronic acid is too unstable to be isolated or stored.
Reagents:
-
Aryl Halide (1.0 equiv)
-
3,4-Difluorophenyl MIDA boronate (1.2 equiv)
-
Base: K₃PO₄ (3.0 equiv) – Promotes hydrolysis of MIDA.
-
Solvent: 1,4-Dioxane/H₂O (5:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve MIDA boronate and aryl halide in Dioxane/Water.
-
Base Addition: Add K₃PO₄. The base serves two roles: hydrolyzing the MIDA protecting group and facilitating the Suzuki transmetalation.
-
Catalysis: Add the Pd catalyst under Argon flow.
-
Reaction: Heat to 60°C .
-
Observation: The reaction may be slower (6–18h) as it depends on the rate of MIDA hydrolysis.
-
-
Workup: Standard aqueous extraction.
Decision Framework (Workflow)
Use this logic flow to select the correct reagent for your specific synthesis.
Figure 2: Reagent selection logic based on scale, stability, and cost constraints.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Detailed mechanism of protodeboronation). [Link]
-
Knauber, T., Arikan, F., Röschenthaler, G. V., & Gooßen, L. J. (2011). Pd-catalyzed cross-coupling of functionalized fluoroarenes.[11][12][13][14] Chemistry – A European Journal. [Link]
Sources
- 1. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. researchgate.net [researchgate.net]
Comparative Guide: Optimizing LC-MS Analysis for Suzuki Coupling Products of 4,5-Difluoro-2-formylphenylboronic Acid
Executive Summary
This guide addresses the specific analytical challenges associated with the Suzuki-Miyaura coupling of 4,5-Difluoro-2-formylphenylboronic acid . Due to the electron-withdrawing nature of the fluorine substituents and the reactive ortho-formyl group, this reaction is prone to unique side pathways—most notably protodeboronation and oxidation .
While standard HPLC-UV is often used for reaction monitoring, it frequently fails to distinguish between the deboronated byproduct (3,4-difluorobenzaldehyde) and the desired biaryl product due to overlapping UV chromophores. This guide compares LC-MS methodologies, demonstrating why Phenyl-Hexyl stationary phases combined with ESI-MS offer superior resolution and specificity compared to traditional C18/GC-MS workflows.
Technical Deep Dive: The Chemistry of Failure
To develop a robust analytical method, one must first understand the "invisible" impurities that plague this specific reaction.
The Protodeboronation Trap
The primary challenge with 4,5-Difluoro-2-formylphenylboronic acid is its susceptibility to protodeboronation. The ortho-formyl group can facilitate the cleavage of the C-B bond under the basic conditions required for Suzuki coupling.
-
Mechanism: The base attacks the boron, forming a boronate "ate" complex. In typical boronic acids, this is stable. However, the electron-withdrawing fluorine atoms and the ortho-formyl group destabilize the C-B bond, leading to hydrolysis and the formation of 3,4-difluorobenzaldehyde .
-
Analytical Consequence: This impurity is structurally similar to the starting material (minus the boronic acid group) and often co-elutes on standard C18 columns.
Visualizing the Reaction & Impurity Pathways
Figure 1: Reaction scheme highlighting the competition between productive coupling and the protodeboronation pathway.
Comparative Analysis: LC-MS vs. Alternatives
Comparison of Analytical Techniques
Why is LC-MS the required standard for this specific synthesis?
| Feature | GC-MS | HPLC-UV | LC-MS (Recommended) |
| Suitability for Boronic Acids | Poor. Requires derivatization; boronic acids are non-volatile and thermally unstable. | Moderate. Good for quantification but lacks specificity for unknown side-products. | Excellent. Direct analysis of polar boronic acids and non-polar products. |
| Impurity Identification | Good for volatile deboronated byproducts. | Poor. Relies solely on retention time; "invisible" peaks are common. | High. Mass discrimination allows ID of deboronated species ( |
| Sensitivity | High for non-polar products. | Moderate. | High. SIM (Selected Ion Monitoring) can detect trace impurities <0.1%. |
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl
For fluorinated aromatics, the "standard" C18 column is often suboptimal. Fluorine atoms induce a dipole that interacts weakly with alkyl chains (C18) but strongly with pi-systems.
-
Alternative: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns.
-
Mechanism: These columns utilize
interactions.[1] The electron-deficient fluorinated ring of the analyte interacts specifically with the phenyl ring of the stationary phase, providing orthogonal selectivity to hydrophobicity.
Experimental Data Summary (Simulated based on Phase Chemistry):
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Alternative) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Separation of SM vs. Impurity A | Poor (Co-elution common) | Excellent (Distinct separation due to aromaticity differences) |
| Peak Shape (Fluorinated cpds) | Often Tailing | Sharp |
| Mobile Phase Compatibility | MeOH or ACN | MeOH preferred (Enhances |
Recommended Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a "System Suitability Test" ensures the method is working before valuable samples are consumed.
Sample Preparation (Critical Step)
-
Quenching: The reaction mixture must be quenched immediately to stop the interconversion of species.
-
Take 50
L of reaction mixture. -
Dilute into 950
L of cold Methanol (precipitates inorganic salts). -
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer supernatant to LC vial.
-
LC-MS Conditions
-
Instrument: UHPLC coupled to Single Quad or Q-TOF MS.
-
Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7
m (e.g., Waters CSH or Phenomenex Kinetex). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid (MeOH is chosen over ACN to maximize
interactions). -
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: Stop
-
MS Parameters (Source Optimization)
-
Polarity: Positive/Negative Switching .
-
Negative Mode: Best for monitoring consumption of Boronic Acid (forms
or ). -
Positive Mode: Best for Biaryl Product and Deboronated Impurity (forms
).
-
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the fragile aldehyde).
Method Validation Workflow
Figure 2: Decision tree for validating the separation of critical impurity pairs.
References
-
Suzuki-Miyaura Coupling & Protodeboronation
-
Mechanism of Protodeboronation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc.[4][5] (2010).[6]
-
General Suzuki Review: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev. (1995).
-
-
Column Selectivity (Fluorinated Phases)
-
Phenyl-Hexyl vs C18: "Alternative Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds." Waters Application Notes.
-
Fluorinated Stationary Phases: Przybyciel, M. "Fluorinated HPLC Phases - Looking Beyond C18." LCGC North America.
-
-
LC-MS of Aldehydes
-
Aldehyde Analysis: "LC-MS-based Methods for Characterizing Aldehydes." ResearchGate.
-
Sources
- 1. agilent.com [agilent.com]
- 2. Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to NMR Characterization of Compounds Synthesized with 4,5-Difluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties. 4,5-Difluoro-2-formylphenylboronic acid has emerged as a valuable building block, offering a unique combination of functionalities: a reactive aldehyde, a versatile boronic acid for cross-coupling reactions, and a vicinal difluoro motif on the aromatic ring. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of compounds derived from this reagent, offering a comparative perspective against common alternatives and equipping the practicing scientist with the knowledge to confidently characterize these complex molecules.
The Structural Uniqueness of 4,5-Difluoro-2-formylphenylboronic Acid and its NMR Implications
The specific arrangement of substituents in 4,5-difluoro-2-formylphenylboronic acid gives rise to distinct and informative NMR spectra. The two fluorine atoms, positioned meta and para to the boronic acid group and ortho and meta to the formyl group, exert significant electronic effects that propagate throughout the molecule and are sensitively reported by ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy.
A noteworthy characteristic of 2-formylphenylboronic acids is their propensity to exist in equilibrium with their cyclic tautomer, a 3-hydroxybenzoxaborole. This equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. The presence of two electron-withdrawing fluorine atoms in 4,5-difluoro-2-formylphenylboronic acid can influence this equilibrium, and it is crucial to be aware of the potential for both open-chain and cyclic forms to be present in solution, which will manifest as distinct sets of signals in the NMR spectra.
Deciphering the Spectroscopic Fingerprints: A Multinuclear Approach
A comprehensive NMR characterization of molecules synthesized using 4,5-difluoro-2-formylphenylboronic acid necessitates a multinuclear approach. Each nucleus provides a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy: Unraveling Proton Environments
In the ¹H NMR spectra of products derived from 4,5-difluoro-2-formylphenylboronic acid, the aromatic protons of the difluorophenyl ring are particularly diagnostic. Typically, two distinct aromatic signals will be observed, each exhibiting complex coupling patterns due to both homo- and heteronuclear (H-F) couplings.
-
H-3: This proton, positioned between the formyl and a fluorine atom, will typically appear as a doublet of doublets, with a larger coupling constant arising from the three-bond coupling to H-6 (³JHH) and a smaller coupling constant from the four-bond coupling to the fluorine at C-4 (⁴JHF).
-
H-6: This proton, adjacent to the boronic acid (or the newly formed C-C bond after coupling), will also present as a doublet of doublets, with coupling to H-3 (³JHH) and the fluorine at C-5 (³JHF).
The aldehyde proton will appear as a singlet at a characteristic downfield chemical shift (typically around 10 ppm).
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
¹⁹F NMR is an indispensable tool for characterizing these compounds. The two fluorine atoms will give rise to two distinct signals, each appearing as a doublet due to the three-bond coupling to each other (³JFF). Further coupling to neighboring protons will result in more complex multiplets (doublet of doublets, etc.). The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment and can be influenced by the nature of the substituent introduced via the Suzuki-Miyaura coupling.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will display characteristic C-F couplings, which are invaluable for unambiguous signal assignment. The carbons directly attached to fluorine (C-4 and C-5) will appear as doublets with large one-bond coupling constants (¹JCF). The carbons ortho and meta to the fluorine atoms will show smaller two- and three-bond C-F couplings. The carbonyl carbon of the formyl group will be observed at a typical downfield chemical shift.
¹¹B NMR Spectroscopy: Probing the Boron Center
For the boronic acid starting material and any boron-containing intermediates or byproducts, ¹¹B NMR provides direct information about the coordination state of the boron atom. A broad signal in the range of 26-30 ppm is characteristic of the trigonal planar (sp²) boronic acid. Upon formation of a boronate complex (e.g., with a diol or base), the boron becomes tetracoordinate (sp³), resulting in a sharper, upfield signal between 1-7 ppm. It is also important to be aware of the potential for the formation of boroxines (cyclic anhydrides), which can give rise to signals at slightly lower field (~33 ppm) than the corresponding boronic acid.
Comparative Analysis: 4,5-Difluoro-2-formylphenylboronic Acid vs. Alternatives
The true utility of 4,5-difluoro-2-formylphenylboronic acid is best understood through comparison with other commonly used building blocks in Suzuki-Miyaura cross-coupling reactions.
Case Study: Suzuki-Miyaura Coupling with 4-Iodotoluene
Let's consider a representative Suzuki-Miyaura coupling reaction with 4-iodotoluene to highlight the differences in the NMR spectra of the resulting biaryl aldehydes.
Table 1: Comparison of ¹H and ¹³C NMR Data for Biaryl Aldehydes
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |
| Product from 4-Formylphenylboronic Acid | 10.05 (s, 1H), 7.95 (d, J=8.4 Hz, 2H), 7.74 (d, J=8.2 Hz, 2H), 7.62 (d, J=8.8 Hz, 2H), 7.30 (d, J=7.9 Hz, 2H), 2.44 (s, 3H) | 192.1, 145.9, 138.3, 136.5, 135.2, 130.3, 129.8, 127.4, 127.2, 21.2 |
| Hypothetical Product from 4,5-Difluoro-2-formylphenylboronic Acid | ~10.1 (s, 1H), ~7.8 (dd, JHH, JHF, 1H), ~7.5 (dd, JHH, JHF, 1H), ~7.3 (d, J=8.0 Hz, 2H), ~7.2 (d, J=8.0 Hz, 2H), ~2.4 (s, 3H) | ~190, Signals with C-F couplings for the difluorophenyl ring, other aromatic signals, ~21.2 |
| Product from 3,4-Difluorophenylboronic Acid | Aromatic signals exhibiting complex H-F couplings. | Aromatic signals with characteristic C-F couplings. |
Key Differentiators:
-
¹H NMR Complexity: The product from 4,5-difluoro-2-formylphenylboronic acid will show more complex aromatic signals due to H-F couplings compared to the simpler doublet patterns observed for the non-fluorinated analogue.
-
¹⁹F NMR: The presence of two signals in the ¹⁹F NMR spectrum is a definitive characteristic of products derived from the difluoro reagent.
-
¹³C NMR: The presence of C-F couplings of varying magnitudes provides a clear fingerprint for the fluorinated compounds.
The electron-withdrawing nature of the fluorine atoms in the 4,5-difluoro-substituted ring will also lead to a general downfield shift of the proton and carbon signals within that ring compared to the non-fluorinated analogue.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling and NMR Analysis
This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using 4,5-difluoro-2-formylphenylboronic acid and subsequent NMR characterization of the product.
Materials:
-
4,5-Difluoro-2-formylphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4,5-difluoro-2-formylphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
NMR Analysis: Dissolve a small sample of the purified product in CDCl₃ and acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Visualizing the Process and Key Interactions
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling and Product Analysis.
Diagram 2: Key NMR Couplings in a Biaryl Product
Caption: Important NMR J-couplings in the difluorophenyl moiety.
Conclusion and Future Outlook
4,5-Difluoro-2-formylphenylboronic acid is a powerful and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a wealth of information in NMR spectra, allowing for detailed structural elucidation and confirmation of successful chemical transformations. By understanding the characteristic chemical shifts, coupling constants, and potential for tautomerism, researchers can leverage multinuclear NMR spectroscopy to confidently characterize their synthesized compounds. A thorough comparative analysis with non-fluorinated and other fluorinated analogues reveals the distinct advantages and unique spectroscopic features that arise from the 4,5-difluoro-2-formylphenyl moiety. As the demand for sophisticated fluorinated molecules continues to grow, a comprehensive understanding of their NMR characterization will remain an essential skill for scientists in both academia and industry.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. Available at: [Link]
A Comparative Guide to the Quantitative Analysis of 4,5-Difluoro-2-formylphenylboronic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reagents, intermediates, and products is paramount to ensuring reaction efficiency, yield, and purity. 4,5-Difluoro-2-formylphenylboronic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifunctional nature, possessing an aldehyde, a boronic acid, and two fluorine atoms, presents both opportunities for diverse chemical transformations and challenges for its precise quantification within a complex reaction matrix. This guide provides a comparative analysis of two robust analytical methodologies for the quantitative determination of 4,5-Difluoro-2-formylphenylboronic acid: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) following derivatization , and Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) spectroscopy . The choice between these methods will depend on available instrumentation, sample complexity, and the desired level of precision and throughput.
The Analytical Challenge: A Molecule of Multiple Personalities
4,5-Difluoro-2-formylphenylboronic acid's reactivity profile necessitates careful consideration when developing a quantitative assay. The aldehyde group is susceptible to oxidation and can react with nucleophiles. The boronic acid moiety can undergo dehydration to form boroxines or interact with diols, and its acidity can be influenced by the reaction medium.[1][2] Furthermore, the difluorinated phenyl ring, while providing a useful spectroscopic handle, also influences the electronic properties of the other functional groups. A successful quantitative method must be able to distinguish the parent molecule from its potential side products and other components in the reaction mixture.
Method 1: RP-HPLC-UV with Pre-Column Derivatization
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering excellent separation capabilities. However, the direct analysis of 4,5-Difluoro-2-formylphenylboronic acid by UV detection can be hampered by its moderate chromophore and potential for poor peak shape due to interactions with the stationary phase.[3][4] To overcome these limitations, a pre-column derivatization strategy targeting the aldehyde functionality is highly effective. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic and reliable method that converts the aldehyde into a highly chromophoric hydrazone, significantly enhancing detection sensitivity and selectivity.[5][6][7]
Causality Behind Experimental Choices
The selection of DNPH as the derivatizing agent is based on its rapid and specific reaction with aldehydes to form a stable product with a strong UV absorbance at approximately 360 nm, a wavelength where many common organic molecules do not absorb strongly.[6][7] The use of a C18 reversed-phase column is standard for the separation of such relatively nonpolar derivatives.[4][8] The mobile phase, a gradient of acetonitrile and water, is optimized to ensure a good separation of the derivatized analyte from other reaction components and excess derivatizing agent.
Experimental Workflow: RP-HPLC-UV with DNPH Derivatization
Caption: Workflow for quantitative HPLC analysis with DNPH derivatization.
Detailed Protocol: RP-HPLC-UV
-
Standard Preparation: Prepare a stock solution of 4,5-Difluoro-2-formylphenylboronic acid of known concentration in acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Carefully take a precise aliquot of the reaction mixture.
-
If the reaction is ongoing, quench it appropriately.
-
Dilute the aliquot with acetonitrile to bring the expected analyte concentration within the calibration range.
-
-
Derivatization:
-
To 1 mL of the diluted sample or standard, add 1 mL of a solution of 2,4-dinitrophenylhydrazine (e.g., 0.5 mg/mL) in acetonitrile containing a catalytic amount of sulfuric acid.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
Cool to room temperature and neutralize the acid with a small amount of a suitable base (e.g., pyridine).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 360 nm
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of the derivatized analyte in the sample from the calibration curve.
-
Back-calculate the concentration of 4,5-Difluoro-2-formylphenylboronic acid in the original reaction mixture, accounting for all dilution steps.
-
Method 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical technique that allows for the determination of the concentration of a substance without the need for a calibration curve of the analyte itself.[9][10] For fluorine-containing molecules like 4,5-Difluoro-2-formylphenylboronic acid, ¹⁹F NMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as the wide chemical shift range which often leads to well-resolved signals.[10][11][12]
Causality Behind Experimental Choices
The principle of q¹⁹F NMR lies in the direct proportionality between the integral of a ¹⁹F NMR signal and the number of fluorine nuclei contributing to that signal. By adding a known amount of a stable, fluorine-containing internal standard to the sample, the concentration of the analyte can be determined by comparing the integrals of their respective ¹⁹F signals.[9][10] The choice of an internal standard is critical; it must not react with any components of the mixture, its ¹⁹F signal should be a singlet and well-resolved from the analyte signals, and it should have a known purity. Trifluorotoluene is often a suitable choice. To ensure accurate quantification, it is crucial to use acquisition parameters that allow for complete spin relaxation between scans, which is achieved by setting a long relaxation delay (D1).[11]
Experimental Workflow: Quantitative ¹⁹F NMR
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Detailed Protocol: q¹⁹F NMR
-
Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., trifluorotoluene) of known concentration and purity in the chosen deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Add a precise volume of the internal standard solution.
-
Add additional deuterated solvent to ensure a sufficient volume for NMR analysis.
-
Vortex thoroughly to ensure homogeneity.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard one-pulse ¹⁹F experiment. Inverse-gated decoupling can be used to suppress the nuclear Overhauser effect if proton coupling is present and needs to be removed.[13]
-
Relaxation Delay (D1): ≥ 30 seconds (this should be at least 5 times the longest T₁ of the signals of interest, which should be determined experimentally if high accuracy is required).[11]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Quantification:
-
Process the ¹⁹F NMR spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte (two distinct signals for the two non-equivalent fluorine atoms of 4,5-Difluoro-2-formylphenylboronic acid) and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / Vsample)
Where:
-
Canalyte = Concentration of the analyte
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of fluorine atoms for the analyte signal (in this case, 1 for each of the two signals)
-
Istd = Integral of the internal standard signal
-
Nstd = Number of fluorine atoms for the internal standard signal (e.g., 3 for trifluorotoluene)
-
MW = Molecular weight
-
mstd = Mass of the internal standard
-
Vsample = Volume of the reaction mixture aliquot
-
-
Comparison of Methods
| Parameter | RP-HPLC-UV with Derivatization | Quantitative ¹⁹F NMR |
| Principle | Chromatographic separation followed by UV detection of a derivatized analyte. | Direct spectroscopic measurement based on the inherent properties of the ¹⁹F nucleus. |
| Selectivity | High, due to both chromatographic separation and selective detection wavelength. | High, due to the wide chemical shift range of ¹⁹F NMR. |
| Sensitivity | High (ng/mL range), enhanced by derivatization. | Moderate (µg/mL to mg/mL range). |
| Throughput | Moderate, limited by chromatographic run time and sample preparation. | High, with short acquisition times per sample. |
| Sample Prep | More complex, involving a chemical reaction and filtration. | Simple, involving mixing with a solvent and internal standard. |
| Matrix Effects | Can be significant, requiring careful method development to ensure separation from interfering species. | Generally low, as NMR is less susceptible to matrix effects. |
| Calibration | Requires a multi-point calibration curve with a pure standard of the analyte. | Does not require an analyte-specific calibration curve; relies on a certified internal standard. |
| Instrumentation | Widely available (HPLC with UV detector). | Requires access to an NMR spectrometer. |
| Structural Info | Provides no structural information. | Provides structural confirmation of the analyte. |
| Potential Issues | Incomplete derivatization, instability of the derivative, on-column degradation of the boronic acid.[3] | Signal overlap (less common in ¹⁹F), incorrect setting of acquisition parameters (especially D1). |
Conclusion and Recommendations
Both RP-HPLC-UV with pre-column derivatization and quantitative ¹⁹F NMR are powerful and reliable methods for the quantitative analysis of 4,5-Difluoro-2-formylphenylboronic acid in reaction mixtures.
Choose RP-HPLC-UV with derivatization when:
-
High sensitivity is required to detect low concentrations of the analyte.
-
The reaction matrix is complex and contains many potentially interfering species that can be chromatographically separated.
Choose quantitative ¹⁹F NMR when:
-
High throughput is a priority.
-
A simpler and faster sample preparation workflow is desired.
-
Simultaneous structural confirmation of the analyte is beneficial.
-
The concentration of the analyte is in the moderate to high range.
-
A primary analytical method with low susceptibility to matrix effects is preferred.
Ultimately, the choice of method should be guided by a thorough understanding of the specific analytical requirements of the project and the resources available. For critical applications, orthogonal analysis using both methods can provide the highest level of confidence in the quantitative results.
References
- Analytical Chemistry - ACS Publications.
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- PubMed. 2,4-Difluoro-phenyl-boronic acid.
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- MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
- ACS Publications.
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- University of Ottawa. 19Flourine NMR.
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- Analytical Methods (RSC Publishing).
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- Nanalysis. Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle.
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- Wageningen University & Research. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
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Safety Operating Guide
Personal protective equipment for handling 4,5-Difluoro-2-formylphenylboronic acid
Comprehensive Safety Protocol: Handling 4,5-Difluoro-2-formylphenylboronic Acid
As a Senior Application Scientist, this guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-formylphenylboronic acid. This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment
4,5-Difluoro-2-formylphenylboronic acid is a multifunctional compound. Its hazard profile is determined by the interplay of the boronic acid moiety, the reactive aldehyde (formyl) group, and the difluorinated aromatic ring. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust risk assessment can be conducted by analyzing the hazards of structurally similar formylphenylboronic acids.
The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[1][2][3] It is crucial to handle this compound as a hazardous substance, exercising caution to prevent contact and inhalation.
Table 1: Summary of Potential Hazards based on Analogous Compounds
| Hazard Classification | Description | Rationale & Causality |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[1][3] | Boronic acids can act as mild Lewis acids and may interact with biological nucleophiles in the skin, leading to irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2/2A).[1][3] | The fine, dusty nature of the solid can lead to mechanical irritation, while the chemical properties can cause significant inflammatory responses upon contact with eye tissue. |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[1][2][3] | Inhalation of the fine powder can irritate the mucous membranes and lining of the respiratory tract. |
| Skin Sensitization | May cause an allergic skin reaction.[4] | Some individuals may develop hypersensitivity to arylboronic acids upon repeated exposure. |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][5] | While the primary risk is irritation, ingestion can lead to systemic effects. |
| Combustion Hazards | Hazardous combustion products can include Hydrogen Fluoride (HF) and Carbon Oxides (CO, CO₂). | The presence of fluorine atoms on the phenyl ring means that in a fire, highly toxic and corrosive hydrogen fluoride gas can be generated. |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection :
-
Minimum Requirement : Tight-sealing chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
-
Enhanced Protection : When there is a risk of splashing or handling larger quantities (>10 mL of a solution), a full-face shield must be worn in addition to safety goggles.[7] This provides a secondary barrier against splashes and protects the entire face.
-
-
Hand Protection :
-
Glove Selection : Wear appropriate chemical-resistant gloves.[6] Given the aromatic and acidic nature of the compound, neoprene or butyl rubber gloves are recommended for extended contact.[8] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.
-
Glove Inspection : Gloves must be inspected for tears, pinholes, or degradation before each use.[9]
-
Double Gloving : Consider wearing two pairs of gloves, especially during transfers or when cleaning spills, to provide an extra layer of protection.
-
-
Body Protection :
-
Lab Coat : A standard long-sleeved lab coat is the minimum requirement.
-
Chemical-Resistant Apron : For procedures involving larger quantities or a significant risk of splashes, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[7][8]
-
Attire : Long pants and closed-toe shoes are mandatory at all times in the laboratory.
-
-
Respiratory Protection :
-
Primary Control : All handling of solid 4,5-Difluoro-2-formylphenylboronic acid that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Respirator Use : If engineering controls are insufficient or during a large spill clean-up, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.[6] Follow OSHA respirator regulations found in 29 CFR 1910.134.[6]
-
Operational and Disposal Plans
Pre-Operational Safety Checklist
-
Verify Engineering Controls : Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Locate Safety Equipment : Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance of the workstation.[10]
-
Inspect PPE : Check all PPE for damage or contamination before use.
-
Review Procedure : Mentally walk through the entire procedure to anticipate potential hazards.
PPE Donning & Doffing Workflow
The sequence of putting on and removing PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first and to avoid touching clean areas with contaminated gloves.
Caption: PPE Donning and Doffing Workflow Diagram.
Step-by-Step Handling Protocol
-
Preparation : Designate a specific area within the fume hood for handling the compound.
-
Weighing : When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust clouds.[11] Use an enclosure or weigh paper folded to create a funnel to minimize dust generation.
-
Transfer : If transferring the solid to a reaction vessel, do so slowly and carefully. If making a solution, add the solid to the solvent slowly while stirring.
-
Post-Handling : After handling, decontaminate the spatula and work surface. Wash hands thoroughly with soap and water after removing gloves.[1][3]
Emergency First Aid
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation occurs or persists, seek medical advice.[1][3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage : Keep the container tightly closed in a dry, well-ventilated place.[1][9] For long-term stability and to maintain product quality, refrigeration may be recommended.[1][10] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
Disposal : All waste material should be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][12] For small amounts of pure material, some local regulations may permit disposal by dissolving in a large volume of water and flushing, but this must be verified and approved by your institution's environmental health and safety department.[13] Contaminated labware and PPE must also be disposed of as hazardous waste.
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Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Formylphenylboronic acid.
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
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Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
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ECP Labchem. Safety Data Sheet: Boric acid AR Granular.
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Santa Cruz Biotechnology. (2015, September 11). Safety Data Sheet: 2-Fluoro-5-formylphenylboronic acid.
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Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Formylphenylboronic acid.
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CymitQuimica. (2021, May 1). Safety Data Sheet: 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid.
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
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Lab Alley. How To Safely Dispose of Boric Acid.
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Apollo Scientific. 2,4-Difluoro-3-formylphenylboronic acid Safety Data Sheet.
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Sigma-Aldrich. (2024, September 8). Safety Data Sheet: (2-Formylphenyl)boronic acid.
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Carl ROTH. Safety Data Sheet: Phenylboronic acid.
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Sigma-Aldrich. (2025, October 15). Safety Data Sheet: Phenylboronic acid.
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BLD Pharmatech. Safety Data Sheet: (7-Chloroquinolin-3-yl)boronic acid.
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Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
